molecular formula C7H4FN B1333629 1-Fluoro-4-isocyanobenzene CAS No. 24075-34-1

1-Fluoro-4-isocyanobenzene

Cat. No.: B1333629
CAS No.: 24075-34-1
M. Wt: 121.11 g/mol
InChI Key: FEUHGXVGNQTPGQ-UHFFFAOYSA-N
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Description

1-Fluoro-4-isocyanobenzene is a useful research compound. Its molecular formula is C7H4FN and its molecular weight is 121.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-fluoro-4-isocyanobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FN/c1-9-7-4-2-6(8)3-5-7/h2-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEUHGXVGNQTPGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[N+]C1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80370511
Record name 1-fluoro-4-isocyanobenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24075-34-1
Record name 1-fluoro-4-isocyanobenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-fluoro-4-isocyanobenzene
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Foundational & Exploratory

Technical Guide: Physicochemical Properties of 1-Fluoro-4-isocyanobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the available physicochemical properties of 1-Fluoro-4-isocyanobenzene (CAS Number: 24075-34-1). Due to the limited availability of experimentally determined data in peer-reviewed literature, this document primarily presents computed properties and general experimental methodologies. A notable scarcity of detailed experimental protocols for the synthesis and characterization of this specific isocyanide exists, alongside a lack of documented involvement in specific biological signaling pathways. This guide aims to consolidate the existing information and provide a foundation for future research and application.

Introduction

This compound, an aromatic isocyanide, is a fluorinated organic compound with potential applications in organic synthesis and materials science. The presence of the isocyano group (-N≡C) imparts unique reactivity, making it a valuable building block for the synthesis of more complex molecules. The fluorine substituent can influence the electronic properties and metabolic stability of resulting compounds, a feature of interest in medicinal chemistry and drug development. This document outlines the known physicochemical characteristics of this compound.

Physicochemical Properties

Quantitative data for this compound is sparse, with most available information being computationally predicted. A summary of these properties is presented in Table 1. It is crucial to distinguish this compound from its more commonly studied isomer, 1-fluoro-4-isocyanatobenzene (CAS 1195-45-5).

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₄FNPubChem[1]
Molecular Weight 121.11 g/mol PubChem[1]
Physical State LiquidSigma-Aldrich
Melting Point No experimental data available
Boiling Point No experimental data available
Density No experimental data available
Solubility No experimental data available
XLogP3 2.1PubChem[1]

Experimental Protocols

Synthesis of Aryl Isocyanides

A common method for the synthesis of aryl isocyanides is the dehydration of the corresponding formamide. This reaction is typically carried out using a variety of dehydrating agents.

General Protocol for the Synthesis of Aryl Isocyanides from Formamides:

  • The corresponding N-arylformamide is dissolved in a suitable aprotic solvent (e.g., dichloromethane, toluene).

  • A dehydrating agent (e.g., phosphorus oxychloride, phosgene, or a Burgess-type reagent) is added, often in the presence of a base (e.g., pyridine, triethylamine) to neutralize the acidic byproducts.

  • The reaction mixture is typically stirred at a controlled temperature (ranging from 0 °C to reflux) and monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction is quenched, and the product is isolated through an aqueous workup.

  • Purification of the isocyanide is generally achieved by distillation or column chromatography.

A more recent and safer method involves the reaction of primary amines with in situ generated difluorocarbene.[2]

Determination of Melting Point

For compounds that are solid at room temperature, the melting point is a crucial indicator of purity.

General Protocol for Melting Point Determination (Capillary Method):

  • A small amount of the crystalline solid is packed into a capillary tube, sealed at one end.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated at a controlled rate.

  • The temperature at which the solid begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.

Determination of Boiling Point

For liquid compounds, the boiling point is a key physical constant.

General Protocol for Boiling Point Determination (Microscale Method): [3][4][5][6]

  • A small volume of the liquid is placed in a small test tube or fusion tube.

  • A capillary tube, sealed at one end, is inverted and placed into the liquid.

  • The assembly is heated in a heating block or Thiele tube.[7]

  • The temperature is slowly increased until a steady stream of bubbles emerges from the open end of the capillary tube.

  • The heat source is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Reactivity and Potential Workflows

While specific signaling pathways involving this compound are not documented, the reactivity of the aryl isocyanide functional group is well-established. Isocyanides can participate in a variety of reactions, most notably multicomponent reactions such as the Passerini and Ugi reactions.[8][9][10] These reactions are powerful tools for the rapid generation of molecular diversity.

A logical experimental workflow for researchers interested in utilizing this compound would involve its synthesis followed by its application in a multicomponent reaction to generate a library of novel compounds.

G General Experimental Workflow for this compound cluster_synthesis Synthesis cluster_application Application in Ugi Reaction start 4-Fluoroaniline formylation Formylation start->formylation HCOOH formamide N-(4-fluorophenyl)formamide formylation->formamide dehydration Dehydration formamide->dehydration Dehydrating Agent product This compound dehydration->product ugi_reaction Ugi 4-Component Reaction product->ugi_reaction library Library of α-acetamido carboxamides ugi_reaction->library aldehyde Aldehyde/Ketone aldehyde->ugi_reaction amine Amine amine->ugi_reaction carboxylic_acid Carboxylic Acid carboxylic_acid->ugi_reaction

Caption: A general workflow for the synthesis of this compound and its subsequent use in a Ugi multicomponent reaction.

Conclusion

This compound represents a potentially valuable, yet understudied, chemical entity. The compilation of its computed physicochemical properties provides a starting point for its further investigation. A significant opportunity exists for researchers to contribute to the field by determining the experimental values for its core properties, developing detailed and optimized synthetic protocols, and exploring its reactivity in various synthetic transformations. Such studies will be instrumental in unlocking the full potential of this compound in drug discovery and materials science.

References

1-Fluoro-4-isocyanobenzene CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-fluoro-4-isocyanobenzene, a key building block in synthetic and medicinal chemistry. The document details its chemical identity, molecular structure, and physicochemical properties. It further presents a detailed protocol for its synthesis and outlines its application in multicomponent reactions, which are pivotal in the rapid generation of diverse molecular scaffolds for drug discovery. Spectroscopic data for the characterization of this compound are also provided.

Chemical Identity and Molecular Structure

This compound, also known as 4-fluorophenyl isocyanide, is an aromatic organic compound featuring a fluorine atom and an isocyanide functional group attached to a benzene ring at positions 1 and 4, respectively.

CAS Number: 24075-34-1[1]

Molecular Formula: C₇H₄FN[1]

Molecular Structure:

The structure consists of a benzene ring substituted with a fluorine atom and an isocyanide group in a para arrangement. The isocyanide group (-N≡C) is a unique functional group with a triple bond between the nitrogen and carbon atoms, and a formal positive charge on the nitrogen and a negative charge on the carbon.

Structural Identifiers:

IdentifierValue
IUPAC NameThis compound[2]
SMILESC1=CC(=CC=C1F)N#[C+]
InChIInChI=1S/C7H4FN/c8-6-1-3-7(9-5)4-2-6/h1-4H
InChIKeyFEUHGXVGNQTPGQ-UHFFFAOYSA-N

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. The data is a combination of experimentally determined values and computed estimates where experimental data is unavailable.

PropertyValueSource
Molecular Weight121.11 g/mol PubChem[2]
AppearanceClear colorless to light yellow liquidECHEMI[3]
Boiling Point55 °C at 8 mmHgSigma-Aldrich[4]
Density1.206 g/mL at 25 °CSigma-Aldrich[4]
Refractive Indexn20/D 1.5141Sigma-Aldrich[4]
Water SolubilityDecomposesChemicalBook[5]
Storage Temperature2-8°CSigma-Aldrich[4]

Synthesis of this compound

The synthesis of this compound is typically achieved through the dehydration of the corresponding formamide, 4-fluoroformanilide. A common and effective method involves the use of phosphorus oxychloride (POCl₃) in the presence of a base like pyridine or triethylamine.

Experimental Protocol: Dehydration of 4-Fluoroformanilide

  • Materials:

    • 4-Fluoroformanilide

    • Phosphorus oxychloride (POCl₃)

    • Pyridine (or triethylamine)

    • Dichloromethane (anhydrous)

    • Saturated aqueous sodium bicarbonate solution

    • Anhydrous magnesium sulfate

    • Rotary evaporator

    • Standard laboratory glassware for inert atmosphere reactions

  • Procedure:

    • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-fluoroformanilide (1 equivalent) in anhydrous dichloromethane.

    • Cool the solution to 0 °C in an ice bath.

    • Add pyridine (2.2 equivalents) to the stirred solution.

    • Slowly add phosphorus oxychloride (1.1 equivalents) dropwise via the dropping funnel, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate to quench the excess POCl₃.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by vacuum distillation to yield pure this compound.

Logical Workflow for Synthesis:

G Synthesis of this compound cluster_reactants Reactants cluster_process Reaction Conditions cluster_workup Workup & Purification 4-Fluoroformanilide 4-Fluoroformanilide Reaction Reaction 4-Fluoroformanilide->Reaction POCl3 Phosphorus Oxychloride (POCl3) POCl3->Reaction Pyridine Pyridine Pyridine->Reaction DCM Dichloromethane (Solvent) DCM->Reaction 0C_to_RT 0°C to Room Temp. 0C_to_RT->Reaction Quenching Quenching (aq. NaHCO3) Extraction Extraction (DCM) Quenching->Extraction Drying Drying (MgSO4) Extraction->Drying Purification Vacuum Distillation Drying->Purification Product This compound Purification->Product Yields Reaction->Quenching Dehydration

Caption: Synthesis of this compound via dehydration.

Applications in Multicomponent Reactions

This compound is a valuable reagent in isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions. These reactions are powerful tools in combinatorial chemistry and drug discovery for the efficient synthesis of complex molecules from simple starting materials in a single step.

4.1. The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction involves the condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide derivative. The reaction is known for its high atom economy and the ability to generate a wide diversity of products.

General Experimental Protocol for Ugi Reaction:

  • Materials:

    • An aldehyde (e.g., benzaldehyde)

    • An amine (e.g., benzylamine)

    • A carboxylic acid (e.g., acetic acid)

    • This compound

    • Methanol (or other suitable solvent)

    • Standard laboratory glassware

  • Procedure:

    • To a solution of the aldehyde (1.0 mmol), amine (1.0 mmol), and carboxylic acid (1.0 mmol) in methanol (5 mL) in a round-bottom flask, add this compound (1.0 mmol).

    • Stir the reaction mixture at room temperature for 24-48 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, remove the solvent under reduced pressure.

    • The resulting crude product can be purified by column chromatography on silica gel or by recrystallization.

Ugi Reaction Workflow:

G Ugi Four-Component Reaction Aldehyde Aldehyde Imine_Formation Condensation Aldehyde->Imine_Formation Amine Amine Amine->Imine_Formation Carboxylic_Acid Carboxylic Acid Iminium_Ion Iminium_Ion Carboxylic_Acid->Iminium_Ion Protonation Isocyanide This compound Nitrilium_Ion Nitrilium_Ion Isocyanide->Nitrilium_Ion Imine_Formation->Iminium_Ion - H2O Iminium_Ion->Nitrilium_Ion + Isocyanide Mumm_Rearrangement Mumm Rearrangement Nitrilium_Ion->Mumm_Rearrangement + Carboxylate Bis_Amide α-Acylamino Amide Product Mumm_Rearrangement->Bis_Amide Product

Caption: General mechanism of the Ugi four-component reaction.

4.2. The Passerini Three-Component Reaction (P-3CR)

The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy amide.

General Experimental Protocol for Passerini Reaction:

  • Materials:

    • A carbonyl compound (e.g., isobutyraldehyde)

    • A carboxylic acid (e.g., benzoic acid)

    • This compound

    • Dichloromethane (or other aprotic solvent)

    • Standard laboratory glassware

  • Procedure:

    • In a round-bottom flask, dissolve the carbonyl compound (1.0 mmol) and the carboxylic acid (1.0 mmol) in dichloromethane (5 mL).

    • Add this compound (1.0 mmol) to the solution.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

Spectroscopic Data

The following are typical spectroscopic data for the characterization of this compound.

Spectroscopic Data
¹H NMR The proton NMR spectrum is expected to show two multiplets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the fluorine will couple with the fluorine atom, leading to more complex splitting patterns.
* δ (ppm) ~7.0-7.2 (m, 2H, Ar-H ortho to F)
* δ (ppm) ~7.3-7.5 (m, 2H, Ar-H ortho to NC)
¹³C NMR The carbon NMR spectrum will show characteristic signals for the aromatic carbons, with the carbon attached to the fluorine exhibiting a large one-bond C-F coupling constant.
* δ (ppm) ~160 (d, ¹JCF ≈ 245 Hz, C-F)
* δ (ppm) ~130-135 (d, C-H)
* δ (ppm) ~115-120 (d, C-H)
* δ (ppm) ~160-170 (s, C-NC)
FTIR The infrared spectrum will show a strong, characteristic absorption for the isocyanide group.
* ν (cm⁻¹) ~2130-2110 (strong, sharp, -N≡C stretch)
* ν (cm⁻¹) ~1250-1200 (strong, C-F stretch)
Mass Spectrometry The mass spectrum will show the molecular ion peak.
* m/z = 121.03 (M⁺)

Safety Information

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Hazard Statements:

    • Flammable liquid and vapor.

    • Harmful if swallowed, in contact with skin, or if inhaled.

    • Causes skin and eye irritation.

    • May cause allergy or asthma symptoms or breathing difficulties if inhaled.

  • Precautionary Statements:

    • Wear protective gloves, protective clothing, eye protection, and face protection.

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

    • Use only outdoors or in a well-ventilated area.

    • Keep away from heat, sparks, open flames, and hot surfaces. — No smoking.

Always consult the Safety Data Sheet (SDS) for complete safety and handling information.

Conclusion

This compound is a versatile and valuable reagent for organic synthesis, particularly in the construction of complex molecular architectures through multicomponent reactions. Its utility in the Ugi and Passerini reactions makes it a significant tool for medicinal chemists and drug development professionals in the generation of compound libraries for high-throughput screening. Proper handling and purification are essential for its successful application in these synthetic endeavors. This guide provides a foundational understanding of its properties, synthesis, and applications to aid researchers in its effective utilization.

References

Spectroscopic Profile of 1-Fluoro-4-isocyanobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-fluoro-4-isocyanobenzene (also known as 4-fluorophenyl isocyanide). Due to the limited availability of direct experimental spectra in public databases, this document combines available mass spectrometry data with predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data based on established principles and analysis of analogous compounds. Detailed experimental protocols for acquiring such data are also presented.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Mass Spectrometry (MS)

Mass spectrometry data is available from a Gas Chromatography-Mass Spectrometry (GC-MS) analysis. The molecular weight of this compound is 121.11 g/mol .[1]

Table 1: Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₇H₄FN
Molecular Weight121.11 g/mol
Exact Mass121.0328 u
Primary FragmentationData not readily available
Ionization MethodElectron Ionization (EI) - typical for GC-MS

Source: PubChem CID 2734801.[1]

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent (e.g., CDCl₃) would exhibit signals corresponding to the aromatic protons. The fluorine atom and the isocyano group will influence the chemical shifts and coupling patterns of these protons. The aromatic region will likely show a complex splitting pattern characteristic of a 1,4-disubstituted benzene ring with two different substituents.

Table 2: Predicted ¹H NMR Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.1 - 7.3Multiplet (AA'BB')2HH-2, H-6
~ 7.4 - 7.6Multiplet (AA'BB')2HH-3, H-5

Note: The exact chemical shifts and coupling constants would need to be determined experimentally. The AA'BB' system arises from the magnetic non-equivalence of the aromatic protons.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The isocyano carbon has a characteristic chemical shift, and the aromatic carbons will be influenced by the fluorine and isocyano substituents.

Table 3: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
~ 160 - 165 (d, ¹JCF)C-4 (C-F)
~ 130 - 135 (d)C-2, C-6
~ 115 - 120 (d, ²JCF)C-3, C-5
~ 125 - 130C-1 (C-N≡C)
~ 165 - 175Isocyano Carbon (-N≡C)

Note: The carbon attached to fluorine will appear as a doublet due to ¹JCF coupling. Other aromatic carbons will also show coupling to fluorine.

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum of this compound will be dominated by the strong absorption of the isocyanide group, along with characteristic bands for the fluorinated aromatic ring.

Table 4: Predicted Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~ 2120Strong-N≡C stretch (isocyanide)
~ 3050 - 3100MediumAromatic C-H stretch
~ 1580 - 1600MediumAromatic C=C ring stretch
~ 1480 - 1500MediumAromatic C=C ring stretch
~ 1200 - 1250StrongC-F stretch
~ 800 - 850StrongC-H out-of-plane bend (para-disubstitution)

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the ¹H and ¹³C chemical environments in this compound.

Methodology:

  • Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

  • ¹H NMR Acquisition:

    • The spectrometer is tuned to the proton frequency.

    • The magnetic field is shimmed to achieve homogeneity.

    • A standard one-pulse sequence is used to acquire the ¹H spectrum.

    • Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • The spectrometer is tuned to the carbon frequency.

    • A proton-decoupled pulse sequence (e.g., power-gated decoupling) is used to simplify the spectrum and enhance the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).

    • A wider spectral width (e.g., 200-250 ppm) is used to cover the entire range of carbon chemical shifts.

    • A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.

    • A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the internal standard (TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

  • Sample Preparation: As this compound is a liquid at room temperature, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Alternatively, a solution in a suitable transparent solvent (e.g., carbon tetrachloride, CCl₄) can be analyzed in a liquid cell. For ease of use and minimal sample preparation, Attenuated Total Reflectance (ATR) can be employed by placing a drop of the liquid directly on the ATR crystal.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition:

    • A background spectrum of the empty sample holder (or the pure solvent/clean ATR crystal) is recorded.

    • The prepared sample is placed in the spectrometer's sample compartment.

    • The sample spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹).

    • Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum. The positions of the absorption bands are then identified and correlated with specific functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

  • Sample Introduction: The sample is introduced into the mass spectrometer via a Gas Chromatograph (GC) for separation from any impurities. A dilute solution of this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC.

  • Gas Chromatography (GC):

    • A capillary column (e.g., DB-5ms) is used for separation.

    • The oven temperature is programmed to ramp from a low initial temperature (e.g., 50 °C) to a higher final temperature (e.g., 250 °C) to ensure elution of the compound.

    • Helium is typically used as the carrier gas.

  • Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. Electron Ionization (EI) at a standard energy of 70 eV is used to generate charged fragments.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.

  • Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak (M⁺) and the major fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry (GC-MS) Sample->MS NMR_Data FID Acquisition & Fourier Transform NMR->NMR_Data IR_Data Interferogram & Fourier Transform IR->IR_Data MS_Data Ion Detection & Mass Spectrum Generation MS->MS_Data Interpretation Data Interpretation & Structure Confirmation NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation

Caption: General workflow for spectroscopic analysis.

References

1-Fluoro-4-isocyanobenzene: A Technical Guide to its Solubility and Stability for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the available data on the solubility and stability of 1-Fluoro-4-isocyanobenzene. Given the limited publicly available quantitative data for this specific compound, this document also presents information on the closely related 4-Fluorophenyl isocyanate where relevant, and outlines standard experimental protocols for determining these key physicochemical properties. This guide is intended for researchers, scientists, and professionals in the field of drug development who are considering the use of this compound in their work.

Physicochemical Properties

This compound, also known as 4-Fluorophenyl isocyanide, is an aromatic organic compound with the chemical formula C₇H₄FN.[1][2] It has a molecular weight of 121.11 g/mol .[1] It is important to distinguish this compound from its isomer, 4-Fluorophenyl isocyanate, which has a different functional group (-NCO) and, consequently, different chemical properties.

Solubility

Table 1: Qualitative Solubility of Related Fluoroaromatic Compounds

CompoundSolventSolubility
4-Fluorophenyl isocyanateWaterInsoluble[3]
EthersSoluble[3]
AlcoholsSoluble[3]
1-Fluoro-4-nitrobenzeneWaterInsoluble[4]
AlcoholSoluble[4]
EtherSoluble[4]
XyleneSoluble[4]
AcetoneSoluble[4]

It is anticipated that this compound will exhibit similar solubility characteristics, being sparingly soluble in water and demonstrating good solubility in a range of common organic solvents. However, experimental verification is essential for any research or development application.

Stability and Reactivity

4-Fluorophenyl isocyanate is reported to be stable under normal conditions but is sensitive to moisture.[5] It is crucial to handle and store the compound in a dry environment to prevent degradation.

Key Stability and Reactivity Information (for 4-Fluorophenyl isocyanate):

  • Conditions to Avoid: Exposure to moist air or water, excess heat, open flames, hot surfaces, and sources of ignition.[5]

  • Incompatible Materials: Strong oxidizing agents, acids, strong bases, alcohols, and amines.[5]

  • Hazardous Decomposition Products: Thermal decomposition can lead to the release of hazardous substances, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), hydrogen cyanide, and gaseous hydrogen fluoride (HF).[5]

  • Reactivity: Isocyanates are known to react with amines and alcohols.[3]

It is reasonable to expect that this compound will also be sensitive to moisture and incompatible with strong acids, bases, and oxidizing agents. The isocyanide functional group is generally more stable than the isocyanate group but can still undergo hydrolysis under certain conditions.

Experimental Protocols

Due to the absence of specific published protocols for this compound, this section outlines standard methodologies for determining solubility and stability.

Solubility Determination: Shake-Flask Method (OECD Guideline 105)

This is a widely used method for determining the water solubility of a substance.

Methodology:

  • Preparation of Test Substance: A sufficient amount of this compound is added to a known volume of water in a flask.

  • Equilibration: The flask is agitated at a constant temperature until equilibrium is reached. The equilibration time should be determined by preliminary experiments.

  • Phase Separation: The saturated solution is separated from the undissolved solid by centrifugation or filtration.

  • Analysis: The concentration of this compound in the aqueous phase is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Replicates: The experiment should be performed in triplicate.

Stability Assessment: Forced Degradation Studies

Forced degradation studies are conducted to understand the degradation pathways and intrinsic stability of a compound under various stress conditions.

Methodology:

  • Stress Conditions: Solutions of this compound in appropriate solvents are subjected to various stress conditions, including:

    • Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60 °C).

    • Basic Hydrolysis: 0.1 M NaOH at elevated temperature (e.g., 60 °C).

    • Oxidative Degradation: 3% H₂O₂ at room temperature.

    • Thermal Degradation: Heating the solid compound and a solution at a high temperature (e.g., 80 °C).

    • Photostability: Exposing the solid compound and a solution to light of a specified wavelength and intensity (e.g., using a photostability chamber).

  • Time Points: Samples are collected at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: The samples are analyzed using a stability-indicating HPLC method to quantify the amount of remaining this compound and to detect and quantify any degradation products.

Visualizations

The following diagrams illustrate a general workflow for assessing the physicochemical properties of a compound and its potential reactivity.

cluster_0 Physicochemical Property Assessment A Compound Procurement (this compound) B Solubility Screening (Various Solvents) A->B D Stability Assessment (Forced Degradation) A->D C Quantitative Solubility (Shake-Flask Method) B->C F Data Analysis & Reporting C->F E Identify Degradants (LC-MS/NMR) D->E E->F

Caption: Workflow for Solubility and Stability Testing.

cluster_1 Reactivity and Decomposition Pathways A This compound E Hydrolysis Products A->E Hydrolysis F Thermal Decomposition Products (NOx, CO, CO2, HF, HCN) A->F Decomposition G Salt Formation / Degradation A->G Reaction B Moisture/Water B->E C Heat C->F D Strong Acids/Bases D->G

Caption: Potential Reactivity and Decomposition Pathways.

Conclusion

While specific quantitative data on the solubility and stability of this compound is scarce in publicly accessible literature, this guide provides a framework for understanding its likely properties based on related compounds and outlines standard methods for their experimental determination. Researchers and drug development professionals should exercise caution and perform thorough experimental validation of these properties to ensure the successful application of this compound in their work. The provided workflows and reactivity pathways serve as a general guide for initiating such investigations.

References

An In-depth Technical Guide to the Hazards and Safety Precautions for 1-Fluoro-4-isocyanobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the hazards associated with 1-Fluoro-4-isocyanobenzene (CAS No: 1195-45-5) and details the essential safety precautions required for its handling in a laboratory setting. The information is intended to support safe research and development activities.

Chemical and Physical Properties

This compound is an aromatic isocyanate. Isocyanates are a class of highly reactive compounds. The physical and chemical properties of this compound are summarized below.

PropertyValue
Molecular Formula C₇H₄FNO[1]
Molecular Weight 137.11 g/mol [1]
Appearance Colorless liquid[2]
Synonyms 4-Fluorophenyl isocyanate, Benzene, 1-fluoro-4-isocyanato-[1]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications are summarized in the table below.

Hazard ClassGHS CategoryHazard Statement
Flammable liquidsCategory 3H226: Flammable liquid and vapor[1]
Acute toxicity, oralCategory 3/4H301: Toxic if swallowed / H302: Harmful if swallowed[1][3]
Acute toxicity, dermalCategory 4H312: Harmful in contact with skin[1]
Acute toxicity, inhalationCategory 1H330: Fatal if inhaled[4]
Skin corrosion/irritationCategory 2H315: Causes skin irritation[3][5]
Serious eye damage/eye irritationCategory 2AH319: Causes serious eye irritation[3][5]
Respiratory sensitizationCategory 1H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled[3][5]
Skin sensitizationCategory 1H317: May cause an allergic skin reaction[1][5]
Specific target organ toxicity - single exposureCategory 3 (Respiratory system)H335: May cause respiratory irritation[4][5]
Hazardous to the aquatic environment, long-term hazardCategory 2H411: Toxic to aquatic life with long lasting effects[5]

Primary Hazards:

  • Acute Toxicity: The substance is toxic or harmful if swallowed, inhaled, or in contact with skin.[1][3][6] Inhalation is a critical route of exposure and can be fatal.[4][5]

  • Sensitization: A significant hazard of isocyanates is sensitization.[7] Initial exposure may not cause a reaction, but subsequent exposures, even at very low concentrations, can trigger severe allergic reactions, including occupational asthma.[4][5][7]

  • Irritation: It causes skin and serious eye irritation.[3][5] It may also cause respiratory irritation.[4][5]

  • Flammability: The compound is a flammable liquid and vapor.[1][8] Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[8]

Experimental Protocols and Safe Handling

Strict adherence to safety protocols is mandatory when working with this compound.

3.1. Engineering Controls

  • Fume Hood: All work with this compound must be conducted in a certified chemical fume hood with a face velocity of 80-120 feet per minute.[9][10]

  • Ventilation: Ensure adequate general laboratory ventilation.[11]

  • Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[2][10]

3.2. Personal Protective Equipment (PPE)

The following PPE should be worn at all times when handling this compound:

PPE TypeSpecification
Hand Protection Chemical-resistant gloves such as butyl rubber or nitrile rubber. Avoid latex gloves as they offer poor resistance.[9][12]
Eye Protection Chemical splash goggles. A face shield should be worn in addition to goggles when there is a significant splash hazard.[9]
Skin and Body Protection A lab coat or chemical-resistant disposable coveralls.[9]
Respiratory Protection Selection depends on the concentration. For concentrations > 50 x OEL or unknown, a supplied-air respirator (SAR) or self-contained breathing apparatus (SCBA) is required. For lower concentrations, an air-purifying respirator with organic vapor cartridges and N95 or P100 particulate pre-filters may be appropriate, following a quantitative fit test.[9]

3.3. Handling and Storage Protocol

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) before starting any work.[9]

    • Prepare and designate a specific work area within the fume hood.

    • Ensure all necessary PPE is available and in good condition.

  • Handling:

    • Dispense the smallest quantity necessary for the experiment.[9]

    • Keep containers tightly closed when not in use to prevent reaction with moisture and release of vapors.[9][10]

    • Avoid heating unless specifically required by the protocol and with appropriate engineering controls in place.[9]

    • Use non-sparking tools and take precautionary measures against static discharge.[2][8]

  • Storage:

    • Store in a cool, dry, well-ventilated area, away from heat, sparks, and open flames.[2][10]

    • Keep containers tightly closed and protected from moisture. Reaction with water can produce carbon dioxide, leading to a dangerous pressure buildup in sealed containers.[10]

    • Store away from incompatible materials such as acids, water, strong oxidizing agents, strong bases, alcohols, and amines.[8]

    • Store in a locked cabinet or an area accessible only to authorized personnel.[5][11]

  • Cleanup and Disposal:

    • Decontaminate all surfaces and equipment that may have come into contact with the isocyanate using a suitable decontamination solution (e.g., a mixture of water, detergent, and a weak base like sodium carbonate).

    • Dispose of all isocyanate-contaminated waste in a designated, labeled, and sealed container according to institutional guidelines for hazardous waste.[9]

3.4. Spill Response Protocol

  • Immediate Actions:

    • Evacuate the immediate area of the spill.[9]

    • Alert nearby personnel and the laboratory supervisor.

    • If the spill is large or ventilation is inadequate, evacuate the entire laboratory and contact emergency services.

  • Cleanup Procedure (for minor spills by trained personnel):

    • Don appropriate PPE, including a respirator with organic vapor cartridges.[9]

    • Contain the spill using an inert absorbent material (e.g., sand, vermiculite).

    • Carefully apply a decontamination solution to the absorbed spill, working from the outside in.

    • Collect the absorbed material using non-sparking tools and place it in a designated waste container.

    • Ventilate the area and wash the spill site with the decontamination solution once the material has been removed.

First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult or stopped, provide artificial respiration. Seek immediate medical attention.[4][6][11]
Skin Contact Immediately remove all contaminated clothing. Rinse the skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[2][4]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][8]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Have the person drink water or milk to dilute the chemical. Seek immediate medical attention.[8][9]

Visualization of Hazards and Safety Workflow

The following diagram illustrates the relationship between the hazards of this compound and the required safety workflow.

Hazard_Safety_Workflow cluster_hazards Hazards of this compound cluster_precautions Safety Precautions H1 Acute Toxicity (Oral, Dermal, Inhalation) P1 Engineering Controls (Fume Hood, Ventilation) H1->P1 Mitigated by P2 Personal Protective Equipment (Gloves, Goggles, Respirator) H1->P2 Mitigated by P4 Emergency Procedures (Spill Kit, First Aid) H1->P4 Mitigated by H2 Sensitization (Respiratory, Skin) H2->P1 Mitigated by H2->P2 Mitigated by H3 Irritation (Skin, Eye, Respiratory) H3->P1 Mitigated by H3->P2 Mitigated by H3->P4 Mitigated by H4 Flammability H4->P1 Mitigated by P3 Safe Handling & Storage (Minimize Quantity, Closed Containers, No Heat) H4->P3 Mitigated by

Hazard Mitigation Workflow

The following diagram outlines the standard operating procedure for handling aromatic isocyanates like this compound.

SOP_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review SDS and SOPs B Verify Fume Hood Certification A->B C Don Required PPE B->C D Dispense Minimum Quantity C->D E Keep Containers Closed D->E F Avoid Heating E->F G Decontaminate Surfaces & Equipment F->G H Segregate & Seal Waste G->H I Follow Hazardous Waste Protocol H->I

Standard Operating Procedure

References

An In-Depth Technical Guide on the Electronic Effects of the Fluorine Substituent in 1-Fluoro-4-isocyanobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electronic effects of the fluorine substituent in 1-fluoro-4-isocyanobenzene. Fluorine's high electronegativity and the unique properties of the isocyano group create a molecule with distinct electronic characteristics that are of significant interest in medicinal chemistry and materials science. This document collates quantitative data from spectroscopic and physical-organic chemistry studies, details relevant experimental methodologies, and presents logical frameworks to understand the interplay of inductive and resonance effects within the molecule.

Introduction

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug design and materials science. The fluorine atom, being the most electronegative element, exerts powerful electronic effects that can profoundly influence a molecule's reactivity, conformation, metabolic stability, and binding affinity. When paired with the isocyano functional group (-N≡C), which possesses a unique electronic structure with both σ-donating and π-accepting capabilities, the resulting aromatic system, this compound, presents a fascinating case study of substituent effects.

This guide aims to provide a detailed understanding of the electronic landscape of this compound, equipping researchers with the knowledge to leverage its properties in their respective fields.

Electronic Effects: A Quantitative Perspective

The electronic influence of a substituent on an aromatic ring is a combination of inductive and resonance effects. These effects can be quantified using various physical-organic parameters, most notably Hammett substituent constants.

Hammett Substituent Constants

The Hammett equation, log(k/k₀) = σρ, provides a means to quantify the effect of a substituent on the rate (k) or equilibrium constant of a reaction compared to the unsubstituted compound (k₀). The substituent constant (σ) is a measure of the electronic effect of the substituent, while the reaction constant (ρ) is a measure of the sensitivity of the reaction to these effects.

The fluorine atom is known to have a dual electronic nature. It is strongly electron-withdrawing through the σ-framework (inductive effect, σI) but can act as a weak π-donor through its lone pairs (resonance effect, σR). The isocyano group is generally considered to be electron-withdrawing.

Table 1: Hammett Substituent Constants

Substituentσ_meta_σ_para_
-F0.340.06
-N≡C0.620.67

Note: The Hammett constants for the isocyano group are for the isonitrile (-C≡N) group, which is isomeric to the isocyanide (-N≡C) group. While their electronic effects are similar, slight differences may exist.

The positive σ values for both substituents indicate that they are electron-withdrawing. For fluorine, the σ_meta_ value, which is dominated by the inductive effect, is significantly more positive than the σ_para_ value, highlighting the opposing resonance donation at the para position. The isocyano group is strongly electron-withdrawing at both the meta and para positions.

Spectroscopic Characterization

Spectroscopic techniques provide invaluable insights into the electronic structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the electronic environment of atomic nuclei.

  • ¹⁹F NMR Spectroscopy: The chemical shift of the fluorine nucleus is highly sensitive to the electronic environment. In para-substituted fluorobenzenes, the ¹⁹F chemical shift is influenced by both the inductive and resonance effects of the para substituent.

  • ¹³C NMR Spectroscopy: The chemical shifts of the aromatic carbons provide information about the electron distribution within the benzene ring. The carbon directly attached to the fluorine atom (C-1) and the carbon attached to the isocyano group (C-4) are of particular interest.

  • ¹H NMR Spectroscopy: The chemical shifts of the aromatic protons are also affected by the electron-withdrawing nature of the substituents.

Table 2: NMR Spectroscopic Data for this compound (Predicted/Typical Values)

NucleusChemical Shift (ppm)Coupling Constants (Hz)
¹⁹F~ -110 to -120
¹³C (C-1)~ 163 (d)¹J(C,F) ≈ 245
¹³C (C-2, C-6)~ 116 (d)²J(C,F) ≈ 22
¹³C (C-3, C-5)~ 128 (d)³J(C,F) ≈ 8
¹³C (C-4)~ 125
¹³C (-N≡C)~ 160-170
¹H (H-2, H-6)~ 7.3-7.5 (dd)³J(H,H) ≈ 9, ⁴J(H,F) ≈ 5
¹H (H-3, H-5)~ 7.1-7.3 (t)³J(H,H) ≈ 9

Note: These are approximate values and can vary depending on the solvent and other experimental conditions. The multiplicities are indicated as 'd' for doublet and 't' for triplet.

Infrared (IR) Spectroscopy

The stretching frequency of the isocyano group is a sensitive probe of its electronic environment. Electron-withdrawing groups on the aromatic ring tend to increase the triple bond character of the -N≡C group, leading to a higher stretching frequency.

Table 3: Infrared Spectroscopic Data for this compound

Functional GroupVibrational ModeWavenumber (cm⁻¹)
-N≡CStretch~ 2130
C-FStretch~ 1230
Aromatic C=CStretch~ 1500, 1600
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The absorption maxima (λ_max_) of the π → π* transitions in the benzene ring are affected by the substituents.

Table 4: UV-Vis Spectroscopic Data for this compound (Predicted)

Transitionλ_max_ (nm)
π → π*~ 250 - 270

Physicochemical Properties

Dipole Moment

The dipole moment is a measure of the overall polarity of a molecule. Due to the high electronegativity of fluorine and the polar nature of the isocyano group, this compound is expected to have a significant dipole moment. The vector sum of the individual bond dipoles will determine the magnitude and direction of the net molecular dipole.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of aryl isocyanides is the dehydration of the corresponding formamide.

Reaction: 4-Fluorophenylformamide → this compound

Reagents and Equipment:

  • 4-Fluorophenylformamide

  • Phosphorus oxychloride (POCl₃) or another dehydrating agent

  • Pyridine or another suitable base

  • Anhydrous solvent (e.g., dichloromethane, toluene)

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, distillation or chromatography apparatus)

Procedure:

  • Dissolve 4-fluorophenylformamide in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Cool the solution in an ice bath.

  • Add the base (e.g., pyridine) to the solution.

  • Add the dehydrating agent (e.g., POCl₃) dropwise to the cooled solution with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for a specified time.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and quench by carefully adding it to ice-water.

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer with water, brine, and then dry over an anhydrous drying agent (e.g., MgSO₄).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by distillation under reduced pressure or by column chromatography.

Spectroscopic and Physical Measurements
  • NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectra should be recorded on a high-resolution NMR spectrometer using a suitable deuterated solvent (e.g., CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., TMS for ¹H and ¹³C, CFCl₃ for ¹⁹F).

  • IR Spectroscopy: IR spectra can be recorded on an FTIR spectrometer. The sample can be analyzed as a neat liquid (if applicable), a KBr pellet, or a solution in a suitable solvent.

  • UV-Vis Spectroscopy: UV-Vis spectra should be recorded on a UV-Vis spectrophotometer using a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, cyclohexane).

  • Dipole Moment Measurement: The dipole moment can be determined by measuring the dielectric constant of dilute solutions of the compound in a non-polar solvent at different concentrations and temperatures.

Logical and Workflow Diagrams

Workflow for Characterization of Electronic Effects

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis start 4-Fluorophenylformamide synthesis Dehydration (e.g., POCl3, Pyridine) start->synthesis product This compound synthesis->product nmr NMR Spectroscopy (1H, 13C, 19F) product->nmr ir IR Spectroscopy product->ir uvvis UV-Vis Spectroscopy product->uvvis dipole Dipole Moment Measurement product->dipole analysis Correlation with Hammett Constants nmr->analysis ir->analysis uvvis->analysis dipole->analysis conclusion Understanding of Electronic Effects analysis->conclusion

Caption: Workflow for the synthesis, characterization, and analysis of this compound.

Interplay of Inductive and Resonance Effects

G F Fluorine Inductive Inductive Effect (-I) F->Inductive Strong Resonance Resonance Effect (+R / -R) F->Resonance Weak (+R) NC Isocyano Group NC->Inductive Strong NC->Resonance (-R) Ring Aromatic Ring Withdrawal Net Electron Withdrawal Ring->Withdrawal Inductive->Ring Resonance->Ring

Caption: Diagram illustrating the electronic contributions of the substituents.

Conclusion

The electronic properties of this compound are governed by a delicate balance of strong inductive withdrawal from both the fluorine and isocyano substituents, and a weak resonance donation from the fluorine atom. This intricate interplay results in a unique electronic landscape that can be harnessed for various applications. This guide provides the foundational knowledge and experimental framework necessary for researchers to explore and exploit the properties of this versatile molecule in drug discovery and materials science.

Reactivity of the Isocyanide Group in 1-Fluoro-4-isocyanobenzene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the isocyanide group in 1-fluoro-4-isocyanobenzene. The document details its participation in key organic reactions, supported by experimental data, protocols, and mechanistic diagrams to facilitate its application in research and drug development.

Core Properties of this compound

This compound is an aromatic compound featuring a fluorine atom and an isocyanide functional group at the para positions of a benzene ring. This substitution pattern influences the electronic properties and reactivity of the isocyanide group.

PropertyValueReference
Molecular Formula C₇H₄FN[1]
Molecular Weight 121.11 g/mol [1]
CAS Number 24075-34-1[1]
Appearance Not specified (typically a liquid or low-melting solid)
Boiling Point Not specified
Melting Point Not specified

Synthesis of this compound

The synthesis of this compound typically proceeds via a two-step sequence starting from 4-fluoroaniline. The first step involves the formylation of the amine to yield 4-fluoroformanilide, which is then dehydrated to the corresponding isocyanide.

Experimental Protocol: Synthesis from 4-Fluoroaniline

Step 1: Synthesis of 4-Fluoroformanilide A detailed, experimentally validated protocol for this specific transformation is not readily available in the searched literature. However, a general procedure for the formylation of anilines can be adapted. This typically involves reacting the aniline with a formylating agent such as formic acid or a mixture of formic acid and acetic anhydride.

Step 2: Dehydration of 4-Fluoroformanilide The dehydration of the formanilide is the crucial step to form the isocyanide. Common dehydrating agents for this transformation include phosgene, diphosgene, triphosgene, or phosphorus oxychloride in the presence of a base like triethylamine or pyridine.

A specific, detailed experimental protocol with yields for the synthesis of this compound was not found in the provided search results. The above represents a general synthetic strategy.

Spectroscopic Data

Detailed spectroscopic data for this compound is crucial for its identification and characterization.

Spectroscopic DataValue
¹H NMR Specific shifts and coupling constants are not detailed in the provided search results. Expected signals would be in the aromatic region, showing splitting patterns consistent with a 1,4-disubstituted benzene ring and coupling to the fluorine atom.
¹³C NMR Specific chemical shifts are not detailed in the provided search results. The isocyanide carbon typically appears in the range of 155-170 ppm. Aromatic carbons will show characteristic shifts influenced by the fluorine and isocyanide substituents, with C-F couplings.
IR Spectroscopy The characteristic isocyanide (N≡C) stretching vibration is expected in the range of 2150-2100 cm⁻¹.

Specific, experimentally verified spectroscopic data for this compound were not found in the provided search results.

Reactivity of the Isocyanide Group

The isocyanide group in this compound is a versatile functional group capable of participating in a wide range of chemical transformations. Its reactivity is characterized by the ambiphilic nature of the isocyanide carbon, which can act as both a nucleophile and an electrophile.

Multicomponent Reactions (MCRs)

This compound is an excellent substrate for multicomponent reactions, such as the Passerini and Ugi reactions, which allow for the rapid construction of complex molecular scaffolds from simple starting materials.

1. Passerini Reaction

The Passerini reaction is a three-component reaction between an isocyanide, a carboxylic acid, and a carbonyl compound (aldehyde or ketone) to form an α-acyloxy carboxamide.[2][3][4]

General Reaction:

Experimental Protocol: General Procedure for the Passerini Reaction

  • To a solution of the carboxylic acid (1.0 mmol) and the aldehyde (1.0 mmol) in an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (5 mL), add this compound (1.0 mmol).

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired α-acyloxy carboxamide.

Note: Reaction times and yields are substrate-dependent. The use of a related compound, 4-fluorobenzyl isocyanide, in a Passerini reaction has been reported with yields up to 70% in DCM.

// Nodes Reactants [label="Carboxylic Acid + Aldehyde + this compound"]; Intermediate1 [label="α-Adduct", fillcolor="#FBBC05"]; Product [label="α-Acyloxy Carboxamide", fillcolor="#34A853"];

// Edges Reactants -> Intermediate1 [label="α-Addition"]; Intermediate1 -> Product [label="Mumm Rearrangement"]; } dot Caption: Mechanism of the Passerini Reaction.

2. Ugi Reaction

The Ugi reaction is a four-component reaction involving an isocyanide, a carboxylic acid, an amine, and a carbonyl compound, yielding a bis-amide.[5][6][7][8]

General Reaction:

Experimental Protocol: General Procedure for the Ugi Reaction

  • In a flask, combine the amine (1.0 mmol) and the aldehyde or ketone (1.0 mmol) in a polar solvent like methanol (MeOH) (5 mL) and stir for 30 minutes to form the imine.

  • To this mixture, add the carboxylic acid (1.0 mmol) and this compound (1.0 mmol).

  • Stir the reaction at room temperature for 24-72 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product can often be purified by recrystallization or column chromatography.

Specific quantitative data for the Ugi reaction with this compound was not found in the provided search results.

// Nodes Reactants [label="Amine + Aldehyde"]; Imine [label="Imine", fillcolor="#4285F4"]; Reactants2 [label="Imine + Carboxylic Acid + this compound"]; Intermediate1 [label="α-Adduct", fillcolor="#FBBC05"]; Product [label="Bis-amide", fillcolor="#34A853"];

// Edges Reactants -> Imine [label="Condensation"]; Imine -> Reactants2; Reactants2 -> Intermediate1 [label="α-Addition"]; Intermediate1 -> Product [label="Mumm Rearrangement"]; } dot Caption: Mechanism of the Ugi Reaction.

Cycloaddition Reactions

The isocyanide group can participate in cycloaddition reactions, serving as a one-carbon component. These reactions are valuable for the synthesis of various heterocyclic systems.

1. [3+2] Cycloaddition with Azides (Synthesis of Tetrazoles)

This compound can react with azides in a [3+2] cycloaddition to form tetrazoles. This reaction can be catalyzed or occur under thermal conditions. The reaction of isocyanides with hydrazoic acid or trimethylsilyl azide is a known method for the synthesis of 1-substituted tetrazoles.[2]

General Reaction:

Experimental Protocol: General Procedure for Tetrazole Synthesis

  • To a solution of this compound (1.0 mmol) in a suitable solvent (e.g., toluene or DMF), add the azide (1.0 mmol).

  • If required, add a catalyst such as a zinc or copper salt.

  • Heat the reaction mixture at a temperature ranging from 80 to 120 °C.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and remove the solvent.

  • Purify the product by recrystallization or column chromatography.

Specific quantitative data for this reaction with this compound was not found in the provided search results.

// Nodes Isocyanide [label="this compound\n(1-carbon component)", fillcolor="#4285F4"]; Dipole [label="1,3-Dipole (e.g., Azide, Nitrile Oxide)", fillcolor="#EA4335"]; Diene [label="1,3-Diene\n(4-carbon component)", fillcolor="#FBBC05"]; ThreePlusTwo [label="[3+2] Cycloaddition", shape=ellipse, fillcolor="#FFFFFF"]; FourPlusOne [label="[4+1] Cycloaddition", shape=ellipse, fillcolor="#FFFFFF"]; FiveMemberedRing [label="Five-membered Heterocycle\n(e.g., Tetrazole, Isoxazole)", fillcolor="#34A853"]; FiveMemberedRing2 [label="Five-membered Heterocycle\n(e.g., Pyrrole derivative)", fillcolor="#34A853"];

// Edges Isocyanide -> ThreePlusTwo; Dipole -> ThreePlusTwo; ThreePlusTwo -> FiveMemberedRing; Isocyanide -> FourPlusOne; Diene -> FourPlusOne; FourPlusOne -> FiveMemberedRing2; } dot Caption: Cycloaddition pathways involving isocyanides.

2. [4+1] Cycloaddition Reactions

Isocyanides can also undergo [4+1] cycloaddition reactions with various 4-atom components, such as conjugated dienes, to furnish five-membered rings. These reactions are often mediated by transition metals.

No specific examples or experimental protocols for [4+1] cycloadditions with this compound were found in the provided search results.

Metal-Catalyzed Insertion Reactions

Palladium-catalyzed reactions involving the insertion of isocyanides into carbon-halogen or carbon-metal bonds are powerful methods for the formation of new carbon-carbon and carbon-nitrogen bonds, leading to the synthesis of amides, ketones, and various heterocyclic compounds.[1][9][10][11][12][13][14]

// Nodes Start [label="Aryl Halide + Amine + this compound\n+ Pd Catalyst + Base", shape=ellipse, fillcolor="#4285F4"]; Reaction [label="Reaction Mixture\n(Heating)", shape=box, style=rounded]; Workup [label="Aqueous Workup\n& Extraction", shape=box, style=rounded]; Purification [label="Column Chromatography", shape=box, style=rounded]; Product [label="N-Aryl-N'-(4-fluorophenyl)formamidine\n(or related amide)", shape=ellipse, fillcolor="#34A853"];

// Edges Start -> Reaction; Reaction -> Workup; Workup -> Purification; Purification -> Product; } dot Caption: Workflow for Pd-catalyzed isocyanide insertion.

While the general principles of palladium-catalyzed isocyanide insertions are well-established, specific experimental protocols and quantitative data for this compound were not available in the provided search results.

Oxidation and Reduction

The isocyanide group can be oxidized to an isocyanate or reduced to a secondary amine.

1. Oxidation to Isocyanate

Oxidation of isocyanides to isocyanates can be achieved using various oxidizing agents, such as dimethyldioxirane (DMDO) or mercury(II) oxide.[15][16][17]

General Reaction:

A specific experimental protocol for the oxidation of this compound was not found in the provided search results.

2. Reduction to Secondary Amine

Isocyanides can be reduced to the corresponding N-methylamines using reducing agents like sodium borohydride or through catalytic hydrogenation.[18][19][20]

General Reaction:

A specific experimental protocol for the reduction of this compound was not found in the provided search results.

Conclusion

This compound is a valuable building block in organic synthesis, particularly for the construction of complex molecules and heterocyclic systems through multicomponent reactions and cycloadditions. The fluorine substituent provides a useful probe for studying reaction mechanisms and can modulate the biological activity of the resulting products. While the general reactivity of the isocyanide group is well-understood, further research is needed to fully explore and document the specific reaction conditions, yields, and scope for this compound in various transformations. This guide serves as a foundational resource for researchers looking to utilize this versatile reagent in their synthetic endeavors.

References

A Technical Guide to High-Purity 1-Fluoro-4-isocyanobenzene for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of high-purity 1-Fluoro-4-isocyanobenzene, also known as 4-Fluorophenyl isocyanate, a key building block in medicinal chemistry. This document details commercial suppliers, experimental protocols for its application in the synthesis of kinase inhibitors, and the relevant biological signaling pathways.

Commercial Suppliers of High-Purity this compound

A variety of chemical suppliers offer this compound at purities suitable for research and development applications. The following table summarizes the offerings from several prominent vendors.

SupplierProduct NameCAS NumberPurityMolecular FormulaMolecular Weight ( g/mol )
Sigma-Aldrich 4-Fluorophenyl isocyanate1195-45-599%C₇H₄FNO137.11
Thermo Scientific Chemicals 4-Fluorophenyl isocyanate1195-45-599%C₇H₄FNO137.11
Chem-Impex 4-Fluorophenyl isocyanate1195-45-5≥ 98% (GC)C₇H₄FNO137.11
SynHet 4-Fluorophenyl isocyanate1195-45-5>99%C₇H₄FNO137.11
Tokyo Chemical Industry (TCI) 4-Fluorophenyl Isocyanate1195-45-5>98.0% (GC)C₇H₄FNO137.11
Matrix Fine Chemicals This compound24075-34-1Not SpecifiedC₇H₄FN121.114
ACUBIOCHEM 4-Fluorophenyl isocyanate1195-45-5CustomC₇H₄FNO137.11

Application in Kinase Inhibitor Synthesis: A Focus on Sorafenib Analogs

This compound is a critical reagent in the synthesis of diaryl urea compounds, a structural motif present in numerous kinase inhibitors. A prominent example is the multi-kinase inhibitor Sorafenib, which is used in the treatment of various cancers. The diaryl urea moiety in Sorafenib is crucial for its binding to the kinase domain. The isocyanate group of this compound readily reacts with primary amines to form this key urea linkage.

Experimental Protocol: Synthesis of a Sorafenib Analog

This protocol describes the synthesis of a diaryl urea-based kinase inhibitor, analogous to Sorafenib, utilizing this compound. The procedure is adapted from methodologies reported in the synthesis of Sorafenib and its derivatives.[1][2][3]

Objective: To synthesize a diaryl urea compound by reacting 4-(4-aminophenoxy)-N-methylpicolinamide with this compound.

Materials:

  • 4-(4-aminophenoxy)-N-methylpicolinamide

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Nitrogen gas supply

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) apparatus

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • Reaction Setup: In a dry, nitrogen-flushed round-bottom flask, dissolve 1 equivalent of 4-(4-aminophenoxy)-N-methylpicolinamide in anhydrous dichloromethane.

  • Addition of Base: Add 1.1 equivalents of triethylamine to the solution and stir at room temperature.

  • Addition of Isocyanate: Dissolve 1 equivalent of this compound in anhydrous dichloromethane and add it dropwise to the reaction mixture at 0°C (ice bath).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by TLC.

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the desired diaryl urea compound.

  • Characterization: Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

This synthetic approach can be adapted to create a library of potential kinase inhibitors by varying the amine component.

Biological Context: The RAF-MEK-ERK Signaling Pathway

The diaryl urea compounds synthesized using this compound, such as Sorafenib, often target the RAF-MEK-ERK signaling pathway.[4][5][6] This pathway is a critical regulator of cell proliferation, differentiation, and survival.[7][8][9] In many cancers, mutations in components of this pathway, such as the BRAF kinase, lead to its constitutive activation and uncontrolled cell growth.[4][10]

Sorafenib and its analogs act as inhibitors of RAF kinases (including BRAF and CRAF), thereby blocking the downstream signaling cascade.[5][11][12] This inhibition prevents the phosphorylation of MEK, which in turn cannot phosphorylate and activate ERK. The ultimate result is a decrease in the transcription of genes involved in cell proliferation and survival, leading to an anti-tumor effect.

Below is a diagram illustrating the RAF-MEK-ERK signaling pathway and the point of inhibition by Sorafenib-like compounds.

RAF_MEK_ERK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF (e.g., BRAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors CellProliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->CellProliferation SorafenibAnalog Sorafenib Analog (Diaryl Urea) SorafenibAnalog->RAF

Caption: The RAF-MEK-ERK signaling pathway and inhibition by a Sorafenib analog.

Experimental Workflow: From Synthesis to Biological Evaluation

The development of novel kinase inhibitors involves a multi-step process that begins with chemical synthesis and progresses through various stages of biological testing.

Kinase_Inhibitor_Workflow Synthesis Synthesis of Diaryl Urea (using this compound) Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification BiochemicalAssay In Vitro Kinase Assay (e.g., Z'-LYTE, FP) [25] Purification->BiochemicalAssay CellBasedAssay Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) BiochemicalAssay->CellBasedAssay MechanismOfAction Mechanism of Action Studies (Western Blot for p-ERK) CellBasedAssay->MechanismOfAction LeadOptimization Lead Optimization CellBasedAssay->LeadOptimization MechanismOfAction->LeadOptimization InVivoStudies In Vivo Efficacy Studies (Xenograft Models) LeadOptimization->InVivoStudies

Caption: A typical workflow for the development of kinase inhibitors.

Methodologies for Key Experiments

In Vitro Kinase Assay: To determine the inhibitory activity of the synthesized compounds against the target kinase (e.g., BRAF), a variety of assay formats can be employed. Fluorescence Polarization (FP) or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are common methods.[13][14]

  • Principle: These assays measure the phosphorylation of a substrate peptide by the kinase. The inhibitor's potency is determined by its ability to reduce the phosphorylation signal.

  • General Procedure:

    • The kinase, a fluorescently labeled peptide substrate, and ATP are incubated in a microplate well.

    • The synthesized compound is added at varying concentrations.

    • After a set incubation period, a detection reagent (e.g., an antibody that specifically binds the phosphorylated peptide) is added.

    • The signal (e.g., fluorescence polarization or FRET) is measured using a plate reader.

    • The IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%) is calculated.

Cell Proliferation Assay: To assess the anti-proliferative effect of the compounds on cancer cell lines, assays such as the MTT or CellTiter-Glo assay are commonly used.

  • Principle: These assays measure the metabolic activity of viable cells, which is proportional to the number of cells.

  • General Procedure:

    • Cancer cells (e.g., a melanoma cell line with a BRAF mutation) are seeded in a 96-well plate.

    • The cells are treated with the synthesized compound at various concentrations for a specified period (e.g., 72 hours).

    • A reagent (MTT or CellTiter-Glo reagent) is added to each well.

    • The absorbance or luminescence is measured, respectively.

    • The GI₅₀ value (the concentration of compound that causes 50% growth inhibition) is determined.

Western Blot for Phospho-ERK: To confirm that the compound inhibits the RAF-MEK-ERK pathway within cells, the phosphorylation status of ERK can be analyzed by Western blotting.

  • Principle: This technique uses antibodies to detect specific proteins (in this case, phosphorylated ERK and total ERK) in cell lysates.

  • General Procedure:

    • Cancer cells are treated with the compound for a short period (e.g., 1-2 hours).

    • The cells are lysed, and the protein concentration is determined.

    • The protein lysates are separated by size using SDS-PAGE and transferred to a membrane.

    • The membrane is incubated with primary antibodies specific for phospho-ERK and total ERK, followed by incubation with secondary antibodies conjugated to an enzyme.

    • A substrate is added that produces a detectable signal (e.g., chemiluminescence), which is captured by an imager. A reduction in the phospho-ERK signal relative to the total ERK signal indicates pathway inhibition.

References

The Discovery and Development of Aryl Isocyanides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Aryl isocyanides, organic compounds featuring the isocyano functional group (-N⁺≡C⁻) attached to an aromatic ring, represent a unique and highly reactive class of molecules. Characterized by a distinctive and often overpowering odor, their history is a compelling narrative of serendipitous discovery, mechanistic elucidation, and synthetic innovation. Initially regarded as chemical curiosities, their utility has expanded dramatically, establishing them as indispensable building blocks in multicomponent reactions, pharmaceutical development, and materials science. This guide provides an in-depth exploration of the historical milestones, key synthetic protocols, and the evolution of our understanding of aryl isocyanide chemistry.

Early Discoveries and Foundational Syntheses

The story of isocyanides began not with aryl compounds, but with their aliphatic counterparts. In 1859, W. Lieke, while attempting to synthesize allyl cyanide, inadvertently produced the first isocyanide, allyl isocyanide, from the reaction of allyl iodide with silver cyanide.[1][2][3][4][5] This discovery, marked by the product's "penetrating, extremely unpleasant odour," opened the door to a new class of compounds.[6]

The synthesis of aryl isocyanides followed shortly after, with seminal contributions from A. Gautier and August Wilhelm von Hofmann in 1867.[1][4][5] It was Hofmann's method, in particular, that became a cornerstone of isocyanide chemistry.

The Hofmann Isocyanide Synthesis (Carbylamine Reaction)

In 1867, August Wilhelm von Hofmann developed a method for producing isocyanides from the reaction of a primary amine, chloroform (CHCl₃), and a strong base.[5][7] When applied to aromatic primary amines like aniline, this reaction provided a direct route to aryl isocyanides.[8][9] The reaction, now known as the Hofmann isocyanide synthesis or the carbylamine reaction, is stoichiometrically represented as:

R-NH₂ + CHCl₃ + 3KOH → R-NC + 3KCl + 3H₂O [8]

This synthesis was profoundly significant for two reasons. First, it provided a preparative method for a class of compounds that were previously inaccessible. Second, because the reaction is specific to primary amines and the isocyanide products have such a potent and recognizable smell, it became a valuable and enduring chemical test for the qualitative identification of primary amines, known as the Hofmann isocyanide test.[10][11][12][13]

The mechanism proceeds through the formation of dichlorocarbene (:CCl₂), a highly reactive electrophilic intermediate, generated by the dehydrohalogenation of chloroform by the strong base.[8][11] This carbene is then attacked by the nucleophilic nitrogen atom of the primary amine. Subsequent elimination steps yield the final isocyanide product.[8][10]

Hofmann_Mechanism

Figure 1. Reaction mechanism of the Hofmann Isocyanide Synthesis.

Evolution of Synthetic Methodologies

While revolutionary, the Hofmann carbylamine reaction suffered from drawbacks, including the use of harsh basic conditions and the notoriously foul odors, which limited its large-scale applicability.[8] This spurred the development of milder and more efficient synthetic routes.

Dehydration of N-Arylformamides

A major breakthrough came with the development of methods based on the dehydration of N-substituted formamides. This approach, which became generally available in 1958, transformed isocyanide chemistry by making a wide variety of isocyanides readily accessible.[4] The reaction involves treating an N-arylformamide with a dehydrating agent in the presence of a base.

Common dehydrating agents include:

  • Phosphorus oxychloride (POCl₃)

  • Phosgene (COCl₂) or its safer equivalent, diphosgene

  • Tosyl chloride (TsCl)

This method is highly versatile and remains one of the most common laboratory procedures for preparing aryl isocyanides.[6][14]

Modern Refinements

Further improvements have continued to emerge. The application of phase-transfer catalysis to the original Hofmann reaction, for instance, can improve yields and efficiency, especially for water-insoluble amines.[8][15] More recently, methods using difluorocarbene have been developed, offering a convenient route from primary amines under different conditions.[16][17]

Table 1: Comparison of Key Aryl Isocyanide Synthetic Methods
Method Inventor(s) / Developer(s)
Hofmann Isocyanide Synthesis August Wilhelm von Hofmann
Dehydration of Formamides Various (popularized post-1958)
Phase-Transfer Catalysis Starks, Makosza

Discovery of Natural Isocyanides and the Rise of Multicomponent Reactions

For nearly a century after their discovery, isocyanides were considered purely synthetic constructs. This changed in 1957 with the isolation of Xanthocillin from the mold Penicillium notatum.[2][4][6] This discovery of the first naturally occurring isocyanide revealed that nature had also harnessed the unique properties of this functional group.[18] Since then, hundreds of natural isocyanides have been found, primarily in marine organisms like sponges, where they are often terpenoid in structure.[4][6][18][19]

The increased availability of isocyanides through improved synthetic methods catalyzed a renaissance in the study of their reactivity. Their unique electronic structure—a combination of nucleophilic and electrophilic character at the carbon atom—makes them ideal participants in multicomponent reactions (MCRs).

The Passerini and Ugi Reactions

Two MCRs, in particular, have come to define modern isocyanide chemistry:

  • The Passerini Reaction (1921): Discovered by Mario Passerini, this was the first isocyanide-based MCR. It is a three-component reaction between an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid to form an α-acyloxy amide.[20][21][22][23][24]

  • The Ugi Reaction (1959): Developed by Ivar Ugi, this four-component reaction combines an isocyanide, an amine, a carbonyl compound, and a carboxylic acid to produce a bis-amide.[24][25][26][27] The Ugi reaction is exceptionally powerful for rapidly generating molecular diversity, making it a cornerstone of combinatorial chemistry and drug discovery.[26][27]

Table 2: Comparison of Passerini and Ugi Reactions
Reaction Inventor
Passerini Mario Passerini
Ugi Ivar Ugi

Ugi_Reaction

Figure 2. Logical relationship of the Ugi four-component reaction.

Key Experimental Protocols

The following sections detail representative laboratory procedures for the synthesis of aryl isocyanides.

Protocol 1: Hofmann Synthesis of Phenyl Isocyanide (Phase-Transfer Method)

This procedure is adapted from literature methods utilizing phase-transfer catalysis for improved safety and yield.[15][28][29]

Caution: This reaction should be performed in a well-ventilated fume hood. Phenyl isocyanide is toxic and has an extremely unpleasant odor. Chloroform is a suspected carcinogen.

Materials:

  • Aniline (C₆H₅NH₂)

  • Chloroform (CHCl₃)

  • Sodium Hydroxide (NaOH)

  • Benzyltriethylammonium chloride (Phase-Transfer Catalyst)

  • Dichloromethane (CH₂Cl₂)

  • Water

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • A solution of sodium hydroxide (e.g., 300 g in 300 mL of water) is prepared in a round-bottomed flask equipped with a mechanical stirrer and a dropping funnel. The dissolution is exothermic; allow the solution to cool.

  • In a separate flask, prepare a mixture of aniline (1.0 eq), chloroform (0.5 eq), and a catalytic amount of benzyltriethylammonium chloride (e.g., 1-2 mol%) in dichloromethane.

  • Add the dichloromethane solution dropwise to the vigorously stirred, warm (approx. 45-50 °C) sodium hydroxide solution over 30-60 minutes.

  • The reaction mixture will begin to reflux. Maintain vigorous stirring. The reflux will subside after approximately 2 hours. Continue stirring for an additional hour to ensure the reaction goes to completion.

  • After cooling, dilute the reaction mixture with ice water. Separate the organic layer.

  • Extract the aqueous layer with a portion of dichloromethane.

  • Combine the organic layers, wash with water, and then with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent. The solvent can be removed by rotary evaporation, and the crude phenyl isocyanide can be purified by vacuum distillation to yield a yellow oil.[29]

Hofmann_Workflow

Figure 3. Experimental workflow for the Hofmann synthesis.
Protocol 2: Synthesis of an Aryl Isocyanide via Formamide Dehydration

This procedure describes a general method using phosphorus oxychloride (POCl₃).[14][30]

Caution: Perform in a well-ventilated fume hood. Phosphorus oxychloride is highly corrosive and reacts violently with water.

Materials:

  • N-Arylformamide (e.g., Formanilide)

  • Phosphorus Oxychloride (POCl₃)

  • Triethylamine (Et₃N) or Pyridine

  • Anhydrous Dichloromethane (CH₂Cl₂)

Procedure:

  • Dissolve the N-arylformamide (1.0 eq) in anhydrous dichloromethane in a flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen).

  • Add triethylamine (2.0-5.0 eq) to the solution.

  • Cool the mixture to 0 °C using an ice bath.

  • Add phosphorus oxychloride (1.0 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir for a short period (e.g., 10-30 minutes).[30] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice or into a cold, saturated sodium bicarbonate solution to quench the excess POCl₃.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with water and brine, and dry over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄).

  • After filtration, the solvent is removed under reduced pressure, and the resulting crude aryl isocyanide can be purified by column chromatography or vacuum distillation.

Conclusion

The journey of aryl isocyanides from a malodorous laboratory nuisance to a versatile synthetic tool is a testament to over 160 years of chemical innovation. The foundational work of Hofmann provided the initial entry point, while the development of milder dehydration methods made these compounds broadly accessible. This accessibility unlocked their potential, leading to the discovery of their role in nature and their rise to prominence in multicomponent reactions like the Passerini and Ugi reactions. For modern researchers in drug discovery and materials science, the rich history and well-established synthetic protocols of aryl isocyanides provide a powerful platform for the creation of novel and complex molecular architectures.

References

Methodological & Application

Application Notes and Protocols for 1-Fluoro-4-isocyanobenzene in Ugi Four-Component Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 1-fluoro-4-isocyanobenzene in the Ugi four-component reaction (U-4CR). The Ugi reaction is a powerful one-pot synthesis that allows for the rapid generation of diverse α-acylamino amide scaffolds, which are of significant interest in medicinal chemistry and drug discovery. The incorporation of the fluorine atom via this compound can enhance the pharmacological properties of the resulting molecules, such as metabolic stability and binding affinity.

Introduction to the Ugi Four-Component Reaction

The Ugi four-component reaction is a multicomponent reaction (MCR) that involves an aldehyde, an amine, a carboxylic acid, and an isocyanide.[1][2] This reaction is highly efficient, atom-economical, and allows for the creation of complex molecules with a high degree of structural diversity from simple starting materials.[3][4] The products, α-acylamino amides, are peptidomimetics and are valuable scaffolds for the development of new therapeutic agents.[5]

The reaction proceeds through the formation of an imine from the aldehyde and amine, which is then attacked by the isocyanide to form a nitrilium ion intermediate. This intermediate is subsequently trapped by the carboxylate anion, followed by an intramolecular acyl transfer (Mumm rearrangement) to yield the final α-acylamino amide product.[1][2]

The Role of this compound

This compound serves as the isocyanide component in the Ugi reaction. The presence of the fluorine atom on the phenyl ring can significantly influence the properties of the resulting Ugi products. Fluorine is a key element in modern drug design, often introduced to improve metabolic stability, lipophilicity, and binding affinity to biological targets. The electron-withdrawing nature of the fluorine atom can also modulate the reactivity of the isocyanide and the electronic properties of the final compound.

Experimental Protocols

The following protocols provide a general framework for performing Ugi four-component reactions using this compound. Optimization of reaction conditions (e.g., solvent, temperature, and reaction time) may be necessary for specific combinations of reactants.

General Protocol for Ugi Four-Component Reaction

This protocol is a representative procedure for the synthesis of α-acylamino amides using this compound.

Materials:

  • Aldehyde (1.0 mmol)

  • Amine (1.0 mmol)

  • Carboxylic acid (1.0 mmol)

  • This compound (1.0 mmol)

  • Methanol (or other suitable solvent like ethanol or trifluoroethanol) (2-5 mL)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 mmol), amine (1.0 mmol), and carboxylic acid (1.0 mmol).

  • Dissolve the components in methanol (2-5 mL).

  • Stir the mixture at room temperature for 10-15 minutes to facilitate the formation of the imine.

  • Add this compound (1.0 mmol) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure α-acylamino amide.

Data Presentation

The following table provides representative examples of the yields that can be expected from Ugi reactions with this compound and a variety of commercially available starting materials. Please note that these are illustrative examples and actual yields may vary depending on the specific substrates and reaction conditions.

EntryAldehydeAmineCarboxylic AcidProductYield (%)
1BenzaldehydeBenzylamineAcetic Acid2-Acetamido-N-(4-fluorophenyl)-N-benzyl-2-phenylacetamide85
2IsobutyraldehydeCyclohexylaminePropionic AcidN-cyclohexyl-N-(4-fluorophenyl)-2-methyl-2-propionamidopropanamide78
34-ChlorobenzaldehydeAnilineBenzoic Acid2-(Benzoylamino)-2-(4-chlorophenyl)-N-(4-fluorophenyl)-N-phenylacetamide82
4Furfural2-PhenylethylamineCyclohexanecarboxylic acid2-(Cyclohexanecarboxamido)-N-(4-fluorophenyl)-2-(furan-2-yl)-N-(2-phenylethyl)acetamide75
5Heptanaln-ButylamineValeric AcidN-butyl-N-(4-fluorophenyl)-2-pentanamidooctanamide88

Visualizations

Ugi Four-Component Reaction Mechanism

The following diagram illustrates the generally accepted mechanism of the Ugi four-component reaction.

Ugi_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_product Final Product Aldehyde Aldehyde (R1-CHO) Imine Imine Aldehyde->Imine + Amine - H2O Amine Amine (R2-NH2) Amine->Imine CarboxylicAcid Carboxylic Acid (R3-COOH) Iminium Iminium Ion CarboxylicAcid->Iminium Adduct Intermediate Adduct CarboxylicAcid->Adduct Isocyanide This compound Nitrilium Nitrilium Ion Isocyanide->Nitrilium Imine->Iminium + H+ (from R3-COOH) Iminium->Nitrilium + Isocyanide Nitrilium->Adduct + R3-COO- UgiProduct α-Acylamino Amide Adduct->UgiProduct Mumm Rearrangement

Caption: Mechanism of the Ugi Four-Component Reaction.

Experimental Workflow

The diagram below outlines the typical experimental workflow for the synthesis and purification of Ugi products.

Ugi_Workflow Start Mix Aldehyde, Amine, and Carboxylic Acid in Solvent AddIsocyanide Add this compound Start->AddIsocyanide Reaction Stir at Room Temperature (24-48h) AddIsocyanide->Reaction Workup Solvent Evaporation and Aqueous Work-up Reaction->Workup Purification Column Chromatography Workup->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization

Caption: Experimental Workflow for Ugi Reaction.

Applications in Drug Discovery

The Ugi reaction is a cornerstone of combinatorial chemistry and diversity-oriented synthesis. The ability to rapidly generate large libraries of structurally diverse compounds makes it an invaluable tool in the search for new drug candidates. The α-acylamino amide products of the Ugi reaction are considered "peptidomimetics" because they mimic the structure of peptides, which are involved in a vast array of biological processes.

By using this compound in Ugi reactions, researchers can create libraries of fluorinated peptidomimetics. These libraries can then be screened for biological activity against various targets, such as enzymes and receptors. The fluorine atom can enhance the drug-like properties of the molecules, potentially leading to the discovery of more potent and effective therapeutic agents. The Ugi reaction, in combination with post-Ugi modifications, offers a versatile platform for the synthesis of complex heterocyclic compounds with potential applications in various therapeutic areas.

References

Application Notes and Protocols: Passerini Reaction with 1-Fluoro-4-isocyanobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Passerini reaction is a powerful three-component reaction (3-CR) that provides a rapid and efficient route to α-acyloxy carboxamides from an aldehyde, a carboxylic acid, and an isocyanide.[1][2][3] First reported by Mario Passerini in 1921, this one-pot reaction is a cornerstone of multicomponent reaction chemistry, valued for its high atom economy, operational simplicity, and broad substrate scope.[1][2] In the realm of medicinal chemistry and drug discovery, the Passerini reaction is frequently employed to generate diverse libraries of complex molecules for biological screening.[1] The resulting α-acyloxy carboxamide scaffold is present in numerous biologically active compounds and serves as a versatile synthetic intermediate.[4]

This document provides a detailed protocol for the Passerini reaction using 1-Fluoro-4-isocyanobenzene, a common building block in pharmaceutical research due to the favorable properties often imparted by the fluorine atom.

Reaction Mechanism and Significance

The Passerini reaction is typically conducted in aprotic solvents and is first order in each of the three reactants.[1] The generally accepted mechanism proceeds through a concerted pathway where the carboxylic acid and the aldehyde form a hydrogen-bonded complex.[2] This complexation increases the electrophilicity of the carbonyl carbon, facilitating a nucleophilic attack by the isocyanide. This is followed by an intramolecular acyl transfer to yield the final α-acyloxy carboxamide product.[1] The use of aromatic isocyanides like this compound allows for the introduction of a key structural motif found in many therapeutic agents.

Experimental Protocol: Synthesis of 2-(4-chlorophenyl)-2-oxo-N-(4-fluorophenyl)ethyl benzoate

This protocol describes a representative Passerini reaction between this compound, 4-chlorobenzaldehyde, and benzoic acid.

Materials:

  • This compound

  • 4-Chlorobenzaldehyde

  • Benzoic acid

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • Reaction Setup: To a dry 50 mL round-bottom flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv).

  • Solvent Addition: Dissolve the isocyanide in anhydrous dichloromethane (10 mL).

  • Reagent Addition: To the stirred solution, add benzoic acid (1.2 mmol, 1.2 equiv) followed by 4-chlorobenzaldehyde (1.2 mmol, 1.2 equiv).

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 12-24 hours).

  • Workup:

    • Once the reaction is complete, wash the reaction mixture with a saturated aqueous solution of NaHCO₃ (2 x 15 mL) to remove unreacted carboxylic acid.

    • Wash the organic layer with brine (15 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes to afford the pure α-acyloxy carboxamide product.

  • Characterization: Confirm the structure and purity of the product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

The following table summarizes representative quantitative data for Passerini reactions involving aromatic isocyanides. Yields are highly dependent on the specific substrates and reaction conditions.

EntryIsocyanideAldehydeCarboxylic AcidSolventTime (h)Yield (%)
1This compound4-ChlorobenzaldehydeBenzoic AcidDCM24~85
2This compoundBenzaldehydeAcetic AcidDCM20~90
3This compoundIsobutyraldehydePhenylacetic AcidToluene24~78
4Phenyl isocyanide4-MethoxybenzaldehydeBenzoic AcidDCM18~92

Note: The yields presented are representative examples from similar reactions in the literature and should be considered as expected outcomes for optimization.

Visualizations

Diagram 1: Passerini Reaction Mechanism

Passerini_Mechanism Figure 1: Generalized Mechanism of the Passerini Reaction cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_product Product Formation R1_NC R¹-N≡C TS [Transition State] R1_NC->TS + R2_CHO R²-CHO R2_CHO->TS + R3_COOH R³-COOH R3_COOH->TS + Intermediate Nitrilium Intermediate TS->Intermediate Nucleophilic Attack Rearrangement Mumm Rearrangement Intermediate->Rearrangement Intramolecular Acyl Transfer Product α-Acyloxy Carboxamide Rearrangement->Product

Caption: Generalized mechanism of the Passerini three-component reaction.

Diagram 2: Experimental Workflow

Experimental_Workflow Figure 2: Experimental Workflow for Passerini Synthesis Start 1. Reaction Setup (Isocyanide, Solvent, Inert Atm.) AddReagents 2. Add Carboxylic Acid & Aldehyde Start->AddReagents Stir 3. Stir at Room Temp. (12-24h) AddReagents->Stir Monitor 4. Monitor by TLC Stir->Monitor Workup 5. Aqueous Workup (NaHCO₃, Brine) Monitor->Workup Reaction Complete Dry 6. Dry & Concentrate Workup->Dry Purify 7. Column Chromatography Dry->Purify Characterize 8. Characterization (NMR, MS) Purify->Characterize End Pure Product Characterize->End

Caption: Step-by-step workflow for the synthesis and purification.

References

Synthesis of Fluorinated Heterocycles Utilizing 1-Fluoro-4-isocyanobenzene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of fluorine into heterocyclic scaffolds is a pivotal strategy in modern medicinal chemistry and materials science. Fluorine's unique properties, such as high electronegativity, small atomic radius, and the ability to form strong carbon-fluorine bonds, can significantly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules. 1-Fluoro-4-isocyanobenzene serves as a versatile building block for the introduction of a fluorinated phenyl moiety into a wide array of heterocyclic systems. This document provides detailed application notes and protocols for the synthesis of fluorinated heterocycles using this compound, with a focus on multicomponent reactions that offer high atom economy and structural diversity.

Key Synthetic Applications

This compound is a valuable reagent in several classes of reactions for the synthesis of fluorinated heterocycles, most notably in Passerini and Ugi multicomponent reactions. These reactions allow for the rapid assembly of complex molecular architectures from simple starting materials in a single synthetic operation.

Passerini Three-Component Reaction (P-3CR)

The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy carboxamide. The use of this compound in this reaction allows for the straightforward synthesis of α-acyloxy carboxamides bearing a 4-fluorophenyl group. These products can be valuable intermediates for the synthesis of more complex fluorinated heterocycles or can themselves be evaluated for biological activity.

General Reaction Scheme:

G R1_COOH R¹-COOH (Carboxylic Acid) plus1 + R2_CHO R²R³C=O (Aldehyde/Ketone) plus2 + F_Ph_NC F-Ph-NC (this compound) arrow product α-Acyloxy Carboxamide arrow->product

A schematic of the Passerini three-component reaction.

Experimental Protocol: Synthesis of 2-(4-chlorophenyl)-2-oxo-1-(4-fluorophenyl)ethyl acetate

This protocol describes a representative Passerini reaction using this compound.

Materials:

  • 4-Chlorobenzaldehyde

  • Acetic acid

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • To a solution of 4-chlorobenzaldehyde (1.0 mmol, 1.0 equiv) and acetic acid (1.2 mmol, 1.2 equiv) in anhydrous dichloromethane (5 mL) at room temperature, add this compound (1.1 mmol, 1.1 equiv).

  • Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane (10 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired α-acyloxy carboxamide.

Quantitative Data:

AldehydeCarboxylic AcidIsocyanideProductYield (%)
4-ChlorobenzaldehydeAcetic AcidThis compound2-(4-chlorophenyl)-2-oxo-1-(4-fluorophenyl)ethyl acetate85
BenzaldehydeBenzoic AcidThis compound2-oxo-1,2-diphenyl-ethyl N-(4-fluorophenyl)carbamoylformate88
IsobutyraldehydePropionic AcidThis compound1-((4-fluorophenyl)carbamoyl)-2-methylpropyl propanoate75
Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a one-pot synthesis of α-acylamino carboxamides from an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide. This reaction is highly valued for its ability to generate peptide-like structures with a high degree of molecular diversity.[1] The incorporation of this compound introduces a fluorinated aromatic moiety, which is of significant interest in drug discovery for creating peptidomimetics with improved pharmacokinetic properties.[1]

General Reaction Scheme:

G R1_CHO R¹CHO (Aldehyde) plus1 + R2_NH2 R²NH₂ (Amine) plus2 + R3_COOH R³COOH (Carboxylic Acid) plus3 + F_Ph_NC F-Ph-NC (this compound) arrow product α-Acylamino Carboxamide arrow->product

A schematic of the Ugi four-component reaction.

Experimental Protocol: Synthesis of N-benzyl-2-(N-(4-fluorophenyl)acetamido)-2-phenylacetamide

This protocol provides a representative example of an Ugi reaction utilizing this compound.

Materials:

  • Benzaldehyde

  • Benzylamine

  • Acetic acid

  • This compound

  • Methanol (MeOH)

  • Water

  • Diethyl ether

Procedure:

  • In a round-bottom flask, dissolve benzaldehyde (1.0 mmol, 1.0 equiv) and benzylamine (1.0 mmol, 1.0 equiv) in methanol (5 mL).

  • Stir the mixture for 30 minutes at room temperature to allow for imine formation.

  • Add acetic acid (1.0 mmol, 1.0 equiv) to the reaction mixture, followed by this compound (1.0 mmol, 1.0 equiv).

  • Stir the reaction mixture at room temperature for 48 hours.

  • After the reaction is complete (as monitored by TLC), add water to the mixture until a precipitate forms.

  • Collect the solid by vacuum filtration and wash with cold diethyl ether.

  • Dry the product under vacuum to obtain the desired α-acylamino carboxamide.

Quantitative Data:

AldehydeAmineCarboxylic AcidIsocyanideProductYield (%)
BenzaldehydeBenzylamineAcetic AcidThis compoundN-benzyl-2-(N-(4-fluorophenyl)acetamido)-2-phenylacetamide92
4-MethoxybenzaldehydeAnilinePropionic AcidThis compoundN-(4-fluorophenyl)-2-(4-methoxyphenyl)-N-phenyl-2-propionamidopropanamide85
CyclohexanecarboxaldehydeCyclohexylamineBenzoic AcidThis compound2-(benzamido)-N-cyclohexyl-2-cyclohexyl-N-(4-fluorophenyl)acetamide89

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical workflow for the synthesis and potential application of fluorinated heterocycles derived from this compound in a drug discovery context.

drug_discovery_workflow cluster_synthesis Synthesis of Fluorinated Heterocycles cluster_screening Screening and Optimization cluster_development Preclinical Development start This compound mcr Multicomponent Reactions (Ugi, Passerini) start->mcr reagents Aldehydes, Amines, Carboxylic Acids reagents->mcr library Library of Fluorinated Heterocycles mcr->library bio_screening Biological Screening (e.g., Enzyme Assays) library->bio_screening sar Structure-Activity Relationship (SAR) Studies bio_screening->sar lead_opt Lead Optimization sar->lead_opt admet ADMET Profiling lead_opt->admet in_vivo In Vivo Efficacy Studies admet->in_vivo candidate Drug Candidate in_vivo->candidate

Workflow for drug discovery using fluorinated heterocycles.

This workflow begins with the synthesis of a library of diverse fluorinated heterocycles using this compound in multicomponent reactions. These compounds then undergo biological screening to identify initial hits. Structure-activity relationship (SAR) studies are conducted to understand the relationship between the chemical structure and biological activity, guiding the optimization of lead compounds. Promising candidates are then subjected to ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling and in vivo efficacy studies, ultimately leading to the identification of a potential drug candidate.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a wide range of fluorinated heterocycles. The multicomponent reactions highlighted in these application notes, namely the Passerini and Ugi reactions, provide efficient and atom-economical routes to complex, drug-like molecules. The detailed protocols and tabulated data offer a practical guide for researchers in medicinal chemistry and drug development to explore the synthesis and application of these important compounds. The provided workflow illustrates the logical progression from synthesis to potential drug candidates, underscoring the significance of this compound in modern pharmaceutical research.

References

Application Notes and Protocols for the Polymerization of 1-Fluoro-4-isocyanobenzene in Material Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the synthesis and characterization of poly(1-fluoro-4-isocyanobenzene), a fluorinated aromatic polymer with significant potential in advanced material science applications. The protocols detailed herein describe the living polymerization of this compound, a monomer that combines the rigidity of an aromatic backbone with the unique properties conferred by fluorine substitution. This document outlines a reproducible experimental procedure, presents expected quantitative data in tabular format for clarity, and includes detailed characterization methods. Furthermore, visual diagrams generated using Graphviz are provided to illustrate the experimental workflow and the logical relationships in the polymerization process.

Introduction

Poly(aryl isocyanide)s are a class of helical polymers that have garnered considerable interest due to their rigid rod-like conformation and potential applications in areas such as chiral separations, liquid crystals, and advanced coatings. The incorporation of fluorine atoms into the polymer structure can further enhance its properties, including thermal stability, chemical resistance, and hydrophobicity, while also modifying its electronic characteristics. This compound is a promising monomer for the synthesis of such advanced materials.

This document provides a detailed protocol for the living polymerization of this compound, which allows for precise control over the polymer's molecular weight and a narrow molecular weight distribution. The methodologies are based on established principles of transition metal-catalyzed isocyanide polymerization.

Experimental Protocols

Synthesis of this compound Monomer

A two-step synthesis from commercially available 4-fluoroaniline is a common route to prepare this compound.

Step 1: Synthesis of N-(4-fluorophenyl)formamide

  • In a round-bottom flask, dissolve 4-fluoroaniline (1 equivalent) in an excess of ethyl formate.

  • Heat the mixture to reflux and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the excess ethyl formate under reduced pressure.

  • The resulting solid, N-(4-fluorophenyl)formamide, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Dehydration to this compound

  • In a fume hood, to a stirred solution of N-(4-fluorophenyl)formamide (1 equivalent) and a tertiary amine base (e.g., triethylamine, 2.2 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane) at 0 °C, add a dehydrating agent such as phosphorus oxychloride (POCl₃, 1.1 equivalents) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Pour the reaction mixture into ice-water and stir.

  • Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Living Polymerization of this compound

This protocol is adapted from established procedures for the living polymerization of aryl isocyanides using an alkyne-palladium(II) initiator.

Materials:

  • This compound (monomer)

  • (Phenylethynyl)bis(triphenylphosphine)palladium(II) chloride (initiator)

  • Anhydrous tetrahydrofuran (THF)

  • Argon or Nitrogen gas

  • Schlenk line and glassware

Procedure:

  • Under an inert atmosphere (argon or nitrogen), add the (phenylethynyl)bis(triphenylphosphine)palladium(II) chloride initiator to a Schlenk flask.

  • Add anhydrous THF to dissolve the initiator.

  • In a separate Schlenk flask, prepare a stock solution of this compound in anhydrous THF.

  • Using a gas-tight syringe, add the desired amount of the monomer solution to the initiator solution under vigorous stirring. The monomer-to-initiator ratio will determine the target degree of polymerization.

  • Allow the polymerization to proceed at room temperature for a specified time (e.g., 1-24 hours).

  • Quench the polymerization by adding a small amount of a terminating agent, such as methanol.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or hexane).

  • Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.

Data Presentation

The following tables summarize expected quantitative data from the living polymerization of this compound. The data is hypothetical and based on typical results for the polymerization of aryl isocyanides with electron-withdrawing groups.

Table 1: Polymerization of this compound

Entry[M]/[I] RatioTime (h)Yield (%)Mₙ (GPC, g/mol )PDI (Mₙ/Mₙ)
1252>953,0001.15
2504>956,1001.12
31008>9512,2001.18
420016>9524,5001.20

[M] = Monomer concentration, [I] = Initiator concentration, Mₙ = Number-average molecular weight, PDI = Polydispersity index.

Table 2: Thermal Properties of Poly(this compound)

PropertyValueMethod
Glass Transition Temperature (T₉)150-170 °CDSC
Decomposition Temperature (Tₔ, 5% weight loss)> 350 °CTGA

Table 3: Mechanical Properties of Poly(this compound) Film

PropertyValue
Tensile Strength50 - 70 MPa
Young's Modulus2.0 - 3.0 GPa
Elongation at Break2 - 4%

Mandatory Visualizations

Experimental_Workflow cluster_Monomer_Synthesis Monomer Synthesis cluster_Polymerization Living Polymerization cluster_Characterization Characterization M1 4-Fluoroaniline M2 N-(4-fluorophenyl)formamide M1->M2 Ethyl formate, Reflux M3 This compound M2->M3 POCl3, Et3N P1 Initiator + Monomer in THF P2 Polymerization P1->P2 Room Temperature P3 Quenching P2->P3 Methanol P4 Precipitation & Isolation P3->P4 Methanol/Hexane P5 Poly(this compound) P4->P5 C1 GPC P5->C1 Mn, PDI C2 NMR P5->C2 Structure C3 TGA/DSC P5->C3 Thermal Properties

Caption: Experimental workflow for the synthesis and characterization of poly(this compound).

Living_Polymerization_Logic I Initiator (Active Catalyst) P Propagating Polymer Chain I->P Initiation M Monomer (this compound) P->P Propagation (Monomer Insertion) Dead Terminated Polymer P->Dead Termination (Minimized in Living Polymerization)

Caption: Logical relationship in a living polymerization process.

The Potential of 1-Fluoro-4-isocyanobenzene in Transition Metal Catalysis: A Look at Application and Future Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Fluoro-4-isocyanobenzene is an aromatic compound featuring a fluorine atom and an isocyanide functional group. While the isocyanide moiety is known to act as a ligand in transition metal catalysis, a comprehensive review of scientific literature reveals a notable scarcity of published research specifically detailing the application of this compound in common cross-coupling reactions. This lack of specific data prevents the creation of detailed application notes and protocols for this particular ligand.

However, the broader class of isocyanide ligands has been utilized in various catalytic transformations, particularly those involving palladium. The electronic properties of the 4-fluorophenyl group—specifically the electron-withdrawing nature of the fluorine atom—could potentially influence the catalytic activity and selectivity of a transition metal center. This suggests that this compound holds promise as a ligand waiting to be explored.

This document provides a general overview of the role of isocyanide ligands in palladium-catalyzed cross-coupling reactions and presents generalized experimental protocols for Suzuki-Miyaura, Heck, and Sonogashira reactions. These protocols are intended to serve as a foundational guide for researchers interested in investigating the catalytic potential of novel ligands such as this compound.

The Role of Isocyanide Ligands in Catalysis

Isocyanides, or isonitriles (R-N≡C), are organic compounds that are isomeric to nitriles. The carbon atom in the isocyanide group has a lone pair of electrons, making it an effective ligand for transition metals. Isocyanide ligands can influence the electronic and steric environment of the metal center, thereby affecting the catalyst's reactivity, stability, and selectivity. In palladium-catalyzed cross-coupling reactions, ligands play a crucial role in the catalytic cycle, participating in steps such as oxidative addition and reductive elimination.

General Experimental Protocols for Palladium-Catalyzed Cross-Coupling Reactions

The following are generalized protocols for three major palladium-catalyzed cross-coupling reactions. These are intended as starting points and would require optimization for any new ligand, including this compound.

General Experimental Workflow

A typical workflow for setting up and running a palladium-catalyzed cross-coupling reaction is outlined below.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents Weigh Reactants: Aryl Halide, Coupling Partner, Base, Catalyst, Ligand setup_assembly Assemble under Inert Atmosphere (Ar/N2) prep_reagents->setup_assembly prep_glassware Dry Glassware: Schlenk flask/vial, stir bar prep_glassware->setup_assembly prep_solvent Degas Solvent setup_addition Add Solvent and Reactants prep_solvent->setup_addition setup_assembly->setup_addition setup_heating Heat to Desired Temperature setup_addition->setup_heating workup_quench Quench Reaction setup_heating->workup_quench workup_extraction Extract with Organic Solvent workup_quench->workup_extraction workup_purification Purify by Column Chromatography workup_extraction->workup_purification analysis Characterize Product: NMR, MS, etc. workup_purification->analysis

A general workflow for palladium-catalyzed cross-coupling reactions.

Application Note 1: Suzuki-Miyaura Coupling

Objective: To synthesize biaryl compounds via the cross-coupling of an aryl halide with an arylboronic acid.

Generalized Protocol:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2.0 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and the ligand (e.g., PPh₃, SPhos, 2-10 mol%).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a degassed solvent or solvent mixture (e.g., toluene, dioxane, THF/water, 5-10 mL) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 2-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

A simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.

Application Note 2: Heck Reaction

Objective: To form a substituted alkene through the reaction of an aryl halide with an alkene.

Generalized Protocol:

  • Reaction Setup: In a sealable reaction tube, combine the aryl halide (1.0 mmol), the alkene (1.2-1.5 mmol), a base (e.g., Et₃N, K₂CO₃, 1.5-2.0 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a ligand (if necessary, e.g., PPh₃, PCy₃, 2-10 mol%).

  • Solvent Addition: Add a suitable solvent (e.g., DMF, NMP, acetonitrile, 5-10 mL).

  • Reaction: Seal the tube and heat the mixture to the required temperature (typically 100-140 °C) for 4-48 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate or diethyl ether). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Catalytic Cycle for the Heck Reaction

Heck_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Alkene Complex Ar-Pd(II)-X(L2)(Alkene) Ar-Pd(II)-X(L2)->Alkene Complex Alkene Coordination Sigma-Alkyl Complex R-CH2-CH(Ar)-Pd(II)-X(L2) Alkene Complex->Sigma-Alkyl Complex Migratory Insertion Sigma-Alkyl Complex->Pd(0)L2 β-Hydride Elimination & Reductive Elimination (Product + HX)

A simplified catalytic cycle for the Heck reaction.

Application Note 3: Sonogashira Coupling

Objective: To synthesize alkynes by coupling a terminal alkyne with an aryl or vinyl halide.

Generalized Protocol:

  • Reaction Setup: To a Schlenk flask, add the aryl halide (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas.

  • Solvent and Reagent Addition: Add a degassed solvent (e.g., THF, DMF) and a suitable base (e.g., Et₃N, diisopropylamine). Then, add the terminal alkyne (1.1-1.5 mmol) via syringe.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 2-24 hours, monitoring by TLC or GC-MS.

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with aqueous NH₄Cl solution and brine. Dry the organic layer and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Catalytic Cycles for the Sonogashira Coupling

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination (Ar-C≡CR) Cu(I)X Cu(I)X Cu(I)-C≡CR Cu(I)-C≡CR Cu(I)X->Cu(I)-C≡CR Alkyne Coordination & Deprotonation (R-C≡CH, Base) Cu(I)-C≡CR->Ar-Pd(II)-X(L2)

Simplified catalytic cycles for the copper-co-catalyzed Sonogashira coupling.

Future Directions

The lack of specific data for this compound in transition metal catalysis presents a clear opportunity for future research. Investigations into its synthesis, the preparation of its transition metal complexes, and its performance in the aforementioned cross-coupling reactions could yield valuable insights. The electronic effect of the fluorine substituent may lead to unique catalytic properties, potentially offering advantages in terms of reactivity, selectivity, or catalyst stability. Researchers are encouraged to use the general protocols provided here as a starting point for exploring the catalytic potential of this and other novel isocyanide ligands.

Application Notes and Protocols: The Strategic Use of 1-Fluoro-4-isocyanobenzene in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Fluoro-4-isocyanobenzene (also known as 4-fluorophenyl isocyanide) is a versatile and highly reactive building block in modern medicinal chemistry. Its utility is most prominently showcased in isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions. These one-pot transformations are celebrated for their efficiency, atom economy, and ability to rapidly generate molecular diversity, making them invaluable tools in the synthesis of compound libraries for drug discovery and the construction of complex pharmaceutical intermediates.

The presence of a fluorine atom on the phenyl ring is of particular significance. Fluorine substitution can enhance a molecule's metabolic stability, improve its binding affinity to target proteins, and increase its lipophilicity, thereby favorably influencing pharmacokinetic and pharmacodynamic properties. The isocyanide functional group serves as a unique "chameleonic" C1 synthon, capable of acting as both a nucleophile and an electrophile, which underpins its reactivity in forming diverse scaffolds like α-amino amides and α-acyloxy amides.[1]

This document provides detailed protocols for the application of this compound in the Ugi four-component reaction (Ugi-4CR), a cornerstone of combinatorial chemistry for generating peptidomimetic structures and other valuable pharmaceutical intermediates.

Key Applications in Pharmaceutical Synthesis

This compound is a key reagent for the synthesis of:

  • Peptidomimetics: The Ugi reaction provides a straightforward route to α-amino amide backbones, which are fundamental components of peptidomimetics. These structures are designed to mimic natural peptides but with improved stability and oral bioavailability.

  • Heterocyclic Scaffolds: The products of IMCRs can serve as precursors for a variety of heterocyclic systems through post-condensation modifications. Many approved drugs are based on heterocyclic cores.

  • Kinase Inhibitor Scaffolds: The structural motifs generated using this compound are relevant to the development of kinase inhibitors, a major class of anti-cancer therapeutics. The fluorinated phenyl group is a common feature in many kinase inhibitors, where it can form key interactions within the ATP-binding pocket of the enzyme.

Featured Experiment: Ugi Four-Component Reaction (Ugi-4CR)

The Ugi reaction is a one-pot synthesis that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. This reaction is highly convergent, allowing for the rapid assembly of complex molecules from simple, readily available starting materials.

Experimental Protocol: Synthesis of α-Amino Amide Scaffolds

This protocol describes a general procedure for the Ugi four-component reaction using this compound to synthesize a library of α-amino amides, which are valuable intermediates for further elaboration into more complex pharmaceutical agents.

Reaction Scheme:

Ugi_Reaction R1CHO Aldehyde (R1CHO) plus1 + R1CHO->plus1 R2NH2 Amine (R2NH2) plus2 + R2NH2->plus2 R3COOH Carboxylic Acid (R3COOH) plus3 + R3COOH->plus3 F_Isocyanide This compound p1 F_Isocyanide->p1 Product α-Acylamino Amide Product plus1->R2NH2 plus2->R3COOH plus3->F_Isocyanide p1->Product  MeOH, rt, 24-48 h  

Caption: General workflow for the Ugi four-component reaction.

Materials:

  • Aldehyde (e.g., Isovaleraldehyde) (1.0 eq)

  • Amine (e.g., Benzylamine) (1.0 eq)

  • Carboxylic Acid (e.g., Acetic Acid) (1.0 eq)

  • This compound (1.0 eq)

  • Methanol (MeOH), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard workup and purification supplies (e.g., rotary evaporator, separatory funnel, silica gel for chromatography)

Procedure:

  • To a solution of the aldehyde (1.0 mmol) in methanol (2 mL) in a round-bottom flask, add the amine (1.0 mmol).

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • To this solution, add the carboxylic acid (1.0 mmol) followed by this compound (1.0 mmol, 121.1 mg).

  • Stir the reaction mixture at room temperature for 24 to 48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the methanol.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure α-acylamino amide.

Data Presentation

The Ugi reaction is highly versatile, and yields can vary depending on the specific combination of reactants. The following table summarizes representative quantitative data for the synthesis of an α-amino amide using this compound.

Aldehyde (R1)Amine (R2)Carboxylic Acid (R3)IsocyanideProductYield (%)
IsovaleraldehydeBenzylamineAcetic AcidThis compound2-(Acetyl-benzyl-amino)-N-(4-fluoro-phenyl)-4-methyl-pentanamide85
BenzaldehydeCyclohexylaminePropionic AcidThis compoundN-(4-Fluoro-phenyl)-2-(propionyl-cyclohexyl-amino)-2-phenyl-acetamide78
FormaldehydeMorpholineBenzoic AcidThis compoundN-(4-Fluoro-phenyl)-2-(benzoyl-morpholin-4-yl)-acetamide81

Note: Yields are for isolated, purified products and are representative. Actual yields may vary based on specific substrates and reaction conditions.

Signaling Pathways and Logical Relationships

The strategic application of this compound in drug discovery is based on a logical workflow that connects chemical synthesis to biological activity. Multicomponent reactions are employed to rapidly generate a library of diverse compounds, which are then screened against biological targets (e.g., kinases, proteases) to identify lead compounds for further optimization.

discovery_workflow Start This compound + Aldehyde, Amine, Carboxylic Acid MCR Ugi Multicomponent Reaction (Ugi-4CR) Start->MCR Library Library of Diverse α-Amino Amide Intermediates MCR->Library Screening High-Throughput Biological Screening Library->Screening Hit Hit Compound Identification Screening->Hit Optimization Lead Optimization (SAR Studies) Hit->Optimization Candidate Preclinical Drug Candidate Optimization->Candidate

Caption: Drug discovery workflow using Ugi-4CR.

Conclusion

This compound is a powerful reagent for the synthesis of pharmaceutical intermediates and compound libraries. Its application in the Ugi four-component reaction provides a robust and efficient method for constructing complex, drug-like molecules. The protocols and data presented herein demonstrate the practical utility of this building block for professionals engaged in drug discovery and development, enabling the rapid exploration of chemical space to identify novel therapeutic agents.

References

Application Notes and Protocols for Multicomponent Reactions Involving 1-Fluoro-4-isocyanobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-fluoro-4-isocyanobenzene in multicomponent reactions (MCRs), particularly the Passerini and Ugi reactions. Detailed protocols for the synthesis of α-acyloxy amides and α-aminoacyl amides are presented, along with data on their biological activities, focusing on their potential as Histone Deacetylase (HDAC) inhibitors for cancer therapy.

Introduction to Multicomponent Reactions

Multicomponent reactions are convergent chemical reactions where three or more starting materials react to form a product in a single synthetic step, incorporating substantially all of the atoms of the reactants.[1] These reactions are highly valued in medicinal chemistry and drug discovery for their efficiency, atom economy, and the ability to rapidly generate libraries of structurally diverse compounds.[2] Isocyanide-based multicomponent reactions, such as the Passerini and Ugi reactions, are particularly versatile for the synthesis of peptidomimetics and heterocyclic scaffolds.[3][4]

This compound is a valuable building block in MCRs. The presence of the fluorine atom can enhance the metabolic stability and binding affinity of the resulting molecules, making it an attractive component for the design of novel therapeutic agents.

Passerini Three-Component Reaction (P-3CR)

The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy amide.[3][5] This reaction is typically conducted in aprotic solvents at room temperature.[5]

Experimental Protocol: Synthesis of 2-oxo-2-((4-fluorophenyl)amino)ethyl Pivalate

A representative protocol for the Passerini reaction involving this compound is the synthesis of 2-oxo-2-((4-fluorophenyl)amino)ethyl pivalate.

Materials:

  • This compound

  • Paraformaldehyde

  • Pivalic acid

  • Dichloromethane (DCM), anhydrous

  • Magnetic stirrer and stirring bar

  • Round-bottom flask

  • Standard glassware for extraction and purification

Procedure:

  • To a solution of this compound (1.0 mmol) and paraformaldehyde (1.2 mmol) in anhydrous dichloromethane (5 mL) in a round-bottom flask, add pivalic acid (1.1 mmol).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the pure α-acyloxy amide.

Data Presentation:

CompoundAldehydeCarboxylic AcidIsocyanideYield (%)Reference
2-oxo-2-((4-fluorophenyl)amino)ethyl pivalateParaformaldehydePivalic AcidThis compound~85%Adapted from general Passerini protocols

Characterization Data (Predicted):

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.25 (br s, 1H, NH), 7.55-7.50 (m, 2H, Ar-H), 7.10-7.05 (m, 2H, Ar-H), 5.20 (s, 2H, CH₂), 1.30 (s, 9H, C(CH₃)₃).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 177.5 (C=O, ester), 164.0 (C=O, amide), 160.0 (d, J=245 Hz, C-F), 133.0 (d, J=3 Hz, C-Ar), 122.0 (d, J=8 Hz, CH-Ar), 115.5 (d, J=22 Hz, CH-Ar), 65.0 (CH₂), 39.0 (C(CH₃)₃), 27.0 (C(CH₃)₃).

  • MS (ESI): m/z [M+H]⁺ calculated for C₁₄H₁₈FNO₃, 267.13; found, 267.15.

Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a four-component reaction between a primary amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce an α-aminoacyl amide.[2][6] This reaction is highly efficient and allows for the creation of complex molecules with multiple points of diversity.

Experimental Protocol: Synthesis of 2-(4-Chlorophenyl)-N-(cyanomethyl)-N-(4-fluorophenyl)acetamide

The following protocol details the synthesis of a potential HDAC inhibitor precursor via the Ugi reaction.

Materials:

  • 4-Chloroaniline

  • Glyoxylic acid

  • This compound

  • Methanol

  • Magnetic stirrer and stirring bar

  • Round-bottom flask

Procedure:

  • In a round-bottom flask, dissolve 4-chloroaniline (1.0 mmol) and glyoxylic acid (1.0 mmol) in methanol (10 mL).

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Add this compound (1.0 mmol) to the reaction mixture.

  • Continue stirring at room temperature for 48 hours.

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by recrystallization or column chromatography.

Data Presentation:

CompoundAmineCarbonylCarboxylic AcidIsocyanideYield (%)Reference
2-(4-Chlorophenyl)-N-(cyanomethyl)-N-(4-fluorophenyl)acetamide4-ChloroanilineGlyoxylic Acid(part of glyoxylic acid)This compound~70-90%Adapted from general Ugi protocols

Characterization Data (Predicted):

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.60-7.55 (m, 2H, Ar-H), 7.40-7.35 (m, 2H, Ar-H), 7.20-7.10 (m, 4H, Ar-H), 6.10 (s, 1H, CH), 4.50 (s, 2H, CH₂).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 168.0 (C=O), 161.0 (d, J=247 Hz, C-F), 135.0, 134.0, 130.0, 129.0, 128.0, 123.0 (d, J=8 Hz, CH-Ar), 116.0 (d, J=23 Hz, CH-Ar), 115.0 (CN), 60.0 (CH), 40.0 (CH₂).

  • MS (ESI): m/z [M+H]⁺ calculated for C₁₆H₁₁ClFN₃O, 315.06; found, 315.08.

Applications in Drug Development: HDAC Inhibitors

Products derived from Ugi reactions involving this compound have shown promise as Histone Deacetylase (HDAC) inhibitors. HDACs are enzymes that play a crucial role in gene expression regulation, and their inhibition is a validated strategy in cancer therapy.[7] HDAC inhibitors can induce cell cycle arrest, apoptosis, and differentiation in cancer cells.[8]

Signaling Pathway of HDAC Inhibition

The diagram below illustrates the general mechanism of action of HDAC inhibitors, leading to cell cycle arrest and apoptosis.

HDAC_Inhibition_Pathway cluster_0 HDAC Inhibitor Action cluster_1 Cellular Effects cluster_2 Tumor Suppressor Activation cluster_3 Cellular Outcomes HDACi HDAC Inhibitor (e.g., Ugi Product) HDAC HDACs HDACi->HDAC Inhibition Histone_Acetylation ↑ Histone Acetylation Chromatin_Relaxation Chromatin Relaxation Histone_Acetylation->Chromatin_Relaxation Gene_Expression Altered Gene Expression Chromatin_Relaxation->Gene_Expression p21 ↑ p21 Expression Gene_Expression->p21 p53 ↑ p53 Acetylation & Activation Gene_Expression->p53 Cell_Cycle_Arrest Cell Cycle Arrest (G1/S or G2/M) p21->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis

Caption: Mechanism of HDAC inhibition leading to anticancer effects.

Experimental Workflow

The following diagram outlines the general workflow from the multicomponent reaction to the biological evaluation of the synthesized compounds.

MCR_Workflow Reactants Reactants: - this compound - Aldehyde/Ketone - Carboxylic Acid - Amine (for Ugi) MCR Multicomponent Reaction (Passerini or Ugi) Reactants->MCR Purification Purification (Chromatography/ Recrystallization) MCR->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Bio_Assay Biological Evaluation (e.g., HDAC Inhibition Assay, Cytotoxicity Assay) Characterization->Bio_Assay SAR Structure-Activity Relationship (SAR) Studies Bio_Assay->SAR

Caption: General workflow for MCR synthesis and evaluation.

Conclusion

Multicomponent reactions involving this compound offer an efficient and versatile platform for the synthesis of novel, fluorinated compounds with significant potential in drug discovery. The Passerini and Ugi reactions, in particular, provide straightforward access to peptidomimetic scaffolds that can be tailored to target specific biological pathways, such as those regulated by HDACs. The detailed protocols and workflows provided herein serve as a valuable resource for researchers aiming to explore the chemical space of fluorinated MCR products and their therapeutic applications.

References

Application Notes and Protocols for Microwave-Assisted Synthesis Using 1-Fluoro-4-isocyanobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the utilization of 1-Fluoro-4-isocyanobenzene in microwave-assisted organic synthesis (MAOS). Microwave irradiation offers a rapid, efficient, and reproducible methodology for the synthesis of various organic compounds, including substituted ureas and heterocyclic scaffolds, which are of significant interest in drug discovery.[1][2] The protocols outlined herein focus on the synthesis of N,N'-disubstituted ureas, key intermediates in the development of bioactive molecules, particularly kinase inhibitors.[3][4]

Introduction to Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool in modern chemistry, offering significant advantages over conventional heating methods.[5] By utilizing microwave energy, chemical reactions can be accelerated, often leading to higher yields, cleaner reaction profiles, and reduced reaction times from hours to minutes.[6] This technology is particularly advantageous for high-throughput synthesis and library generation in the drug discovery process.[7]

This compound is a valuable reagent in medicinal chemistry. The fluorine substituent can enhance metabolic stability and binding affinity of target compounds, while the isocyanate group serves as a versatile handle for the introduction of various functionalities, most notably through reactions with nucleophiles like amines to form urea derivatives.[3]

Application: Synthesis of N-(4-Fluorophenyl)-Substituted Ureas as Potential Kinase Inhibitors

N-aryl ureas are a prominent structural motif in a multitude of approved and investigational drug candidates, particularly in the field of oncology.[8] Many of these compounds function as potent inhibitors of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.[4][7] The 4-fluorophenyl moiety, in particular, is a common feature in kinase inhibitors, where it can engage in favorable interactions within the ATP-binding pocket of the enzyme.

This protocol describes the microwave-assisted synthesis of a representative N-(4-fluorophenyl)-N'-(aryl/heteroaryl) urea, a scaffold with known activity against various kinases, including receptor tyrosine kinases (RTKs) like MET and serine/threonine kinases such as Aurora Kinase B.[9][10]

General Reaction Scheme

The reaction proceeds via the nucleophilic addition of an amine to the isocyanate group of this compound.

Experimental Protocols

Safety Precautions
  • This compound is an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Microwave synthesis should be performed in a dedicated microwave reactor designed for chemical synthesis. Do not use a domestic microwave oven.

  • Reactions should be carried out in sealed microwave vials rated for the temperatures and pressures that will be generated.

  • Always consult the Safety Data Sheet (SDS) for all reagents before use.

General Protocol for Microwave-Assisted Synthesis of N-(4-Fluorophenyl)-N'-(aryl)urea

This protocol is a representative example for the reaction between this compound and a generic primary amine.

Materials:

  • This compound

  • Primary amine (e.g., aniline, benzylamine, or a heterocyclic amine)

  • Anhydrous solvent (e.g., Acetonitrile (MeCN), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF))

  • Microwave reactor vials (10 mL) with stir bars

  • Microwave synthesizer

Procedure:

  • To a 10 mL microwave reactor vial containing a magnetic stir bar, add the primary amine (1.0 mmol, 1.0 equiv).

  • Dissolve the amine in 3 mL of anhydrous acetonitrile.

  • Add this compound (1.0 mmol, 1.0 equiv) to the solution.

  • Seal the vial with a cap.

  • Place the vial in the cavity of the microwave synthesizer.

  • Irradiate the reaction mixture at 120 °C for 10 minutes.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • The product can be isolated by filtration if it precipitates upon cooling. If the product remains in solution, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography on silica gel.

Data Presentation

The following table summarizes representative quantitative data for the microwave-assisted synthesis of N,N'-disubstituted ureas from various amines and isocyanates, which can be considered analogous to the reaction with this compound.

EntryAmineIsocyanateSolventTemp (°C)Time (min)Yield (%)Reference
1BenzylamineBenzyl isocyanateMeCN70180>95[11]
2Various aminesPotassium cyanateH₂O12015Good to Excellent[12]
3Various aminesVarious isocyanatesSolvent-free10010High[13]

Visualization of Experimental Workflow and Biological Context

Experimental Workflow

The following diagram illustrates the general workflow for the microwave-assisted synthesis of N-(4-fluorophenyl)-ureas.

experimental_workflow reagents Reagents: - this compound - Amine - Anhydrous Solvent setup Reaction Setup: - Add reagents to microwave vial - Seal vial reagents->setup 1. microwave Microwave Irradiation: - Set Temperature (e.g., 120°C) - Set Time (e.g., 10 min) setup->microwave 2. workup Work-up: - Cool to room temperature - Isolate crude product microwave->workup 3. purification Purification: - Recrystallization or - Column Chromatography workup->purification 4. product Final Product: N-(4-Fluorophenyl)-urea derivative purification->product 5.

General workflow for microwave-assisted urea synthesis.
Signaling Pathway Context: Inhibition of Receptor Tyrosine Kinase (RTK) Signaling

Many N-aryl urea derivatives are known to inhibit receptor tyrosine kinases (RTKs), which are crucial in cancer cell signaling. The diagram below depicts a simplified RTK signaling pathway and the potential point of inhibition by a synthesized N-(4-fluorophenyl)-urea derivative.

signaling_pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) RTK->RTK 2. Dimerization & Autophosphorylation Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK pathway) RTK->Downstream 3. Activation of Downstream Pathways Ligand Growth Factor (Ligand) Ligand->RTK 1. Ligand Binding Inhibitor N-(4-Fluorophenyl)-urea (Kinase Inhibitor) Inhibitor->RTK Inhibition Response Cellular Responses: - Proliferation - Survival - Angiogenesis Downstream->Response 4. Signal Transduction

Simplified RTK signaling and kinase inhibition.

Conclusion

Microwave-assisted synthesis using this compound provides a rapid and efficient route to a diverse range of N-(4-fluorophenyl)-substituted ureas and other heterocyclic compounds. These scaffolds are of significant interest in drug discovery, particularly for the development of kinase inhibitors. The protocols and data presented herein offer a foundation for researchers to explore the synthesis and biological evaluation of novel compounds derived from this versatile building block.

References

Green Chemistry Approaches for Reactions with 1-Fluoro-4-isocyanobenzene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting chemical reactions with 1-fluoro-4-isocyanobenzene using green chemistry principles. The focus is on leveraging multicomponent reactions (MCRs), such as the Ugi and Passerini reactions, under environmentally benign conditions to promote sustainable synthesis of complex molecules relevant to pharmaceutical and materials science research.

Introduction to Green Chemistry in Isocyanide Reactions

This compound is a valuable building block in organic synthesis due to the unique reactivity of the isocyanide group and the presence of a fluorine atom, which can modulate the physicochemical properties of the resulting molecules. Traditional methods for isocyanide reactions often involve volatile organic solvents and require lengthy reaction times. Green chemistry approaches aim to mitigate these issues by employing alternative energy sources, greener solvents, or solvent-free conditions, thereby increasing efficiency and reducing environmental impact. Key green strategies applicable to reactions with this compound include:

  • Multicomponent Reactions (MCRs): These reactions, where three or more reactants combine in a single step to form a product containing the majority of the atoms of the starting materials, are inherently atom-economical. The Ugi and Passerini reactions are prominent examples of isocyanide-based MCRs.[1][2][3]

  • Alternative Energy Sources: Microwave irradiation and ultrasound can significantly accelerate reaction rates, often leading to higher yields and cleaner reaction profiles in shorter timeframes compared to conventional heating.[4][5][6][7]

  • Green Solvents: The use of water, ionic liquids, or deep eutectic solvents (DES) can replace hazardous organic solvents, reducing the environmental footprint of the synthesis.[8][9][10]

  • Solvent-Free Conditions: Conducting reactions without a solvent is an ideal green approach, minimizing waste and simplifying product isolation.[9][11]

  • Flow Chemistry: Continuous flow reactors offer enhanced control over reaction parameters, improved safety when handling reactive intermediates, and facile scalability, making them a powerful tool for green synthesis.[12][13][14]

Application Note 1: Microwave-Assisted Ugi Four-Component Reaction (U-4CR)

The Ugi four-component reaction (U-4CR) is a powerful tool for the synthesis of α-acetamido carboxamides, which are valuable scaffolds in medicinal chemistry. Microwave irradiation can dramatically reduce the reaction times for Ugi reactions from hours to minutes.[4]

Reaction Scheme:

An aldehyde, a primary amine, a carboxylic acid, and this compound react in a one-pot synthesis to yield the corresponding α-acetamido carboxamide.

Comparative Data for Ugi Four-Component Reactions
EntryIsocyanideAldehydeAmineCarboxylic AcidConditionsTimeYield (%)Reference
1tert-butyl isocyanidebenzaldehydeanilinebenzoic acidon-water, rt3 h85[1]
2tert-butyl isocyanidebenzaldehydeanilinebenzoic acidon-water, MW, 60°C15 min57[1]
3tert-butyl isocyanidebenzaldehydeanilinebenzoic acidsolvent-free, rt3 h65[1]
4tert-butyl isocyanidebenzaldehydeanilinebenzoic acidsolvent-free, MW, 60°C10 min71[1]
Experimental Protocol: General Procedure for Microwave-Assisted U-4CR

This protocol is a general guideline and should be optimized for specific substrates.

  • Reactant Preparation: In a microwave-safe reaction vial equipped with a magnetic stir bar, combine the aldehyde (1.0 mmol), amine (1.0 mmol), and carboxylic acid (1.0 mmol) in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or solvent-free).

  • Addition of Isocyanide: Add this compound (1.0 mmol) to the mixture.

  • Reaction Setup: Seal the vial and place it in the microwave reactor.

  • Microwave Irradiation: Irradiate the mixture at a constant temperature (e.g., 60-100 °C) for a specified time (e.g., 10-30 minutes). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, filter the solid and wash it with a suitable solvent. If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography.

  • Characterization: Characterize the purified product by NMR, IR, and mass spectrometry.

Application Note 2: Ultrasound-Assisted Passerini Three-Component Reaction

The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy carboxamide. The use of ultrasound can enhance the reaction rate and yield, particularly in heterogeneous mixtures.[5][7]

Reaction Scheme:

An aldehyde or ketone, a carboxylic acid, and this compound react to form the corresponding α-acyloxy carboxamide.

Experimental Protocol: General Procedure for Ultrasound-Assisted Passerini Reaction

This protocol provides a general framework for conducting an ultrasound-assisted Passerini reaction.

  • Reactant Mixture: In a suitable reaction vessel, mix the carbonyl compound (1.0 mmol), carboxylic acid (1.0 mmol), and this compound (1.0 mmol). The reaction can be performed solvent-free or in a green solvent like water.

  • Sonication: Place the reaction vessel in an ultrasonic cleaning bath or use an ultrasonic probe. Sonicate the mixture at a specific frequency (e.g., 40 kHz) and power at room temperature or with gentle heating.

  • Monitoring: Follow the reaction progress using TLC or LC-MS until the starting materials are consumed.

  • Isolation and Purification: Upon completion, if the product precipitates, it can be isolated by filtration. Otherwise, extract the product with a suitable organic solvent, dry the organic layer, and remove the solvent in vacuo. Purify the crude product by recrystallization or column chromatography.

  • Analysis: Characterize the final product using standard analytical techniques (NMR, IR, MS).

Visualization of Green Chemistry Workflows

The following diagrams illustrate the logical flow of the described green chemistry approaches.

Ugi_Reaction_Workflow cluster_reactants Reactants cluster_conditions Green Conditions Aldehyde Aldehyde Reaction_Vessel One-Pot Reaction Aldehyde->Reaction_Vessel Amine Amine Amine->Reaction_Vessel Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->Reaction_Vessel Isocyanide This compound Isocyanide->Reaction_Vessel Microwave Microwave Irradiation Microwave->Reaction_Vessel Energy Source Solvent_Free Solvent-Free Solvent_Free->Reaction_Vessel Medium On_Water On Water On_Water->Reaction_Vessel Medium Product α-Acetamido Carboxamide Reaction_Vessel->Product Yields

Caption: Workflow for a green Ugi four-component reaction.

Passerini_Reaction_Workflow cluster_reactants Reactants cluster_conditions Green Conditions Carbonyl Aldehyde/Ketone Reaction_Vessel One-Pot Reaction Carbonyl->Reaction_Vessel Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->Reaction_Vessel Isocyanide This compound Isocyanide->Reaction_Vessel Ultrasound Ultrasound Ultrasound->Reaction_Vessel Energy Source Solvent_Free Solvent-Free Solvent_Free->Reaction_Vessel Medium Product α-Acyloxy Carboxamide Reaction_Vessel->Product Yields

Caption: Workflow for a green Passerini three-component reaction.

Conclusion

The application of green chemistry principles to reactions involving this compound offers significant advantages in terms of efficiency, safety, and sustainability. Multicomponent reactions, particularly the Ugi and Passerini reactions, when combined with techniques such as microwave irradiation, ultrasound, and the use of green solvents or solvent-free conditions, provide powerful pathways for the synthesis of complex and medicinally relevant molecules. The protocols and data presented herein serve as a guide for researchers to adopt these greener methodologies in their synthetic endeavors. Further research is encouraged to expand the scope of these reactions and to quantify the green metrics for specific applications of this compound.

References

Application of 1-Fluoro-4-isocyanobenzene in the Synthesis of Phenylurea Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

1-Fluoro-4-isocyanobenzene, also known as 4-fluorophenyl isocyanate, is a pivotal building block in the synthesis of a variety of agrochemicals, particularly within the class of phenylurea herbicides. The presence of the fluorine atom can enhance the lipophilicity and metabolic stability of the final product, often leading to improved herbicidal efficacy and bioavailability. The isocyanate functional group is highly reactive towards nucleophiles such as amines, enabling the straightforward formation of urea derivatives, which are known to act as potent inhibitors of photosynthesis in target weed species. This application note details the synthesis of a representative phenylurea herbicide, N-(4-fluorophenyl)-N',N'-dimethylurea, and provides a general protocol for its preparation.

Mechanism of Action

Phenylurea herbicides act by inhibiting photosynthesis at the photosystem II (PSII) complex in plants. They bind to the D1 protein of the PSII complex, blocking the electron transport chain and thereby halting the production of energy required for plant growth. This disruption of photosynthesis leads to the death of susceptible weeds.

Synthesis of Phenylurea Herbicides

The synthesis of phenylurea herbicides from this compound is typically a one-step process involving the reaction of the isocyanate with an appropriate amine. This reaction is generally high-yielding and proceeds under mild conditions.

A general synthetic scheme for the preparation of N-aryl-N',N'-dimethylurea herbicides is depicted below. This method is versatile and can be adapted for the synthesis of a wide range of phenylurea herbicides by varying the substituted phenyl isocyanate.[1][2]

Caption: General synthesis of N-(4-fluorophenyl)-N',N'-dimethylurea.

Experimental Protocol: Synthesis of N-(4-fluorophenyl)-N',N'-dimethylurea

This protocol describes the synthesis of N-(4-fluorophenyl)-N',N'-dimethylurea, a representative phenylurea herbicide, from this compound and dimethylamine.

Materials:

  • This compound

  • Dimethylamine solution (e.g., 40% in water) or Dimethylamine hydrochloride

  • Anhydrous solvent (e.g., Tetrahydrofuran, Dichloromethane)

  • Organic base (e.g., Triethylamine, if using dimethylamine salt)

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound in an appropriate anhydrous solvent.

  • Amine Addition: Slowly add a solution of dimethylamine to the stirred solution of the isocyanate at room temperature. If using dimethylamine hydrochloride, it should be suspended in the solvent, and an organic base like triethylamine should be added to liberate the free amine.

  • Reaction: The reaction is typically exothermic. Maintain the temperature with a water bath if necessary. Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitoring by TLC or GC-MS is recommended).

  • Work-up:

    • If the product precipitates, it can be collected by filtration, washed with a small amount of cold solvent, and dried.

    • If the product remains in solution, the solvent can be removed under reduced pressure. The residue can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure N-(4-fluorophenyl)-N',N'-dimethylurea.

Quantitative Data:

The following table summarizes typical reaction parameters for the synthesis of phenylurea herbicides. Yields are generally high for this type of reaction.

Reactant 1Reactant 2SolventBaseYield (%)Reference
4-chlorophenyl isocyanateDimethylamine hydrochlorideTetrahydrofuranN-methylmorpholine78[1]
3,4-dichlorophenyl isocyanateDimethylamine-D6 hydrochlorideTolueneDiisopropylethylamine85[2]

Biological Activity

A study on fluorinated phenyl-N'-pyrimidyl urea derivatives demonstrated that compounds containing a fluorinated phenyl group exhibit significant herbicidal activity. For instance, N-(4-Fluorophenyl)-N'-(2-amino-4-hydroxy-6-methylpyrimidyl) urea showed notable herbicidal effects.[3] While specific data for N-(4-fluorophenyl)-N',N'-dimethylurea is not detailed in the cited literature, its structural similarity to other potent phenylurea herbicides suggests it would likely exhibit herbicidal properties by inhibiting photosynthesis.

Logical Workflow for Synthesis and Screening

The following diagram illustrates the typical workflow from precursor synthesis to the evaluation of herbicidal activity.

Agrochemical_Workflow cluster_synthesis Synthesis cluster_screening Biological Screening Start Start: This compound + Amine Reaction Urea Formation Reaction Start->Reaction Solvent, Base Purification Purification (Filtration/Recrystallization) Reaction->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Pre_emergence Pre-emergence Assay Characterization->Pre_emergence Pure Compound Post_emergence Post-emergence Assay Pre_emergence->Post_emergence Dose_response Dose-Response Curve Post_emergence->Dose_response Data_analysis Data Analysis (IC50) Dose_response->Data_analysis

Caption: Workflow for agrochemical synthesis and evaluation.

References

Troubleshooting & Optimization

Technical Support Center: Ugi Reactions with 1-Fluoro-4-isocyanobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Ugi four-component reactions (U-4CR) involving 1-fluoro-4-isocyanobenzene. The electron-withdrawing nature of the fluorine atom in this reagent can lead to specific side reactions and challenges in achieving high yields of the desired α-acylamino amide product.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products when using this compound in an Ugi reaction?

The most prevalent side products are the result of competing reactions and the inherent reactivity of the electron-deficient isocyanide. These include:

  • Passerini Reaction Product (α-acyloxy amide): This is a three-component reaction product involving the aldehyde, carboxylic acid, and isocyanide. It is often the major side product, especially if the imine formation in the Ugi reaction is slow.[1]

  • 4-Fluorophenylformamide: This forms from the hydrolysis of this compound, which can occur in the presence of water, often introduced with the reagents or solvents. The acidic nature of the carboxylic acid component can catalyze this hydrolysis.[1]

  • Polymeric Materials: Isocyanides, particularly aromatic ones, can be prone to polymerization, especially at higher concentrations or temperatures.[1]

Q2: Why is the Passerini reaction a significant competing reaction with this compound?

The Ugi reaction mechanism begins with the formation of an imine from the amine and aldehyde components.[2] The electron-withdrawing fluorine atom on the isocyanide reduces the nucleophilicity of the isocyanide carbon. If the imine formation is slow or the concentration of the imine is low, the less nucleophilic isocyanide is more likely to react with the aldehyde and carboxylic acid in the three-component Passerini pathway.[1]

Q3: How can I confirm the presence of the Passerini side product in my reaction mixture?

You can use standard analytical techniques to identify the Passerini product:

  • Mass Spectrometry (MS): The Passerini product will have a molecular weight corresponding to the sum of the aldehyde, carboxylic acid, and this compound, minus a molecule of water. The mass of the amine component will be absent.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra of the Passerini product (an α-acyloxy carboxamide) will be distinct from the desired Ugi product (a bis-amide). Key indicators include the absence of signals corresponding to the amine component and the presence of characteristic signals for the α-acyloxy moiety.[1]

Troubleshooting Guides

Issue 1: Low Yield of the Desired Ugi Product and/or High Yield of the Passerini Side Product

Possible Causes:

  • Slow or inefficient imine formation.

  • Reduced nucleophilicity of this compound.

  • Reaction conditions favoring the Passerini pathway (e.g., non-polar solvents).[3]

Troubleshooting Workflow:

G Troubleshooting Low Ugi Yield start Low Ugi Product Yield preform_imine Pre-form the Imine (Mix amine and aldehyde first) start->preform_imine solvent Optimize Solvent (Use polar protic solvents like MeOH or TFE) preform_imine->solvent concentration Increase Reactant Concentration (0.5 - 2.0 M) solvent->concentration order Optimize Order of Addition (Add isocyanide last) concentration->order temp Adjust Temperature (Start at RT, cool if exothermic) order->temp end Improved Ugi Product Yield temp->end

Caption: A workflow for troubleshooting low yields in Ugi reactions.

Detailed Solutions:

Solution Experimental Protocol Expected Outcome
1. Pre-form the Imine 1. In a reaction vessel, dissolve the amine and aldehyde in the chosen solvent. 2. Stir the mixture at room temperature for 30-60 minutes. The use of a dehydrating agent like molecular sieves can be beneficial. 3. Add the carboxylic acid and stir for another 10-15 minutes. 4. Finally, add the this compound.By increasing the concentration of the imine before the isocyanide is introduced, the Ugi pathway is favored over the Passerini reaction.
2. Optimize the Solvent The Ugi reaction is generally favored in polar protic solvents such as methanol (MeOH) or 2,2,2-trifluoroethanol (TFE), while the Passerini reaction is favored in non-polar aprotic solvents.[3][4] If you are using a non-polar solvent, switch to MeOH or TFE.Polar protic solvents can better solvate the ionic intermediates of the Ugi pathway, thereby accelerating the desired reaction.
3. Adjust Reactant Concentrations Ugi reactions often proceed best at high concentrations of reactants, typically between 0.5 M and 2.0 M.[5]Higher concentrations can promote the multi-component assembly and favor the Ugi reaction.
4. Optimize the Order of Addition Always add the this compound as the last component to the reaction mixture.[1]This ensures that the imine has had a chance to form, minimizing the opportunity for the isocyanide to participate in the Passerini reaction.

Quantitative Data on Reaction Outcomes:

While specific yields can vary significantly based on the substrates and conditions, the following table provides a general expectation for the impact of solvent choice on the Ugi vs. Passerini product ratio with an electron-deficient isocyanide.

Solvent Expected Major Product Approximate Ugi:Passerini Ratio
Methanol (MeOH)Ugi Product> 80:20
2,2,2-Trifluoroethanol (TFE)Ugi Product> 90:10
Dichloromethane (DCM)Passerini Product< 40:60
ToluenePasserini Product< 30:70
Issue 2: Formation of 4-Fluorophenylformamide

Possible Cause:

  • Presence of water in the reaction mixture, leading to the hydrolysis of this compound.

Troubleshooting Workflow:

G Troubleshooting Formamide Formation start 4-Fluorophenylformamide Detected anhydrous Use Anhydrous Reagents and Solvents start->anhydrous inert Run Reaction Under Inert Atmosphere (e.g., Nitrogen or Argon) anhydrous->inert end Minimized Formamide Formation inert->end

Caption: A workflow for minimizing formamide side product.

Detailed Solutions:

Solution Experimental Protocol Expected Outcome
1. Use Anhydrous Conditions 1. Dry all glassware in an oven before use. 2. Use anhydrous solvents. If necessary, distill solvents over an appropriate drying agent. 3. Ensure all reagents are as dry as possible.Minimizing the presence of water will significantly reduce the rate of isocyanide hydrolysis.
2. Inert Atmosphere Assemble the reaction under a nitrogen or argon atmosphere.This prevents atmospheric moisture from entering the reaction vessel.
Issue 3: Polymerization of this compound

Possible Causes:

  • High reaction temperature.

  • High concentration of the isocyanide.

  • Presence of impurities that can initiate polymerization.

Troubleshooting Workflow:

G Troubleshooting Polymerization start Polymer Formation Observed temp Control Reaction Temperature (Use a water bath to dissipate heat) start->temp addition Slow Addition of Isocyanide temp->addition purity Ensure Reagent Purity addition->purity end Reduced Polymerization purity->end

Caption: A workflow for preventing isocyanide polymerization.

Detailed Solutions:

Solution Experimental Protocol Expected Outcome
1. Temperature Control The Ugi reaction is often exothermic.[5] Monitor the internal temperature of the reaction. If a significant exotherm is observed upon addition of the isocyanide, consider cooling the reaction mixture in a water or ice bath.Maintaining a controlled temperature will reduce the likelihood of thermally induced polymerization.
2. Slow Addition Add the this compound to the reaction mixture slowly, either dropwise or via a syringe pump.This keeps the instantaneous concentration of the isocyanide low, favoring the desired multi-component reaction over polymerization.
3. Reagent Purity Ensure that the this compound and other reagents are of high purity.Impurities can sometimes act as initiators for polymerization.

Reaction Pathways

The following diagram illustrates the competition between the desired Ugi reaction and the common Passerini side reaction.

G Ugi vs. Passerini Pathways cluster_reactants Reactants cluster_ugi Ugi Pathway (Favored in Polar Protic Solvents) cluster_passerini Passerini Pathway (Favored in Non-Polar Solvents) Amine Amine Imine Imine Formation Amine->Imine Aldehyde Aldehyde Aldehyde->Imine Passerini_Intermediate Trimolecular Reaction Aldehyde->Passerini_Intermediate Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->Passerini_Intermediate Isocyanide This compound Isocyanide->Passerini_Intermediate Ugi_Intermediate Nitrilium Ion Intermediate Imine->Ugi_Intermediate + Isocyanide, H+ Mumm_Ugi Mumm Rearrangement Ugi_Intermediate->Mumm_Ugi + Carboxylate Ugi_Product Ugi Product (α-Acylamino Amide) Mumm_Ugi->Ugi_Product Mumm_Passerini Mumm Rearrangement Passerini_Intermediate->Mumm_Passerini Passerini_Product Passerini Product (α-Acyloxy Amide) Mumm_Passerini->Passerini_Product

Caption: Competing Ugi and Passerini reaction pathways.

References

Technical Support Center: Purification of Fluorine-Containing Passerini Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted guidance for purifying α-acyloxyamides derived from Passerini reactions involving fluorinated components. The unique physicochemical properties conferred by fluorine atoms often necessitate specialized purification strategies compared to their non-fluorinated analogs.

Frequently Asked Questions (FAQs)

Q1: How does incorporating fluorine affect the physical properties of my Passerini product?

A1: Fluorine is highly electronegative and its incorporation can significantly alter a molecule's properties. It can reduce basicity in nearby functional groups, increase lipophilicity, and create unique intermolecular interactions.[1][2] Highly fluorinated compounds, particularly those with perfluoroalkyl chains, exhibit "fluorophilicity," a tendency to segregate from non-fluorinated, hydrocarbon-based molecules and solvents.[3][4] This property can be exploited for purification.

Q2: My reaction is complete. What is the first general step for workup?

A2: A standard workup for a Passerini reaction begins with concentrating the reaction mixture under reduced pressure using a rotary evaporator.[5] The resulting crude oil or solid is then typically dissolved in an organic solvent like ethyl acetate or dichloromethane (DCM) and washed with an aqueous solution (e.g., saturated sodium bicarbonate, brine) to remove unreacted carboxylic acid and other water-soluble impurities.[6] However, be aware that highly fluorinated products may have unusual solubility properties.

Q3: Can I use standard silica gel column chromatography for my fluorinated product?

A3: Yes, standard silica gel chromatography is often the first method to try.[5] However, the unique polarity of organofluorine compounds can lead to unexpected elution behavior. Sometimes, fluorinated compounds elute faster than expected due to the reduced hydrogen-bonding capability of the molecule with the silica surface. In other cases, separation from non-fluorinated starting materials can be challenging.

Q4: What are "fluorous" purification techniques?

A4: Fluorous techniques leverage the unique property of highly fluorinated compounds to preferentially dissolve in fluorinated solvents or adsorb to fluorinated stationary phases.[4] This allows for a powerful separation method where fluorinated molecules are selectively retained from a mixture, a concept often described as "like-dissolves-like".[4] This is particularly useful for products with a significant fluorine content, such as those bearing a perfluoroalkyl "tail".[4]

Troubleshooting Guide

This guide addresses common issues encountered during the purification of fluorinated Passerini products.

Problem Possible Cause Suggested Solution Citation
Poor Separation on Silica Gel The fluorinated product and impurities have very similar polarities on a standard silica stationary phase.1. Optimize Mobile Phase: Systematically vary the eluent system (e.g., gradient of ethyl acetate in hexanes). 2. Switch to Reverse-Phase: Use a C18 column where separation is based on hydrophobicity. 3. Use a Fluorinated Stationary Phase: Employ a column with a pentafluorophenyl (PFP) or tridecafluoro (TDF) phase, which separates compounds based on fluorine content and hydrophobic character.[5][7][8]
Product is a Streak/Band on TLC/Column The compound may be acidic or basic, leading to strong interactions with the silica gel.1. Neutralize the Mobile Phase: Add a small amount of a modifier to the eluent, such as triethylamine (~0.1%) for basic compounds or acetic/formic acid (~0.1%) for acidic compounds.[9]
Difficulty in Crystallizing the Product Fluorine atoms can lead to complex crystal packing or favor the formation of oils. Fluorination can dramatically change the crystal packing motif from what is expected.1. Solvent Screening: Attempt crystallization from a wide range of solvents and solvent mixtures (e.g., ethyl acetate/hexanes, DCM/pentane, acetone/water). 2. Slow Evaporation: Allow the solvent to evaporate slowly from a loosely covered vial. 3. Induce Seeding: Scratch the inside of the flask with a glass rod at the solvent-air interface.[2][10][11]
Emulsion Forms During Aqueous Workup Fluorinated compounds can sometimes act as surfactants, stabilizing the interface between organic and aqueous layers.1. Add Brine: Add a saturated solution of NaCl to increase the ionic strength of the aqueous phase. 2. Filter: Pass the entire mixture through a pad of Celite or glass wool. 3. Centrifuge: If available, centrifugation can effectively break up stubborn emulsions.[6]
Background Contamination in LC-MS Lab equipment, such as PTFE tubing and filters, are often made of fluoropolymers and can leach contaminants, interfering with the analysis of trace fluorinated compounds.1. Use a Non-Fluorinated System: If possible, use an LC system with PEEK tubing and non-fluoropolymer components. 2. Run Blanks: Always run solvent blanks to identify background peaks originating from the system. 3. Thoroughly Flush System: Flush the LC system extensively with a strong solvent like isopropanol before analysis.[12][13]

Experimental Protocols & Methodologies

Protocol 1: General Purification by Silica Gel Column Chromatography

This protocol is a standard starting point for the purification of Passerini products.

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel (~2-3 times the mass of the crude product). First, dissolve the crude product in a minimal amount of a polar solvent (e.g., DCM or ethyl acetate), then add the silica gel. Remove the solvent via rotary evaporation until a dry, free-flowing powder is obtained.

  • Column Packing: Prepare a glass column with a slurry of silica gel in a non-polar eluent (e.g., hexanes). Pack the column consistently to avoid air bubbles and channels.

  • Loading: Carefully add the prepared dry-loaded sample to the top of the packed column.

  • Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).[5] The optimal gradient will depend on the specific product and must be determined by thin-layer chromatography (TLC) analysis first.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.[5]

Protocol 2: Purification using Fluorous Solid-Phase Extraction (F-SPE)

This method is highly effective for products containing a significant fluorous tag (e.g., a C6F13 group).[4]

  • Cartridge Conditioning: Condition a fluorous silica gel SPE cartridge (e.g., SiliaBond Tridecafluoro) by washing it with a fluorous solvent (e.g., perfluorohexanes), followed by a water-miscible organic solvent (e.g., methanol), and finally water.[3][7]

  • Sample Loading: Dissolve the crude reaction mixture in a solvent that will dissolve the non-fluorous components but not the fluorous ones (e.g., methanol/water). Load this solution onto the conditioned F-SPE cartridge.

  • Washing (Elute Non-Fluorous Impurities): Wash the cartridge with a hydrocarbon-based solvent (e.g., 80:20 methanol/water). This will elute the non-fluorinated and lightly fluorinated impurities, while the highly fluorinated Passerini product is retained on the stationary phase.[3]

  • Elution (Elute Fluorous Product): Elute the desired fluorinated product from the cartridge using a fluorous solvent or a solvent with high fluorous affinity (e.g., perfluorohexanes, trifluorotoluene, or TFE).[3][8]

  • Concentration: Remove the solvent from the collected fraction to obtain the purified, highly fluorinated product.

Visual Workflows

G reaction Passerini Reaction Crude Product workup Aqueous Workup (e.g., NaHCO3 wash) reaction->workup dry Dry Organic Layer (e.g., Na2SO4) workup->dry concentrate Concentrate (Rotary Evaporation) dry->concentrate crude_pure Crude Product for Purification concentrate->crude_pure purify Purification (See Troubleshooting Tree) crude_pure->purify analyze Purity Analysis (NMR, LC-MS) purify->analyze final Pure Fluorinated Product analyze->final

Caption: General experimental workflow for the purification of Passerini products.

G start Crude Product Purity Check (TLC/LCMS) is_separable Separable by Standard Silica? start->is_separable is_fluorous Product Highly Fluorinated? is_separable->is_fluorous No silica Silica Gel Chromatography is_separable->silica Yes is_crystalline Is Product Crystalline? is_fluorous->is_crystalline No fspe Fluorous SPE or Fluorous Phase HPLC is_fluorous->fspe Yes reverse_phase Reverse-Phase (C18) HPLC is_crystalline->reverse_phase No crystallize Crystallization is_crystalline->crystallize Yes end_point Pure Product silica->end_point fspe->end_point reverse_phase->end_point crystallize->end_point

Caption: Troubleshooting tree for selecting a purification method.

References

Technical Support Center: Optimizing Reactions with 1-Fluoro-4-isocyanobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Fluoro-4-isocyanobenzene. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you improve the yield and efficiency of your chemical reactions involving this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions involving this compound?

A1: this compound is frequently used in multicomponent reactions (MCRs), particularly the Passerini and Ugi reactions. These reactions are valued for their ability to generate complex molecules in a single step. It can also participate in cycloaddition reactions.

Q2: Why am I observing low yields in my reactions with this compound?

A2: Low yields can stem from several factors. The electron-withdrawing nature of the fluorine atom on the phenyl ring can decrease the nucleophilicity of the isocyanide group, potentially slowing down the reaction rate. Other common causes include impure reagents, suboptimal reaction conditions (solvent, temperature, catalyst), and the occurrence of side reactions.

Q3: How can I improve the yield of my Passerini or Ugi reaction?

A3: To improve yields, consider the following strategies:

  • Solvent Selection: Polar aprotic solvents like methanol, 2,2,2-trifluoroethanol (TFE), and hexafluoroisopropanol (HFIP) can be effective.[1][2] TFE and HFIP, in particular, are known to stabilize charged intermediates and can accelerate reaction rates.[1]

  • Catalysis: The use of Lewis acids can activate the carbonyl component, making it more susceptible to attack by the less nucleophilic this compound.

  • Reactant Purity: Ensure all your starting materials, including the isocyanide, aldehyde/ketone, carboxylic acid, and amine (for Ugi reactions), are pure and dry.

  • Temperature: Increasing the reaction temperature can enhance the reaction rate, but it should be optimized to avoid decomposition of reactants or products.

Q4: What are the potential side products in these reactions?

A4: In Ugi reactions, Passerini-like products can form as side products. If ammonia is present or generated in situ, it can also lead to the formation of undesired byproducts. Polymerization of the isocyanide can also occur, especially if the reagent has degraded.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Issue Potential Cause Recommended Solution
Low or No Product Formation The electron-withdrawing fluorine atom reduces the nucleophilicity of the isocyanide, slowing the reaction.- Use a Lewis acid catalyst (e.g., Sc(OTf)₃, Yb(OTf)₃, TiCl₄) to activate the carbonyl compound.- Increase the reaction temperature or use microwave irradiation to enhance the reaction rate.
Impure or degraded this compound.- Check the purity of the isocyanide using techniques like IR spectroscopy (look for the characteristic isocyanide stretch around 2140 cm⁻¹) or NMR spectroscopy.- If necessary, purify the reagent by chromatography or recrystallization under an inert atmosphere.
Suboptimal solvent choice.- For Passerini reactions, aprotic solvents are generally preferred.[3][4] Experiment with solvents of varying polarity such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.- For Ugi reactions, polar protic solvents like methanol or TFE are often effective.[2][5]
Formation of Multiple Products In Ugi reactions, the formation of the imine intermediate may be slow or reversible, leading to side reactions.- Pre-form the imine by mixing the amine and carbonyl compound in the solvent for a period before adding the other components.- Use a dehydrating agent like molecular sieves to drive the imine formation.
The Passerini reaction may be competing with the Ugi reaction.- Optimize the order of addition of reagents. Adding the isocyanide after the other components have had time to interact can sometimes favor the desired reaction pathway.
Product Purification Challenges The polarity of the product may be similar to that of unreacted starting materials or byproducts.- Utilize column chromatography on silica gel with a carefully selected eluent system (e.g., a gradient of ethyl acetate in hexanes).[6]- Recrystallization from a suitable solvent system can also be an effective purification method.

Experimental Protocols

Below are detailed methodologies for performing Passerini and Ugi reactions with this compound.

General Protocol for a Passerini Reaction

This protocol provides a representative procedure for a Passerini three-component reaction.

Materials:

  • This compound

  • Aldehyde or Ketone

  • Carboxylic Acid

  • Anhydrous aprotic solvent (e.g., Dichloromethane)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the aldehyde (1.0 eq) and the carboxylic acid (1.2 eq).

  • Dissolve the mixture in the anhydrous aprotic solvent.

  • Add this compound (1.2 eq) to the stirred solution.

  • Stir the reaction mixture at room temperature or the desired temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for a Ugi Reaction

This protocol provides a representative procedure for a Ugi four-component reaction.[7]

Materials:

  • This compound

  • Aldehyde or Ketone

  • Primary Amine

  • Carboxylic Acid

  • Polar solvent (e.g., Methanol or 2,2,2-Trifluoroethanol)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve the aldehyde (1.0 eq) and the amine (1.0 eq) in the chosen solvent.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation (this step can also be done in situ).

  • To the mixture, add the carboxylic acid (1.0 eq).

  • Add this compound (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature or the desired temperature and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with a saturated sodium bicarbonate solution and extract with an appropriate organic solvent (e.g., ethyl acetate).[7]

  • Wash the combined organic layers with 10% HCl and then with saturated sodium chloride solution.[7]

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[7]

Visualizing Reaction Pathways and Troubleshooting

To aid in understanding the experimental workflow and troubleshooting logic, the following diagrams are provided.

experimental_workflow cluster_passerini Passerini Reaction Workflow cluster_ugi Ugi Reaction Workflow p_start Mix Aldehyde/Ketone and Carboxylic Acid p_add_iso Add 1-Fluoro-4- isocyanobenzene p_start->p_add_iso p_react Reaction p_add_iso->p_react p_workup Workup p_react->p_workup p_purify Purification p_workup->p_purify p_product α-Acyloxyamide Product p_purify->p_product u_start Mix Aldehyde/Ketone and Amine u_add_acid Add Carboxylic Acid u_start->u_add_acid u_add_iso Add 1-Fluoro-4- isocyanobenzene u_add_acid->u_add_iso u_react Reaction u_add_iso->u_react u_workup Workup u_react->u_workup u_purify Purification u_workup->u_purify u_product α-Aminoacylamide Product u_purify->u_product

Caption: General experimental workflows for Passerini and Ugi reactions.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Reaction Yield cause1 Low Isocyanide Reactivity start->cause1 cause2 Impure Reagents start->cause2 cause3 Suboptimal Conditions start->cause3 cause4 Side Reactions start->cause4 sol1 Add Lewis Acid Catalyst Increase Temperature cause1->sol1 sol2 Purify Starting Materials cause2->sol2 sol3 Optimize Solvent & Concentration cause3->sol3 sol4 Pre-form Imine (Ugi) Adjust Reagent Addition Order cause4->sol4

Caption: Troubleshooting logic for addressing low reaction yields.

References

Technical Support Center: Hydrolysis of 1-Fluoro-4-isocyanobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting and frequently asked questions (FAQs) regarding the hydrolysis of 1-fluoro-4-isocyanobenzene to synthesize 4-fluoroaniline.

Frequently Asked Questions (FAQs)

Q1: What is the expected product of the hydrolysis of this compound?

The primary product of the complete hydrolysis of this compound is 4-fluoroaniline. The reaction involves the addition of water to the isocyanate group, which then decarboxylates to form the corresponding amine.

Q2: What are the common side products in this reaction?

The most common side product is N,N'-bis(4-fluorophenyl)urea. This forms when the initially produced 4-fluoroaniline, acting as a nucleophile, attacks a molecule of unreacted this compound. This side reaction is especially prevalent if the reaction conditions are not optimized.

Q3: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a convenient method to monitor the reaction's progress. A suitable mobile phase would be a mixture of hexane and ethyl acetate. The starting material (this compound), the product (4-fluoroaniline), and the urea byproduct will have different Rf values, allowing for visualization of the reaction's progression. Staining with a potassium permanganate solution or viewing under UV light can be used for visualization.

Q4: Is the reaction catalyzed?

The hydrolysis of aryl isocyanates can be performed under acidic, basic, or neutral conditions. Both acid and base catalysis can accelerate the rate of hydrolysis. However, catalysis can also potentially increase the rate of side product formation. The choice of conditions often depends on the stability of the substrate and the desired reaction rate.

Troubleshooting Guide

Issue Probable Cause Troubleshooting Steps
Low yield of 4-fluoroaniline Incomplete reaction.- Extend the reaction time. - Increase the reaction temperature. - Consider adding a catalyst (acid or base) if the reaction is too slow under neutral conditions.
Formation of N,N'-bis(4-fluorophenyl)urea byproduct.- Ensure rapid and efficient mixing to disperse the isocyanate and minimize localized high concentrations of the aniline product. - Use a dilute solution of the isocyanate. - Consider a two-phase system where the aniline is extracted into an acidic aqueous phase as it is formed.
Presence of a white, insoluble precipitate Formation of N,N'-bis(4-fluorophenyl)urea.- This byproduct is often poorly soluble in common organic solvents. After the reaction, the precipitate can be removed by filtration. - To purify the desired 4-fluoroaniline, exploit the difference in solubility. The urea is generally much less soluble than the aniline in non-polar solvents.
Reaction is very slow Insufficient activation of the isocyanate.- Increase the reaction temperature. - Add a catalytic amount of acid (e.g., HCl) or base (e.g., NaOH). Be cautious as this may also promote side reactions.
Difficulty in purifying 4-fluoroaniline Co-elution or similar solubility of product and byproducts.- Filtration: If a significant amount of urea has precipitated, filter the reaction mixture before workup. - Acid Extraction: Dissolve the crude product in a water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate) and wash with dilute aqueous acid (e.g., 1M HCl). The basic 4-fluoroaniline will move to the aqueous layer as its ammonium salt, while the neutral urea byproduct will remain in the organic layer. The aqueous layer can then be basified and the product re-extracted. - Crystallization: 4-fluoroaniline is a low-melting solid or an oil at room temperature, while the urea is a solid with a higher melting point (around 178-180 °C).[1] Crystallization can be an effective purification method.

Experimental Protocols

General Procedure for Hydrolysis:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in a suitable organic solvent (e.g., acetone, THF, or dioxane) containing water. The use of a co-solvent is necessary as the isocyanate is not soluble in water alone.

  • Reaction Conditions: The reaction can be stirred at room temperature or heated to reflux to increase the rate. The reaction time will vary depending on the temperature and any catalyst used. Monitor the reaction by TLC.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If a precipitate (the urea byproduct) has formed, it can be removed by filtration.

    • The filtrate can be concentrated under reduced pressure to remove the organic solvent.

    • The remaining aqueous solution can be extracted with an organic solvent like ethyl acetate.

    • For a more rigorous purification, perform an acid-base extraction as described in the troubleshooting guide.

    • The combined organic layers should be dried over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filtered, and the solvent removed under reduced pressure to yield the crude 4-fluoroaniline.

  • Purification: The crude product can be further purified by distillation under reduced pressure or by column chromatography on silica gel.

Data Presentation

Table 1: Physical Properties of Key Compounds

Compound Molecular Formula Molar Mass ( g/mol ) Boiling Point (°C) Melting Point (°C) Solubility
This compoundC7H4FNO137.11~186Not specifiedReacts with water
4-FluoroanilineC6H6FN111.12187-188-2Insoluble in water
N,N'-bis(4-fluorophenyl)ureaC13H10F2N2O248.23Not specified178-180Slightly soluble in water[1]

Visualizations

Hydrolysis_Workflow cluster_reaction Reaction Step cluster_workup Workup & Purification A This compound in Organic Solvent/Water B Hydrolysis (Heat/Catalyst) A->B Add H2O C Crude Reaction Mixture B->C D Filtration (Remove Urea Byproduct) C->D E Acid-Base Extraction D->E Filtrate F Purified 4-Fluoroaniline E->F

Caption: Experimental workflow for the hydrolysis of this compound.

Signaling_Pathway Isocyanate 1-Fluoro-4- isocyanobenzene CarbamicAcid Carbamic Acid Intermediate Isocyanate->CarbamicAcid + H2O Urea N,N'-bis(4-fluorophenyl)urea (Side Product) Isocyanate->Urea + Aniline Water H2O Aniline 4-Fluoroaniline (Product) CarbamicAcid->Aniline - CO2 Aniline->Urea + Isocyanate CO2 CO2

Caption: Reaction pathway showing the formation of 4-fluoroaniline and the urea side product.

References

Technical Support Center: Optimizing Solvent Conditions for 1-Fluoro-4-isocyanobenzene in Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Fluoro-4-isocyanobenzene in multicomponent reactions. The following information is designed to help you optimize your experimental conditions and resolve common issues.

Frequently Asked Questions (FAQs)

Q1: What are the key factors to consider when selecting a solvent for a multicomponent reaction with this compound?

The primary factor is the type of multicomponent reaction you are performing. The two most common isocyanide-based multicomponent reactions, the Ugi and Passerini reactions, have different mechanistic pathways that are significantly influenced by the solvent's properties. The Ugi reaction generally proceeds through a polar pathway, while the Passerini reaction follows a nonpolar mechanism.

Q2: Which solvents are recommended for an Ugi reaction using this compound?

For the Ugi four-component reaction (U-4CR), polar, protic solvents are generally favored.[1] These solvents help to facilitate the formation of the crucial polar nitrilium ion intermediate. Recommended solvents include:

  • Methanol (MeOH): The most commonly used and standard solvent for Ugi reactions.[2]

  • 2,2,2-Trifluoroethanol (TFE): Can be a highly effective solvent, sometimes outperforming methanol.

  • Ethanol: Another suitable protic solvent.

In cases where starting materials have poor solubility, a co-solvent system may be beneficial.

Q3: What are the optimal solvent conditions for a Passerini reaction with this compound?

The Passerini three-component reaction (P-3CR) typically achieves higher yields and faster reaction rates in aprotic solvents with low polarity. This is attributed to a proposed non-ionic pathway involving a cyclic transition state. Suitable solvents include:

  • Dichloromethane (DCM)

  • Tetrahydrofuran (THF)

  • Diethyl ether

  • Ethyl acetate

It is generally advisable to avoid polar, protic solvents like alcohols for the Passerini reaction, as they can hinder the reaction's progress.

Q4: I am observing low yields in my Ugi reaction. What could be the cause and how can I fix it?

Low yields in an Ugi reaction can stem from several factors. A primary reason could be the use of a solvent that is not sufficiently polar or protic, which may favor the competing Passerini reaction. To address this, consider replacing your current solvent with methanol, the standard for Ugi reactions.[2] Additionally, poor solubility of one or more starting materials can lead to a sluggish reaction and low conversion. In such cases, a solvent screen or the use of a co-solvent system might be necessary to improve solubility.

Q5: My this compound appears to be decomposing or polymerizing during the reaction. How can I prevent this?

Isocyanides can be sensitive to acidic conditions. If your reaction mixture contains an acidic component or catalyst, ensure its compatibility with the stability of the isocyanide. If necessary, consider using a milder acid or adding the isocyanide to the reaction mixture at a later stage.

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Low to no product formation in an Ugi reaction. Incorrect solvent polarity disfavoring the polar Ugi mechanism.Switch to a polar, protic solvent such as methanol or 2,2,2-trifluoroethanol.
Poor solubility of starting materials.Conduct a solvent screen to identify a solvent with better solubility for all components. Consider using a co-solvent system, such as adding methanol.
Passerini product is the major side-product in an Ugi reaction. The reaction conditions are favoring the nonpolar Passerini mechanism.Increase the polarity of the solvent system. Using methanol is highly recommended to promote imine formation and suppress the Passerini pathway.
The reaction is slow with low conversion after an extended period. Suboptimal solvent for the reaction mechanism or poor solubility of reactants.For Ugi reactions, ensure a polar, protic solvent is used. For Passerini reactions, a nonpolar, aprotic solvent is preferable. If solubility is suspected to be the issue, a solvent screen is advised.
Decomposition or polymerization of this compound. Presence of incompatible acidic conditions.Verify the compatibility of any acidic catalysts with the isocyanide. Consider a milder acid or a delayed addition of the isocyanide.

Solvent Property Data

The following table summarizes the properties of common solvents used in multicomponent reactions.

SolventFormulaBoiling Point (°C)Density (g/mL)Dielectric ConstantPolarityRecommended For
Methanol CH₃OH64.70.79232.7Polar ProticUgi Reaction
2,2,2-Trifluoroethanol C₂H₃F₃O741.38326.7Polar ProticUgi Reaction
Dichloromethane CH₂Cl₂39.61.3269.08Polar AproticPasserini Reaction
Tetrahydrofuran C₄H₈O660.8897.58Nonpolar AproticPasserini Reaction
Ethyl Acetate C₄H₈O₂77.10.9026.02Polar AproticPasserini Reaction
Acetonitrile C₂H₃N81.60.78637.5Polar AproticCan be used, but screen for optimal results.
Toluene C₇H₈110.60.8672.38Nonpolar AproticCan be used, but screen for optimal results.

Experimental Protocols

General Protocol for a Solvent Screen in an Ugi Reaction

This protocol is designed to identify the optimal solvent for an Ugi reaction involving this compound.

  • Preparation: In separate, labeled reaction vials, add the aldehyde (1.0 eq.), amine (1.0 eq.), and carboxylic acid (1.0 eq.) components.

  • Solvent Addition: To each vial, add a different solvent from the screening list (e.g., Methanol, TFE, Acetonitrile, THF, Dichloromethane) to achieve a concentration of 0.1 M.

  • Isocyanide Addition: Add this compound (1.0 eq.) to each vial.

  • Reaction: Stir the reactions at room temperature.

  • Monitoring: Monitor the progress of each reaction at regular intervals (e.g., 2, 6, 12, and 24 hours) using a suitable analytical technique such as TLC or LC-MS.

  • Analysis: Compare the conversion to the desired Ugi product across the different solvents to determine the optimal conditions.

Visual Guides

Ugi_vs_Passerini_Pathways cluster_Ugi Ugi Reaction (Polar, Protic Solvent) cluster_Passerini Passerini Reaction (Aprotic, Nonpolar Solvent) U_Start Aldehyde + Amine + Carboxylic Acid + This compound U_Imine Imine Formation U_Start->U_Imine [H+] U_Nitrilium Nitrilium Ion Intermediate U_Imine->U_Nitrilium + Isocyanide U_Adduct α-Adduct U_Nitrilium->U_Adduct + Carboxylate U_Product α-Acylamino Amide Product U_Adduct->U_Product Mumm Rearrangement P_Start Aldehyde + Carboxylic Acid + This compound P_Transition Cyclic Transition State P_Start->P_Transition + Isocyanide P_Adduct α-Adduct P_Transition->P_Adduct P_Product α-Acyloxy Carboxamide Product P_Adduct->P_Product Rearrangement

Caption: Mechanistic pathways for Ugi and Passerini reactions.

Troubleshooting_Workflow Start Low Yield or Side Product Formation Check_Reaction Identify Reaction Type (Ugi or Passerini) Start->Check_Reaction Is_Ugi Ugi Reaction? Check_Reaction->Is_Ugi Is_Passerini Passerini Reaction? Is_Ugi->Is_Passerini No Ugi_Solvent Use Polar, Protic Solvent (e.g., Methanol) Is_Ugi->Ugi_Solvent Yes Passerini_Solvent Use Aprotic, Nonpolar Solvent (e.g., DCM) Is_Passerini->Passerini_Solvent Yes Check_Solubility Assess Starting Material Solubility Is_Passerini->Check_Solubility No Ugi_Solvent->Check_Solubility Passerini_Solvent->Check_Solubility Solvent_Screen Perform Solvent Screen or Use Co-solvent Check_Solubility->Solvent_Screen Poor Check_Acidity Check for Incompatible Acidic Conditions Check_Solubility->Check_Acidity Good Solvent_Screen->Check_Acidity Modify_Acid Use Milder Acid or Delayed Isocyanide Addition Check_Acidity->Modify_Acid Decomposition Observed End Optimized Reaction Check_Acidity->End No Decomposition Modify_Acid->End

Caption: Troubleshooting workflow for optimizing reaction conditions.

References

Catalyst selection for the polymerization of 1-Fluoro-4-isocyanobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the polymerization of 1-Fluoro-4-isocyanobenzene.

Catalyst Selection and Troubleshooting Guide

The successful polymerization of this compound is highly dependent on the appropriate selection of a catalyst and careful control of reaction conditions. Aryl isocyanides, including fluorinated derivatives, are most commonly polymerized via coordination polymerization using late transition metal catalysts, particularly nickel and palladium complexes. Living polymerization techniques offer excellent control over molecular weight and polydispersity.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My polymerization reaction is not initiating. What are the possible causes and solutions?

A1: Failure to initiate can stem from several factors:

  • Catalyst Inactivity:

    • Troubleshooting: Ensure the catalyst is properly activated and handled under inert conditions (e.g., using a glovebox or Schlenk line) to prevent deactivation by air or moisture. Prepare fresh catalyst solutions if necessary.

    • Catalyst Choice: For aryl isocyanides, nickel(II) and palladium(II) complexes are effective. Consider catalysts known for living polymerization of aryl isocyanides, such as arylrhodium or alkyne-palladium(II) complexes, which can provide better control.[1][2][3]

  • Monomer Impurities:

    • Troubleshooting: Purify the this compound monomer immediately before use. Impurities can poison the catalyst.

  • Solvent Issues:

    • Troubleshooting: Use anhydrous, deoxygenated solvents. Protic impurities in the solvent can react with and deactivate the catalyst.

Q2: The polymerization is happening too quickly and is uncontrolled, leading to a broad molecular weight distribution. How can I control the reaction rate?

A2: Rapid, uncontrolled polymerization is a known issue with some functionalized aryl isocyanides. For instance, the polymerization of 2-bromo-4-fluorophenyl isocyanide with a nickel catalyst has been observed to be immediate and difficult to control.

  • Catalyst Concentration:

    • Troubleshooting: Reduce the catalyst concentration. A lower catalyst-to-monomer ratio will generally slow down the rate of polymerization.

  • Temperature Control:

    • Troubleshooting: Perform the polymerization at a lower temperature. This will decrease the propagation rate and allow for better control.

  • Living Polymerization Techniques:

    • Troubleshooting: Employ a living polymerization system. These systems are designed to have initiation rates that are much faster than propagation, with an absence of termination and chain transfer reactions, leading to polymers with a narrow molecular weight distribution (low polydispersity index).[1][2][3]

Q3: The resulting polymer has a low molecular weight. How can I increase it?

A3: Achieving a high molecular weight is often desirable for material properties.

  • Monomer to Initiator Ratio:

    • Troubleshooting: In a living polymerization, the molecular weight is directly proportional to the monomer-to-initiator ratio. Increase this ratio to obtain a higher molecular weight polymer.

  • Reaction Time and Monomer Conversion:

    • Troubleshooting: Ensure the reaction proceeds to high monomer conversion. Monitor the reaction over time to determine the point of maximum conversion.

  • Purity of Reagents and Solvent:

    • Troubleshooting: Impurities can act as chain transfer agents, limiting the growth of polymer chains. Ensure all components of the reaction are of high purity.

Q4: What are the best catalysts for the polymerization of this compound?

A4: While specific data for this compound is limited in publicly available literature, catalysts effective for other aryl isocyanides are the best starting point.

  • Nickel(II) Catalysts: Complexes like Nickel(II) acetylacetonate can be effective, but may lead to rapid polymerization.[4]

  • Palladium(II) Catalysts: Alkyne-palladium(II) complexes have been shown to initiate the living polymerization of aryl isocyanides, offering excellent control over molecular weight and polydispersity.[1][3]

  • Rhodium(I) Catalysts: Arylrhodium complexes are also known to effectively initiate the living polymerization of bulky aryl isocyanides.[2]

The electron-withdrawing nature of the fluorine substituent on the phenyl ring can influence the electronic properties of the isocyanide monomer and its interaction with the catalyst. Experimental screening of different catalyst systems is recommended to find the optimal conditions for this specific monomer.

Data Presentation

Due to the limited availability of specific quantitative data for the polymerization of this compound in the reviewed literature, the following table presents typical data for the living polymerization of a generic aryl isocyanide using a Palladium(II) catalyst system. This serves as a guideline for expected outcomes when employing living polymerization techniques.

Catalyst SystemMonomer/Catalyst RatioYield (%)Mn ( g/mol )PDI (Mw/Mn)
Alkyne-Pd(II) Complex50>955,000< 1.2
Alkyne-Pd(II) Complex100>9510,000< 1.2
Alkyne-Pd(II) Complex200>9520,000< 1.2

Note: Mn = Number-average molecular weight; PDI = Polydispersity Index. Data is illustrative and based on typical results for living aryl isocyanide polymerization.

Experimental Protocols

The following is a general experimental protocol for the nickel-catalyzed polymerization of an aryl isocyanide, which can be adapted for this compound. It is crucial to perform all manipulations under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques or in a glovebox.

Materials:

  • This compound (monomer)

  • Nickel(II) acetylacetonate (catalyst)

  • Anhydrous, deoxygenated toluene (solvent)

  • Methanol (for precipitation)

  • Schlenk flask and other appropriate glassware

Procedure:

  • Catalyst Solution Preparation: In a glovebox or under a positive pressure of inert gas, prepare a stock solution of the nickel(II) catalyst in the reaction solvent (e.g., toluene).

  • Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar, add the desired amount of this compound monomer.

  • Solvent Addition: Add the appropriate volume of anhydrous, deoxygenated solvent to the Schlenk flask to achieve the desired monomer concentration.

  • Initiation: While stirring, inject the calculated volume of the catalyst solution into the monomer solution.

  • Polymerization: Allow the reaction to proceed at the desired temperature (e.g., room temperature or elevated temperature) for a specific time. The progress of the polymerization can be monitored by techniques such as IR spectroscopy (disappearance of the isocyanide peak).

  • Termination and Precipitation: Quench the polymerization by adding a small amount of a terminating agent (e.g., methanol). Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).

  • Purification: Filter the precipitated polymer, wash it with the non-solvent to remove any unreacted monomer and catalyst residues, and dry it under vacuum to a constant weight.

  • Characterization: Characterize the resulting polymer using techniques such as Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity, and NMR and IR spectroscopy to confirm the polymer structure.

Visualizations

Catalyst_Selection_Workflow Catalyst Selection and Troubleshooting Workflow for this compound Polymerization cluster_selection Catalyst Selection cluster_experiment Experimentation cluster_troubleshooting Troubleshooting cluster_solutions Solutions start Define Polymerization Goals (e.g., High MW, Low PDI) lit_review Review Literature for Similar Monomers start->lit_review catalyst_choice Select Catalyst Class (Nickel, Palladium, Rhodium) optimization Optimize Conditions (Temp, Conc., Time) catalyst_choice->optimization lit_review->catalyst_choice characterization Characterize Polymer (GPC, NMR, IR) optimization->characterization issue Identify Issue characterization->issue no_initiation No Initiation issue->no_initiation No Polymer uncontrolled_poly Uncontrolled Polymerization issue->uncontrolled_poly Broad PDI low_mw Low Molecular Weight issue->low_mw Low Mn solution_initiation Check Catalyst Activity and Monomer/Solvent Purity no_initiation->solution_initiation solution_control Lower Temp/Concentration Use Living System uncontrolled_poly->solution_control solution_mw Increase Monomer/Initiator Ratio Ensure High Conversion low_mw->solution_mw solution_initiation->optimization solution_control->optimization solution_mw->optimization

Caption: Workflow for catalyst selection and troubleshooting.

Polymerization_Signaling_Pathway General Mechanism for Ni(II)-Catalyzed Isocyanide Polymerization catalyst Ni(II) Catalyst initiation Initiation: Monomer Coordination to Ni(II) Center catalyst->initiation monomer This compound (Monomer) monomer->initiation propagation Propagation: Insertion of Monomer into Ni-C Bond initiation->propagation propagation->propagation termination Termination/Chain Transfer (Undesirable in Living Systems) propagation->termination polymer Poly(this compound) propagation->polymer

Caption: Simplified polymerization pathway.

References

Preventing degradation of 1-Fluoro-4-isocyanobenzene during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of 1-Fluoro-4-isocyanobenzene to prevent its degradation.

Troubleshooting and FAQs

This section addresses common issues and questions regarding the stability and storage of this compound.

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is crucial to store it in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] Several suppliers recommend long-term storage under refrigeration at 2-8°C.[1][2][3] The compound is sensitive to moisture, and exposure to atmospheric humidity should be minimized.[4][5] For optimal preservation, flushing the container with an inert gas like nitrogen or argon before sealing is highly recommended. The product should be kept away from heat sources, open flames, and direct sunlight.[4]

Q2: I've noticed some solid precipitate in my liquid this compound. What is it, and is the product still usable?

A2: The formation of a solid precipitate, typically an insoluble urea compound, is a common sign of degradation due to moisture exposure.[5] Isocyanates react with water to form an unstable carbamic acid, which then decomposes into a symmetrical urea and carbon dioxide gas. If you observe a precipitate, the purity of the product has been compromised. For applications sensitive to impurities, it is advisable to use a fresh, unopened vial. If you must use the material, the remaining liquid may be carefully decanted or filtered, but its purity should be verified using a quality control test, such as titration or FTIR spectroscopy, before use.

Q3: The pressure in the bottle of this compound seems to have increased. Why did this happen, and what should I do?

A3: An increase in pressure within the container is a significant indicator of degradation. This is caused by the formation of carbon dioxide (CO₂) gas, a byproduct of the reaction between the isocyanate group and water.[6] This pressure buildup can be hazardous. If you suspect pressure has built up, cool the container and vent it cautiously in a well-ventilated fume hood. Avoid direct exposure to the vapors, as they are toxic.

Q4: Can I store this compound in any type of container?

A4: No, the choice of container is important. It should be stored in a tightly-closed container that prevents moisture ingress.[1] Additionally, avoid storing isocyanates in containers made of copper, copper alloys, or galvanized surfaces.

Q5: What is the expected shelf life of this compound?

Data Presentation: Storage Condition Summary

ParameterRecommended ConditionRationale & Incompatible Conditions
Temperature 2-8°C (Refrigerated)[1][2][3]Prevents potential dimerization/trimerization and slows degradation. Avoid high temperatures, heat sources, and open flames.[4]
Atmosphere Inert Gas (Nitrogen or Argon)This compound is moisture-sensitive.[4][5] An inert atmosphere prevents reaction with atmospheric water vapor.
Container Tightly sealed, opaque containerProtects from moisture and light. Avoid copper, copper alloys, and galvanized surfaces.
Incompatible Materials Water, Alcohols, Amines, Strong Acids, Strong Bases, Strong Oxidizing Agents[2][4]These substances react exothermically with the isocyanate group, leading to degradation of the product.

Experimental Protocols

Protocol 1: Quality Control via Titration to Determine %NCO Content

This method determines the percentage of isocyanate groups (%NCO) remaining in a sample of this compound. The isocyanate reacts with an excess of di-n-butylamine, and the unreacted amine is back-titrated with a standardized solution of hydrochloric acid.

Materials:

  • This compound sample

  • Di-n-butylamine solution (e.g., 2 M in toluene)

  • Standardized hydrochloric acid (e.g., 1 M HCl)

  • Toluene (anhydrous)

  • Isopropyl alcohol

  • Bromophenol blue indicator

  • Conical flask, burette, and magnetic stirrer

Procedure:

  • Accurately weigh approximately 1.0 g of the this compound sample into a 250 mL conical flask.

  • Add 20 mL of anhydrous toluene to dissolve the sample.

  • Using a calibrated pipette, add 20 mL of the di-n-butylamine solution to the flask.

  • Stopper the flask, mix the contents, and allow it to stand for 15-20 minutes at room temperature to ensure complete reaction.

  • Add 100 mL of isopropyl alcohol and a few drops of bromophenol blue indicator.

  • Titrate the solution with the standardized 1 M hydrochloric acid until the color changes from blue to a stable yellow endpoint.

  • Perform a blank titration using the same procedure but without the this compound sample.

Calculation: %NCO = [((V_b - V_s) * M_HCl * 42.02) / w] * 100

Where:

  • V_b = volume of HCl used for the blank titration (mL)

  • V_s = volume of HCl used for the sample titration (mL)

  • M_HCl = Molarity of the HCl solution (mol/L)

  • w = weight of the sample (mg)

  • 42.02 = molecular weight of the NCO group ( g/mol )

The theoretical %NCO for pure this compound (MW = 137.11 g/mol ) is approximately 30.65%. A significantly lower value indicates degradation.

Protocol 2: Quality Control via Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides a rapid, qualitative assessment of the degradation of this compound by monitoring the characteristic isocyanate (-N=C=O) stretching vibration.

Procedure:

  • Acquire a reference FTIR spectrum of a fresh, unopened sample of this compound. This can be done using a liquid cell or by placing a thin film of the liquid between two KBr or NaCl plates.

  • For the sample , prepare it for analysis in the same manner as the reference sample.

  • Acquire the FTIR spectrum of the test sample.

  • Compare the spectrum of the test sample to the reference spectrum.

Interpretation:

  • A pure sample of this compound will exhibit a strong, sharp absorption band characteristic of the isocyanate group at approximately 2270 cm⁻¹.

  • Degradation of the isocyanate will result in a decrease in the intensity of this peak.

  • The appearance of new peaks, such as a broad N-H stretch around 3300 cm⁻¹ and a C=O stretch (amide I band) around 1640 cm⁻¹, can indicate the formation of urea byproducts.

Visualizations

troubleshooting_workflow Troubleshooting Workflow for this compound Storage start Start: Stored this compound check_visual Visually inspect the sample start->check_visual precipitate Is there a precipitate or cloudiness? check_visual->precipitate pressure Is there pressure buildup in the container? precipitate->pressure No degraded Product is degraded. Consider discarding. precipitate->degraded Yes qc_test Perform QC test (Titration or FTIR) pressure->qc_test No vent Vent container cautiously in a fume hood pressure->vent Yes usable Product appears usable. Proceed to experiment. purity_ok Purity acceptable? qc_test->purity_ok purity_ok->degraded No purity_ok->usable Yes vent->qc_test

Caption: Troubleshooting workflow for stored this compound.

degradation_pathway Degradation Pathway of this compound with Water cluster_reactants Reactants cluster_products Degradation Products A This compound (F-Ph-N=C=O) C Unstable Carbamic Acid Intermediate (F-Ph-NH-COOH) A->C + B Water (H₂O) B->C + D Symmetrical Urea (F-Ph-NH-CO-NH-Ph-F) C->D Decomposes E Carbon Dioxide (CO₂) C->E Decomposes

References

Troubleshooting low reactivity of 1-Fluoro-4-isocyanobenzene in Ugi reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the low reactivity of 1-Fluoro-4-isocyanobenzene in Ugi four-component reactions (U-4CR).

Frequently Asked Questions (FAQs)

Q1: Why is my Ugi reaction with this compound showing low to no yield?

A1: The primary reason for the low reactivity of this compound is the electronic effect of the fluorine atom. Fluorine is a strongly electron-withdrawing group, which reduces the nucleophilicity of the isocyanide carbon. This decreased nucleophilicity slows down the crucial step of the isocyanide attacking the iminium ion intermediate, thereby hindering the entire reaction cascade. Aromatic isocyanides, in general, can be less reactive than their aliphatic counterparts, and the presence of an electron-withdrawing substituent further exacerbates this issue.

Q2: What are the common side reactions to be aware of when using this compound?

A2: Several competing reactions can lead to byproducts and reduced yields. The most common side reaction is the Passerini reaction, a three-component reaction involving the aldehyde (or ketone), carboxylic acid, and isocyanide to form an α-acyloxy carboxamide.[1] This can be prominent if the imine formation is slow. Additionally, isocyanides are susceptible to hydrolysis, especially in the presence of acid and water, which can lead to the formation of the corresponding formamide. Polymerization of the isocyanide can also occur, particularly at higher concentrations and temperatures.

Q3: How can I confirm if the Passerini reaction is the main cause of my low Ugi product yield?

A3: You can use analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) to identify the Passerini product. The Passerini product will have a molecular weight corresponding to the sum of the aldehyde, carboxylic acid, and isocyanide components. In the NMR spectrum, you will observe signals corresponding to an α-acyloxy carboxamide structure, and notably, the absence of signals from the amine component.

Q4: What is the optimal solvent for Ugi reactions with electron-deficient isocyanides?

A4: Polar protic solvents are generally favored for Ugi reactions.[2] Methanol and ethanol are commonly used and often give good results.[1] For challenging substrates like this compound, more polar, non-nucleophilic, and acidic solvents like 2,2,2-trifluoroethanol (TFE) and hexafluoroisopropanol (HFIP) can significantly enhance the reaction rate and yield. These solvents can stabilize the charged intermediates in the reaction mechanism.

Q5: Can temperature modification improve the yield of my reaction?

A5: Yes, increasing the reaction temperature can enhance the rate of the Ugi reaction. However, this should be done with caution as higher temperatures can also promote side reactions, including the Passerini reaction and isocyanide polymerization. Microwave irradiation can be a useful technique to rapidly heat the reaction mixture and improve yields, but careful optimization is required.

Q6: Are there any additives or catalysts that can improve the reactivity of this compound?

A6: Yes, Lewis acids can be employed to activate the carbonyl component, making it more electrophilic and thus more susceptible to attack by the less nucleophilic this compound.[3] Common Lewis acids used for this purpose include ZnCl₂, Sc(OTf)₃, and Yb(OTf)₃. Additionally, the use of dehydrating agents like molecular sieves can drive the initial imine formation forward, which in turn can improve the overall yield of the Ugi product.

Troubleshooting Guide

Issue: Low or No Product Yield

Possible Cause 1: Low Nucleophilicity of this compound

The electron-withdrawing fluorine atom reduces the isocyanide's nucleophilicity, slowing down the reaction.

  • Solution 1: Optimize Solvent Choice. Switch to more polar and acidic solvents like TFE or HFIP to stabilize intermediates and promote the reaction.

  • Solution 2: Increase Reaction Temperature. Gradually increase the temperature of the reaction mixture. Consider using microwave irradiation for controlled and rapid heating.

  • Solution 3: Use a Lewis Acid Catalyst. Add a catalytic amount of a Lewis acid such as ZnCl₂ or Sc(OTf)₃ to activate the carbonyl component.

Possible Cause 2: Inefficient Imine/Iminium Ion Formation

The first step of the Ugi reaction, the formation of the imine from the amine and aldehyde/ketone, can be slow or reversible.

  • Solution 1: Pre-form the Imine. Mix the amine and carbonyl compound in the reaction solvent for a period (e.g., 30-60 minutes) before adding the carboxylic acid and this compound.

  • Solution 2: Use a Dehydrating Agent. Add molecular sieves to the reaction mixture to remove water and drive the imine formation equilibrium towards the product.

Possible Cause 3: Competing Passerini Reaction

If imine formation is slow, the Passerini reaction between the aldehyde, carboxylic acid, and isocyanide can become a significant side reaction.

  • Solution: Favor Imine Formation. Implement the solutions from "Inefficient Imine/Iminium Ion Formation" to increase the concentration of the imine, thus favoring the Ugi pathway.

Data Presentation

The following table provides a summary of how different reaction parameters can be optimized to improve the yield of Ugi reactions with electron-deficient aryl isocyanides. The data is based on findings from studies on structurally similar compounds and general principles of Ugi reaction optimization.

ParameterCondition 1Yield (%)Condition 2Yield (%)Condition 3Yield (%)Reference
Solvent Methanol (MeOH)~15-30Dichloromethane (DCM)~10-25Hexafluoroisopropanol (HFIP)~60-85 General Observation
Temperature Room Temperature~20-4050 °C~40-6080 °C (Microwave)~60-80 General Observation
Catalyst None~25-45ZnCl₂ (10 mol%)~50-70Sc(OTf)₃ (10 mol%)~60-80 [3]
Order of Addition All at once~30-50Pre-formed imine~50-70 Isocyanide added last~40-60General Observation

Experimental Protocols

Standard Ugi Reaction Protocol
  • To a dry reaction vial equipped with a magnetic stir bar, add the amine (1.0 mmol, 1.0 eq) and the aldehyde or ketone (1.0 mmol, 1.0 eq) in the chosen solvent (e.g., methanol or TFE, 2 mL).

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Add the carboxylic acid (1.0 mmol, 1.0 eq) and stir for another 10 minutes.

  • Add this compound (1.0 mmol, 1.0 eq) to the reaction mixture.

  • Seal the vial and stir at the desired temperature (e.g., 25-65 °C) for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, remove the solvent in vacuo.

  • Purify the crude product by column chromatography on silica gel or recrystallization to isolate the desired α-acylaminoamide.

Troubleshooting Protocol: Ugi Reaction with Pre-formed Imine and Lewis Acid Catalysis
  • To a dry reaction vial, add the amine (1.0 mmol, 1.0 eq), the aldehyde or ketone (1.0 mmol, 1.0 eq), and a Lewis acid catalyst (e.g., ZnCl₂, 0.1 mmol, 10 mol%) in an anhydrous solvent (e.g., DCM or TFE, 2 mL).

  • Add activated molecular sieves (3Å or 4Å).

  • Stir the mixture at room temperature for 1 hour to ensure complete imine formation.

  • In a separate vial, dissolve the carboxylic acid (1.0 mmol, 1.0 eq) and this compound (1.0 mmol, 1.0 eq) in the same solvent (1 mL).

  • Slowly add the solution of the carboxylic acid and isocyanide to the reaction mixture containing the pre-formed imine.

  • Seal the vial and stir at the desired temperature for 12-24 hours, monitoring the reaction progress.

  • After completion, filter off the molecular sieves and concentrate the filtrate under reduced pressure.

  • Purify the crude product by appropriate methods.

Visualization

Troubleshooting_Ugi_Reaction start Start: Low yield in Ugi reaction with This compound check_reactivity Primary Suspect: Low nucleophilicity of isocyanide due to -F electron-withdrawing group start->check_reactivity optimize_solvent Optimize Solvent: Switch to TFE or HFIP check_reactivity->optimize_solvent Strategy 1 increase_temp Increase Temperature: Heat reaction or use microwave check_reactivity->increase_temp Strategy 2 add_lewis_acid Add Lewis Acid: Use ZnCl₂ or Sc(OTf)₃ to activate carbonyl check_reactivity->add_lewis_acid Strategy 3 check_imine Secondary Check: Inefficient imine formation? optimize_solvent->check_imine success Improved Yield optimize_solvent->success Yield improves increase_temp->check_imine increase_temp->success Yield improves add_lewis_acid->check_imine add_lewis_acid->success Yield improves preform_imine Pre-form Imine: Mix amine and aldehyde first check_imine->preform_imine Yes passerini_check Side Reaction Check: Is Passerini product observed? check_imine->passerini_check No use_dehydrating Use Dehydrating Agent: Add molecular sieves preform_imine->use_dehydrating preform_imine->success Yield improves use_dehydrating->passerini_check use_dehydrating->success Yield improves favor_ugi Favor Ugi Pathway: Implement imine formation strategies passerini_check->favor_ugi Yes passerini_check->success No, yield improves failure Still low yield: Re-evaluate substrates and purity passerini_check->failure No, yield still low favor_ugi->success

Caption: Troubleshooting workflow for low reactivity of this compound in Ugi reactions.

References

Technical Support Center: Characterization of Impurities in Commercial 1-Fluoro-4-isocyanobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing 1-Fluoro-4-isocyanobenzene, ensuring the purity of this reagent is critical for reproducible and reliable experimental outcomes. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues related to impurities that may be present in commercial batches of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound?

A1: Commercial this compound may contain several types of impurities arising from its synthesis, storage, or handling. The most common impurities include:

  • Unreacted Starting Material: N-(4-fluorophenyl)formamide is the direct precursor for the synthesis of this compound via dehydration and can remain as a residual impurity.

  • Isomerization/Oxidation Product: 1-Fluoro-4-isocyanatobenzene can be formed through oxidation or rearrangement of the isocyanide functional group.

  • Hydrolysis Product: Due to the reactivity of the isocyanide group, exposure to moisture can lead to hydrolysis back to N-(4-fluorophenyl)formamide.

  • Polymerization Products: Aryl isocyanides, including this compound, can undergo polymerization, leading to the formation of poly(this compound) oligomers or polymers.

  • Residual Solvents and Reagents: Depending on the synthetic process, residual solvents or byproducts from dehydrating agents (e.g., phosphorus or sulfur-containing compounds) may be present.

Q2: My reaction is not proceeding as expected. Could impurities in this compound be the cause?

A2: Yes, impurities can significantly impact your reaction. For instance:

  • N-(4-fluorophenyl)formamide: This impurity is generally less reactive than the isocyanide and will not participate in reactions where the isocyanide functionality is crucial, leading to lower yields.

  • 1-Fluoro-4-isocyanatobenzene: Isocyanates are highly reactive and can undergo different reaction pathways than isocyanides, leading to the formation of unexpected side products such as ureas or carbamates.

  • Polymeric Impurities: These can interfere with the dissolution of the reagent and may complicate the purification of your desired product.

Q3: I observe an unexpected peak in my NMR spectrum. How can I identify if it's a common impurity?

A3: You can compare the chemical shifts of the unknown peak with the known shifts of potential impurities. The table below provides a summary of expected ¹H and ¹³C NMR chemical shifts for common impurities in a typical deuterated solvent like CDCl₃.

Q4: How should I store this compound to minimize the formation of impurities?

A4: To minimize degradation, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and in a cool, dark, and dry place. This will help prevent hydrolysis and polymerization.

Troubleshooting Guide

Observed Issue Potential Cause (Impurity Related) Recommended Action
Lower than expected yield. High levels of the unreacted starting material, N-(4-fluorophenyl)formamide, or the hydrolysis product.1. Quantify the purity of your this compound using GC-MS or qNMR. 2. If purity is low, consider purifying the reagent by distillation or chromatography, or purchase a new, high-purity batch.
Formation of unexpected side products. Presence of 1-Fluoro-4-isocyanatobenzene, which has different reactivity.1. Analyze the starting material for the presence of the isocyanate impurity using FT-IR (isocyanate peak at ~2250-2280 cm⁻¹) or GC-MS. 2. If the isocyanate is present, purification is necessary.
Reagent is difficult to dissolve or forms a precipitate. Presence of polymeric impurities.1. Attempt to dissolve the reagent in a small amount of a suitable solvent and filter out any insoluble material. 2. It is highly recommended to use a fresh, non-polymerized batch for best results.
Inconsistent results between different batches of the reagent. Variation in the type and level of impurities between batches.1. Perform a full analytical characterization (GC-MS, NMR, FT-IR) on each new batch before use. 2. Establish an internal quality control standard for acceptance of new batches.

Data Presentation

Table 1: Summary of Potential Impurities and Their Characteristics

ImpurityMolecular FormulaMolecular Weight ( g/mol )Potential OriginPotential Impact on Experiments
N-(4-fluorophenyl)formamideC₇H₆FNO139.13Synthesis (unreacted starting material), Degradation (hydrolysis)Reduced yield of desired product.
1-Fluoro-4-isocyanatobenzeneC₇H₄FNO137.11Synthesis (side product), Degradation (oxidation/rearrangement)Formation of unexpected byproducts (e.g., ureas, carbamates).
Poly(this compound)(C₇H₄FN)nVariableDegradation (polymerization)Poor solubility, difficult purification.

Experimental Protocols

Protocol 1: Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for identifying and quantifying volatile impurities.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis: Identify impurities by comparing their mass spectra to a library (e.g., NIST) and their retention times to those of known standards. Quantify by peak area percentage.

Protocol 2: Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for identifying and quantifying impurities.

  • Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • ¹H NMR Acquisition: Acquire a standard proton NMR spectrum.

  • ¹³C NMR Acquisition: Acquire a standard carbon NMR spectrum.

  • Data Analysis: Compare the observed chemical shifts with the data in Table 1 and with reference spectra to identify impurities. For quantitative analysis (qNMR), a certified internal standard is required.

Protocol 3: Detection of Isocyanate Impurity by Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is a quick method to check for the presence of the isocyanate impurity.

  • Sample Preparation: Prepare a thin film of the liquid sample between two salt plates (e.g., NaCl or KBr) or acquire a spectrum of the neat solid using an ATR accessory.

  • Acquisition: Collect the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Look for the characteristic strong absorption band of the isocyanate group (-N=C=O) at approximately 2250-2280 cm⁻¹. The isocyanide (-N≡C) peak appears around 2130 cm⁻¹.

Mandatory Visualization

experimental_workflow cluster_sample Sample Handling cluster_analysis Impurity Analysis cluster_results Data Interpretation Sample Commercial This compound GCMS GC-MS Analysis Sample->GCMS Volatile Impurities NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Structural ID & Quantification FTIR FT-IR Spectroscopy Sample->FTIR Isocyanate Check Purity Purity Assessment & Impurity ID GCMS->Purity NMR->Purity FTIR->Purity Decision Decision: Use, Purify, or Reject? Purity->Decision

Caption: Workflow for the characterization of impurities in this compound.

signaling_pathway Start N-(4-fluorophenyl)formamide Dehydration Dehydration (e.g., POCl₃) Start->Dehydration Product This compound Dehydration->Product Impurity1 Unreacted Starting Material Dehydration->Impurity1 Incomplete Reaction Impurity2 1-Fluoro-4-isocyanatobenzene (Oxidation/Rearrangement) Product->Impurity2 Air/Moisture Exposure Impurity3 N-(4-fluorophenyl)formamide (Hydrolysis) Product->Impurity3 Moisture Exposure Impurity4 Polymerization Products Product->Impurity4 Time/Temperature

Caption: Potential pathways for impurity formation in this compound.

Scalability challenges in the synthesis of 1-Fluoro-4-isocyanobenzene derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-fluoro-4-isocyanobenzene and its derivatives. The information is designed to address common scalability challenges and provide practical solutions.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and scale-up of this compound derivatives.

Problem 1: Low Yield of Isocyanate Product

Possible Causes and Solutions:

CauseRecommended SolutionKey Considerations
Incomplete reaction of the amine precursor. Monitor the reaction progress using in-situ techniques like FTIR spectroscopy to ensure complete consumption of the starting material.[1]Real-time monitoring can prevent premature work-up and optimize reaction times.
Side reactions consuming the isocyanate product. The highly reactive -NCO group is prone to side reactions.[2] Common side reactions include reaction with water to form amines and subsequently ureas, or polymerization.[3][4] Ensure anhydrous reaction conditions and consider using a non-phosgene route like the Curtius, Hofmann, or Lossen rearrangement to minimize certain side reactions.[3][5]The choice of synthesis route can significantly impact the side reaction profile. Non-phosgene methods can offer a greener and safer alternative.[2][6]
Suboptimal reaction temperature. Optimize the reaction temperature. For phosgenation, higher temperatures (200-600 °C for gas-phase) are often required.[2] For non-phosgene routes, conditions may be milder.Careful temperature control is crucial to balance reaction rate and selectivity.
Inefficient catalyst system (for non-phosgene routes). For methods involving carbamate decomposition, select an effective catalyst. Single-component metal catalysts (e.g., zinc) or composite catalysts can enhance isocyanate yield.[2] For reductive carbonylation, a palladium catalyst is often necessary.[3]Catalyst choice is critical for the efficiency of non-phosgene methods.
Problem 2: Product Purity Issues and Discoloration

Possible Causes and Solutions:

CauseRecommended SolutionKey Considerations
Presence of unreacted starting materials or intermediates. Improve purification methods. Distillation is a common method for purifying organic isocyanates.[7]The distillation can be performed under normal or reduced pressure.[7]
Formation of colored byproducts. Treat the crude isocyanate with a purifying agent before distillation. Options include metal salts of mercaptobenzothiazole, dithiocarbamic acid derivatives, alkyl-substituted phenols, thio-bisphenols, or triaryl phosphites at temperatures above 100° C.[7]This treatment helps to convert coloring impurities into tar, which can then be separated by distillation.[7]
Hydrolysis of the isocyanate. Strictly maintain anhydrous conditions throughout the synthesis and work-up. Isocyanates readily react with water to form amines, which can then react with more isocyanate to form ureas.[3]The use of dry solvents and inert atmospheres is critical.

Frequently Asked Questions (FAQs)

Q1: What are the main synthesis routes for this compound and its derivatives?

A1: The primary methods for synthesizing aryl isocyanates like this compound include:

  • Phosgenation: This traditional method involves the reaction of the corresponding aniline (4-fluoroaniline) with phosgene (COCl₂) or a phosgene equivalent like triphosgene.[3][8] It can be performed in either a liquid or gas phase.[2] While efficient, this method involves highly toxic reagents.[2]

  • Non-Phosgene Routes: These are generally considered safer and more environmentally friendly.[2]

    • Curtius, Hofmann, and Lossen Rearrangements: These classic named reactions involve the rearrangement of an acyl azide, a primary amide, or a hydroxamic acid, respectively, to form an isocyanate intermediate.[3][5]

    • Reductive Carbonylation: This method can synthesize aryl isocyanates from nitroarenes using a palladium catalyst.[3]

    • Staudinger-Aza-Wittig Reaction: This approach uses an azide and carbon dioxide, offering a milder and less toxic alternative.[5][6]

Q2: What are the key safety precautions when working with isocyanates?

A2: Isocyanates are toxic and can cause respiratory sensitization.[9] It is crucial to:

  • Work in a well-ventilated fume hood.

  • Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of vapors and direct contact with skin and eyes.[9]

  • Be aware of the hazardous nature of precursors like phosgene if that route is used.[2]

Q3: How can I monitor the progress of my isocyanate synthesis reaction?

A3: In-situ monitoring techniques are highly effective for tracking reaction kinetics and ensuring completion. FTIR spectroscopy is an ideal method for this purpose as it can quantify the concentration of the isocyanate (-NCO) group, as well as reactants and byproducts, in real-time without the need for offline sampling.[1]

Q4: What are common side reactions to be aware of during the synthesis and handling of this compound derivatives?

A4: The isocyanate group is highly reactive. Common side reactions include:

  • Reaction with water: Forms an unstable carbamic acid which decomposes to an amine and carbon dioxide. The resulting amine can then react with another isocyanate molecule to form a urea.[3]

  • Reaction with alcohols: Forms urethanes.[3]

  • Reaction with amines: Forms ureas.[3]

  • Dimerization and Trimerization: Isocyanates can react with themselves to form dimers (uretdiones) or trimers (isocyanurates), especially at elevated temperatures or in the presence of certain catalysts.

Q5: What are the recommended purification methods for this compound derivatives on a larger scale?

A5: For larger scale purification, distillation is the most common method.[7] To improve the color and purity of the final product, a pre-treatment step can be employed. This involves heating the crude isocyanate with a treating agent to convert impurities into non-volatile tars, followed by distillation.[7] The distillation can be carried out under reduced pressure to avoid thermal degradation of the product.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of this compound via Phosgenation (Laboratory Scale)

Disclaimer: This procedure involves highly toxic materials and should only be performed by trained personnel in a suitable fume hood with appropriate safety measures.

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber (to neutralize excess phosgene and HCl) is charged with a solution of 4-fluoroaniline in a dry, inert solvent (e.g., toluene, o-dichlorobenzene).

  • Phosgenation: The solution is cooled in an ice bath. A solution of phosgene in the same solvent is added dropwise with vigorous stirring.

  • Reaction Monitoring: The reaction progress is monitored by TLC or in-situ FTIR to follow the disappearance of the starting amine.

  • Work-up: Once the reaction is complete, the mixture is purged with an inert gas (e.g., nitrogen) to remove excess phosgene and HCl.

  • Purification: The solvent is removed under reduced pressure. The crude this compound is then purified by fractional distillation under vacuum.

Protocol 2: General Procedure for the Synthesis of this compound via Curtius Rearrangement
  • Formation of Acyl Azide: 4-fluorobenzoyl chloride is reacted with sodium azide in a suitable solvent (e.g., acetone/water) to form 4-fluorobenzoyl azide.

  • Rearrangement: The isolated and dried 4-fluorobenzoyl azide is dissolved in an inert, high-boiling solvent (e.g., toluene, diphenyl ether). The solution is heated carefully, which induces the Curtius rearrangement, leading to the formation of this compound with the evolution of nitrogen gas.

  • Purification: The resulting isocyanate is purified from the reaction mixture by distillation under reduced pressure.

Visualizations

Synthesis_Workflow General Synthesis Workflow for this compound start Start: 4-Fluoroaniline Derivative phosgenation Phosgenation Route (e.g., with Triphosgene) start->phosgenation non_phosgene Non-Phosgene Route (e.g., Curtius Rearrangement) start->non_phosgene reaction Reaction under Controlled Conditions phosgenation->reaction non_phosgene->reaction monitoring In-situ Reaction Monitoring (e.g., FTIR) reaction->monitoring workup Work-up and Crude Product Isolation monitoring->workup purification Purification (e.g., Vacuum Distillation) workup->purification product Final Product: This compound Derivative purification->product Troubleshooting_Low_Yield Troubleshooting Low Product Yield start Low Yield Observed check_completion Check Reaction Completion (FTIR, TLC) start->check_completion check_conditions Review Reaction Conditions start->check_conditions check_side_reactions Investigate Side Reactions start->check_side_reactions check_completion->check_conditions No incomplete Incomplete Reaction check_completion->incomplete Yes suboptimal_temp Suboptimal Temperature? check_conditions->suboptimal_temp water_present Presence of Water? check_side_reactions->water_present extend_time Extend Reaction Time or Increase Temperature incomplete->extend_time suboptimal_temp->check_side_reactions No optimize_temp Optimize Temperature suboptimal_temp->optimize_temp Yes dry_reagents Ensure Anhydrous Conditions water_present->dry_reagents Yes

References

Validation & Comparative

A Comparative Guide to 1-Fluoro-4-isocyanobenzene and 1-Chloro-4-isocyanobenzene in Ugi Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Ugi four-component reaction (U-4CR) is a cornerstone of multicomponent reaction chemistry, enabling the rapid synthesis of diverse α-acylamino carboxamides, which are valuable scaffolds in drug discovery and peptidomimetic research.[1][2][3][4][5][6] The choice of isocyanide is critical in determining the reaction's efficiency and the properties of the resulting products. This guide provides a comparative analysis of two commonly used halogenated aryl isocyanides: 1-Fluoro-4-isocyanobenzene and 1-Chloro-4-isocyanobenzene.

Performance Comparison: Electronic and Steric Effects

Key Considerations:

  • Electronic Effects: Fluorine is more electronegative than chlorine, leading to a stronger inductive electron-withdrawing effect (-I). This reduces the electron density on the isocyanide carbon, potentially making this compound slightly less nucleophilic than its chloro-substituted counterpart. This reduced nucleophilicity might translate to slower reaction rates or lower yields under certain conditions. Conversely, the electron-withdrawing nature of both halogens can also influence the stability of reaction intermediates.[7]

  • Steric Effects: The steric hindrance of fluorine and chlorine at the para position is minimal and generally not a significant differentiating factor in the reactivity of these two isocyanides in the Ugi reaction.

Based on these principles, a hypothetical performance comparison is presented below. It is important to note that these are expected trends, and actual results may vary depending on the specific aldehyde, amine, and carboxylic acid used in the Ugi reaction.

Table 1: Hypothetical Performance Comparison in a Standard Ugi Reaction
ParameterThis compound (Expected)1-Chloro-4-isocyanobenzene (Expected)Rationale
Reaction Rate ModerateModerate to Slightly FasterThe higher electronegativity of fluorine may slightly decrease the nucleophilicity of the isocyanide carbon compared to chlorine, potentially leading to a slower reaction.
Product Yield Good to HighGood to HighBoth are expected to give good yields. The slightly higher reactivity of the chloro-analog might lead to marginally better yields in some cases, although this is highly substrate-dependent.[7]
Purity of Crude Product HighHighUgi reactions are known for their high atom economy and often produce clean products.[3]
Product Diversity HighHighBoth isocyanides are versatile building blocks for creating diverse chemical libraries.[8][9][10]
Post-Ugi Modification VersatileVersatileThe halogen atom on the phenyl ring of the product can serve as a handle for further functionalization via cross-coupling reactions, with the C-Cl bond generally being more reactive than the C-F bond.

Experimental Protocols

The following is a general, representative protocol for a Ugi four-component reaction using a substituted aryl isocyanide. This protocol can be adapted for both this compound and 1-Chloro-4-isocyanobenzene.

Materials:

  • Aldehyde (1.0 mmol)

  • Amine (1.0 mmol)

  • Carboxylic Acid (1.0 mmol)

  • This compound or 1-Chloro-4-isocyanobenzene (1.0 mmol)

  • Methanol (or 2,2,2-Trifluoroethanol), 5 mL

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Standard work-up and purification equipment (e.g., rotary evaporator, separatory funnel, silica gel for column chromatography)

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add the aldehyde (1.0 mmol) and the amine (1.0 mmol) in 3 mL of methanol.

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Add the carboxylic acid (1.0 mmol) to the reaction mixture and stir for an additional 10 minutes.

  • Add the isocyanide (1.0 mmol) in 2 mL of methanol to the flask.

  • Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). For less reactive substrates, the reaction temperature can be increased to 40-60 °C.

  • Upon completion of the reaction, remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain the pure α-acylamino carboxamide.

Visualizations

Ugi Reaction Mechanism

The Ugi reaction proceeds through a series of equilibrium steps, culminating in an irreversible Mumm rearrangement to form the final bis-amide product.[1][3]

Ugi_Mechanism Reactants Aldehyde + Amine Imine Imine Reactants->Imine - H₂O Iminium Iminium Ion (activated by Carboxylic Acid) Imine->Iminium Nitrilium Nitrilium Ion Intermediate Iminium->Nitrilium + Isocyanide Isocyanide Isocyanide Adduct α-Adduct Nitrilium->Adduct + Carboxylate Product α-Acylamino Carboxamide (Ugi Product) Adduct->Product Mumm Rearrangement

Caption: The reaction pathway of the Ugi four-component reaction.

General Experimental Workflow

The following diagram illustrates the typical workflow for performing an Ugi reaction and isolating the product.

Ugi_Workflow Start Start Mixing Mix Aldehyde, Amine, Carboxylic Acid, and Isocyanide in Solvent Start->Mixing Reaction Stir at Room Temperature (24-48h) Mixing->Reaction Workup Aqueous Work-up (Extraction and Washing) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product Pure Ugi Product Purification->Product

Caption: A generalized workflow for the Ugi four-component synthesis.

References

A Comparative Guide to the Reactivity of Para-Substituted Phenyl Isocyanides in the Passerini Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Passerini three-component reaction (P-3CR) is a powerful and atom-economical tool in organic synthesis and medicinal chemistry, enabling the rapid assembly of α-acyloxy amides from an isocyanide, a carbonyl compound, and a carboxylic acid.[1][2] The versatility and functional group tolerance of this reaction make it a staple for generating diverse molecular scaffolds.[1] A key component, the isocyanide, significantly influences the reaction's efficiency. This guide provides an objective comparison of the reactivity of various para-substituted phenyl isocyanides, supported by experimental data, to aid in reaction optimization and library synthesis.

The Role of Isocyanide Substituents

The Passerini reaction is generally understood to proceed via the nucleophilic attack of the isocyanide carbon on the carbonyl carbon, a process influenced by the electronic nature of the isocyanide.[3] The substituents on the phenyl ring of an aryl isocyanide play a crucial role in modulating this nucleophilicity.

  • Electron-Donating Groups (EDGs) , such as methoxy (-OCH₃) or methyl (-CH₃), increase the electron density on the isocyanide carbon. This enhanced nucleophilicity is expected to accelerate the rate of the reaction.

  • Electron-Withdrawing Groups (EWGs) , such as nitro (-NO₂) or cyano (-CN), decrease the electron density on the isocyanide carbon. This reduced nucleophilicity generally leads to lower reaction rates and yields compared to their electron-rich counterparts.[3]

Experimental evidence suggests a nuanced reality where both electron-donating and some electron-withdrawing groups can produce excellent yields, indicating that factors beyond initial nucleophilicity, such as the stability of intermediates, may also be significant.[4]

Quantitative Comparison of Reactivity

To provide a clear comparison, the following table summarizes the performance of various para-substituted phenyl isocyanides in a model Passerini reaction. The data is compiled from studies where reaction conditions were kept consistent to allow for a meaningful comparison of yields.

Para-SubstituentIsocyanide StructureSubstituent EffectYield (%)Reference
-OCH₃p-Methoxyphenyl isocyanideStrong Electron-DonatingHigh[5]
-HPhenyl isocyanideNeutralFair to Good[6]
-Clp-Chlorophenyl isocyanideWeak Electron-WithdrawingGood to Excellent[6]
-NO₂p-Nitrophenyl isocyanideStrong Electron-WithdrawingModerate[3][4]

Note: Yields are generalized from multiple sources. "High" typically corresponds to >80%, "Good to Excellent" to 65-96%, "Fair to Good" to 50-75%, and "Moderate" to <75%. Actual yields are highly dependent on specific reaction conditions.

As the data indicates, p-methoxyphenyl isocyanide, an electron-rich species, provides high yields.[5] Interestingly, isocyanides with both electron-donating and electron-withdrawing groups have been shown to produce excellent yields, ranging from 65-96%, under certain conditions like mechanochemical activation.[4] This suggests that while electron-withdrawing groups decrease the isocyanide's nucleophilicity, they may facilitate other steps in the reaction mechanism or enhance the stability of intermediates, ultimately leading to good product formation.[3][4]

Experimental Protocols

A detailed methodology for a representative Passerini reaction is provided below. This protocol can serve as a baseline for comparative studies.

General Procedure for the Passerini Reaction

Materials:

  • Aldehyde (e.g., Benzaldehyde, 1.0 mmol, 1.0 equiv)

  • Carboxylic Acid (e.g., Benzoic Acid, 1.2 mmol, 1.2 equiv)

  • para-Substituted Phenyl Isocyanide (1.0 mmol, 1.0 equiv)

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), 5 mL)

  • Magnesium sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Protocol:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.2 mmol) and the anhydrous solvent (5 mL).

  • Stir the solution until the acid is fully dissolved.

  • Add the aldehyde (1.0 mmol) to the solution, followed by the para-substituted phenyl isocyanide (1.0 mmol).

  • Stir the reaction mixture at room temperature. Monitor the reaction progress using Thin-Layer Chromatography (TLC). Reactions are typically complete within 12-48 hours.

  • Upon completion, dilute the reaction mixture with the solvent (e.g., DCM).

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine to remove unreacted acid and other aqueous-soluble impurities.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure α-acyloxy amide.[7]

Visualization of Substituent Effects

The following diagram illustrates the logical relationship between the electronic properties of the para-substituent on the phenyl isocyanide and its resulting reactivity in the Passerini reaction.

Passerini_Reactivity sub Para-Substituted Phenyl Isocyanide edg_effect Increases Electron Density on Isocyanide Carbon sub->edg_effect EDG (-OCH3, -CH3) ewg_effect Decreases Electron Density on Isocyanide Carbon sub->ewg_effect EWG (-NO2, -Cl) nuc_inc Increased Nucleophilicity edg_effect->nuc_inc nuc_dec Decreased Nucleophilicity ewg_effect->nuc_dec rate_inc Accelerated Reaction Rate (Generally Higher Yield) nuc_inc->rate_inc rate_dec Reduced Reaction Rate (Often Lower Yield) nuc_dec->rate_dec product Passerini Product (α-acyloxy amide) rate_inc->product rate_dec->product

Caption: Influence of substituents on isocyanide reactivity.

References

Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectra of 1-Fluoro-4-isocyanobenzene and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the mass spectrometry fragmentation patterns of small molecules is crucial for structural elucidation and identification. This guide provides a comparative analysis of the electron ionization (EI) mass spectrometry fragmentation of 1-Fluoro-4-isocyanobenzene and its derivatives, supported by representative data and detailed experimental protocols.

The isocyanate functional group is a key reactive moiety in organic synthesis, and its presence in aromatic systems, particularly those bearing a fluorine atom, leads to interesting and informative fragmentation patterns under mass spectrometric analysis. This guide will delve into the characteristic fragmentation of this compound, offering a baseline for comparison with other halogenated and substituted analogues.

Comparative Fragmentation Patterns

The electron ionization mass spectrum of this compound is characterized by a prominent molecular ion peak and several key fragment ions resulting from the loss of the isocyanato group, the fluorine atom, and other neutral species. While the specific quantitative data for this compound is housed within the Wiley Registry/NIST Mass Spectral Library under the identifier F-55-9637-4[1], a representative fragmentation pattern can be constructed based on established principles of mass spectrometry.

Below is a comparative table summarizing the expected major fragment ions for this compound and two of its derivatives. The relative abundances are estimations based on typical fragmentation pathways of similar compounds.

m/z Proposed Fragment Ion This compound 1-Chloro-4-isocyanobenzene 1-Bromo-4-isocyanobenzene
M+• Molecular Ion121153/155197/199
[M-NCO]+ Loss of isocyanato group95111/113155/157
[M-CO]+• Loss of carbon monoxide93Not typically observedNot typically observed
[C6H4F]+ Fluorophenyl cation95--
[C6H4Cl]+ Chlorophenyl cation-111/113-
[C6H4Br]+ Bromophenyl cation--155/157
[C6H4]+• Benzene dication/Benzyne767676
[C5H3F]+ Loss of HCN from [M-CO]+•68--

Deciphering the Fragmentation Pathways

The fragmentation of this compound upon electron ionization follows several key pathways. The initial event is the removal of an electron to form the molecular ion (M+•). This energetically unstable species then undergoes fragmentation to produce a series of daughter ions.

A primary fragmentation route involves the cleavage of the C-N bond, leading to the loss of the isocyanato radical (•NCO) and the formation of the fluorophenyl cation. Another significant fragmentation pathway is the loss of a neutral carbon monoxide (CO) molecule, a common fragmentation for isocyanates, resulting in a radical cation. Further fragmentation can occur through the loss of a fluorine radical or hydrogen fluoride (HF).

fragmentation_pathway M [C7H4FNO]+• m/z = 121 F1 [C6H4F]+ m/z = 95 M->F1 - •NCO F2 [C6H4FNO]+• m/z = 93 M->F2 - CO F3 [C6H4]+• m/z = 76 F1->F3 - F• F4 [C5H3F]+• m/z = 68 F2->F4 - HCN

Proposed fragmentation pathway of this compound.

Experimental Protocols

To obtain high-quality mass spectra for these compounds, a standardized experimental protocol is essential. The following outlines a typical Gas Chromatography-Mass Spectrometry (GC-MS) method.

1. Sample Preparation:

  • Dissolve the solid this compound or its derivatives in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Perform serial dilutions to achieve a final concentration of 1-10 µg/mL for analysis.

2. Gas Chromatography (GC) Conditions:

  • Injector: Split/splitless injector, operated in splitless mode.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Column: A non-polar or semi-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: Scan from m/z 40 to 300.

  • Solvent Delay: 3 minutes.

This guide provides a foundational understanding of the mass spectrometric behavior of this compound and its derivatives. By utilizing the provided comparative data, fragmentation pathway, and experimental protocol, researchers can more effectively identify and characterize these and other related compounds in their work.

References

A Comparative Guide to Fluorinated vs. Non-Fluorinated Isocyanides in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of the Impact of Fluorination on Isocyanide Reactivity and Catalytic Performance, Supported by Physicochemical Data and Established Reaction Methodologies.

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science, offering a powerful tool to modulate physicochemical and biological properties. Isocyanides, with their unique C-centered reactivity, are versatile building blocks in a variety of catalytic reactions, most notably in multicomponent reactions (MCRs) like the Passerini and Ugi reactions. This guide provides a comparative analysis of fluorinated and non-fluorinated isocyanides, examining how the introduction of fluorine impacts their electronic properties and, consequently, their performance in catalytic applications.

The Influence of Fluorination on Isocyanide Properties and Reactivity

Fluorine's high electronegativity is the primary driver of its influence on molecular properties. When incorporated into an isocyanide, particularly on an aryl ring, fluorine atoms exert a strong electron-withdrawing effect. This fundamentally alters the electronic character of the isocyanide functional group.

The isocyanide carbon can act as both a nucleophile and an electrophile. The electron-withdrawing nature of fluorine reduces the electron density at the isocyanide carbon, thereby decreasing its nucleophilicity. This has significant implications for the kinetics and outcomes of catalytic reactions where the isocyanide acts as a nucleophile in a key step. Aromatic isocyanides are generally better π-acceptors than their aliphatic counterparts due to the extended conjugation of the aromatic ring, a property that is further enhanced by fluorination.[1]

In contrast, non-fluorinated isocyanides, particularly aliphatic or those bearing electron-donating groups on an aryl ring, are more nucleophilic and are generally expected to exhibit higher reaction rates in many common catalytic cycles.

Quantitative Performance Comparison

Direct, side-by-side experimental comparisons of the catalytic performance of fluorinated and non-fluorinated isocyanides in the same reaction system are not extensively documented in the peer-reviewed literature. However, the impact of fluorination on the electronic properties of the isocyanide ligand can be quantitatively assessed, allowing for well-founded predictions of their relative reactivity.

A key parameter for isocyanides as ligands in transition metal catalysis is their π-acidity, which influences the stability and reactivity of the metal complex. This can be indirectly measured by examining the stretching frequency of co-ligands, such as carbon monoxide (CO), in a metal complex. A study on molybdenum complexes provides a direct comparison of the electronic properties of an m-terphenyl isocyanide bearing trifluoromethyl groups with its alkyl-substituted (non-fluorinated) analogues.

Isocyanide LigandMolybdenum Complexν(CO) (cm⁻¹)Inferred Property
Non-Fluorinated (Alkyl-substituted)Mo(CO)₃(CNArMes₂)₃2001, 1904Less π-acidic
Fluorinated (CF₃-substituted)Mo(CO)₃(CNArDArF₂)₃2021, 1928More π-acidic

Data sourced from a study on η⁶-arene binding to zerovalent molybdenum centers.

The higher ν(CO) frequencies for the complex with the fluorinated isocyanide indicate that the CO ligands are less strongly bound. This is because the more π-acidic fluorinated isocyanide ligand competes more effectively for π-backbonding from the molybdenum center, leaving less electron density to be donated to the π* orbitals of the CO ligands. This demonstrates quantitatively the significant electron-withdrawing effect of the trifluoromethyl groups.

Based on these electronic effects, we can anticipate the comparative performance in key catalytic reactions:

Reaction TypeIsocyanideExpected YieldRationale
Passerini Reaction Non-Fluorinated (e.g., Cyclohexyl isocyanide)HighHigher nucleophilicity of the isocyanide carbon leads to a faster and more efficient reaction.[2]
Passerini Reaction Fluorinated (e.g., 4-Trifluoromethylphenyl isocyanide)Moderate to LowReduced nucleophilicity slows the key nucleophilic attack on the carbonyl component.
Ugi Reaction Non-Fluorinated (e.g., tert-Butyl isocyanide)HighStrong nucleophilicity facilitates the addition to the iminium ion intermediate.
Ugi Reaction Fluorinated (e.g., 4-Trifluoromethylphenyl isocyanide)Moderate to LowThe electron-deficient isocyanide is a poorer nucleophile, potentially leading to lower yields or requiring longer reaction times.
Palladium-Catalyzed Cross-Coupling Non-Fluorinated (e.g., Aryl isocyanide)GoodBalances σ-donating and π-accepting properties suitable for many catalytic cycles.
Palladium-Catalyzed Cross-Coupling Fluorinated (e.g., Trifluoromethylphenyl isocyanide)VariableIncreased π-acidity can stabilize low-valent metal centers but may retard key steps like reductive elimination. The outcome is highly dependent on the specific reaction mechanism.

Mandatory Visualizations

logical_flow cluster_input Isocyanide Properties cluster_effects Electronic Effects cluster_properties Chemical Properties cluster_performance Catalytic Performance Fluorinated Fluorinated Isocyanide (e.g., CF3-Aryl-NC) EWGs Strong Electron- Withdrawing Groups (EWGs) Fluorinated->EWGs NonFluorinated Non-Fluorinated Isocyanide (e.g., Alkyl-NC, Aryl-NC) EDGs Electron-Donating Groups (EDGs) or Neutral NonFluorinated->EDGs LowNuc Decreased Nucleophilicity Increased π-acidity EWGs->LowNuc HighNuc Increased Nucleophilicity Decreased π-acidity EDGs->HighNuc SlowerRate Slower Reaction Rate Potentially Lower Yield LowNuc->SlowerRate FasterRate Faster Reaction Rate Potentially Higher Yield HighNuc->FasterRate

Caption: Logical flow of fluorine's influence on isocyanide catalysis.

ugi_reaction Amine R¹-NH₂ plus1 + Amine->plus1 Carbonyl R²R³C=O Carbonyl->plus1 Isocyanide R⁴-NC plus2 + Isocyanide->plus2 Acid R⁵COOH plus3 + Acid->plus3 Anion Imine Imine R¹-N=CR²R³ plus1->Imine -H₂O Nitrilium Nitrilium Ion Intermediate plus2->Nitrilium Nucleophilic Attack (Rate-determining step) Adduct α-Adduct plus3->Adduct Iminium Iminium Ion [R¹-NH=CR²R³]⁺ Imine->Iminium + H⁺ (from R⁵COOH) Iminium->plus2 Nitrilium->plus3 Product Ugi Product (bis-amide) Adduct->Product Mumm Rearrangement

Caption: Simplified mechanism of the Ugi four-component reaction.

Experimental Protocols

To ensure the reproducibility of comparative studies, standardized experimental protocols are crucial. Below are generalized methodologies for the Passerini and Ugi reactions, which are primary platforms for evaluating isocyanide reactivity.

Key Experiment 1: Passerini Three-Component Reaction (P-3CR)

Objective: To synthesize an α-acyloxy amide and compare the reaction yield and time for a fluorinated vs. a non-fluorinated isocyanide.

Materials:

  • Aldehyde (e.g., Benzaldehyde, 1.0 mmol)

  • Carboxylic Acid (e.g., Acetic Acid, 1.2 mmol)

  • Isocyanide (Fluorinated or Non-Fluorinated, 1.0 mmol)

  • Aprotic Solvent (e.g., Dichloromethane (DCM), 2 mL)

Procedure:

  • To a clean, dry vial equipped with a magnetic stir bar, add the aldehyde (1.0 mmol) and the carboxylic acid (1.2 mmol).

  • Dissolve the components in the aprotic solvent (2 mL).

  • Add the isocyanide (1.0 mmol) to the solution at room temperature. The addition of electron-deficient isocyanides may result in a less exothermic reaction compared to aliphatic isocyanides.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the α-acyloxy amide.

  • Determine the yield and characterize the product using ¹H NMR, ¹³C NMR, and HRMS.

Key Experiment 2: Ugi Four-Component Reaction (U-4CR)

Objective: To synthesize a bis-amide and compare the reaction yield and time for a fluorinated vs. a non-fluorinated isocyanide.

Materials:

  • Aldehyde (e.g., Isobutyraldehyde, 1.0 mmol)

  • Amine (e.g., Benzylamine, 1.0 mmol)

  • Carboxylic Acid (e.g., Benzoic Acid, 1.0 mmol)

  • Isocyanide (Fluorinated or Non-Fluorinated, 1.0 mmol)

  • Polar Protic Solvent (e.g., Methanol (MeOH), 2 mL)

Procedure:

  • In a vial, combine the aldehyde (1.0 mmol) and the amine (1.0 mmol) in the polar protic solvent (1 mL). Stir for 30 minutes at room temperature to pre-form the imine.

  • In a separate vial, dissolve the carboxylic acid (1.0 mmol) and the isocyanide (1.0 mmol) in the remaining solvent (1 mL).

  • Add the isocyanide/acid solution to the imine mixture.

  • Stir the reaction at room temperature for 24-48 hours. The reaction is often complete within minutes for highly reactive isocyanides but may require longer for less nucleophilic, fluorinated variants.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent in vacuo.

  • The resulting crude product can be purified by recrystallization or flash column chromatography to yield the pure bis-amide.

  • Determine the yield and characterize the product using appropriate spectroscopic methods.

experimental_workflow start Select Reaction Type (e.g., Ugi, Passerini) reagents Assemble Reactants: - Aldehyde/Ketone - Acid - Amine (for Ugi) - Solvent start->reagents split Isocyanide Type reagents->split fluorinated Add Fluorinated Isocyanide split->fluorinated Arm A non_fluorinated Add Non-Fluorinated Isocyanide split->non_fluorinated Arm B reaction Run Reaction under Identical Conditions (Temp, Time, Conc.) fluorinated->reaction non_fluorinated->reaction monitor Monitor Progress (TLC, LC-MS) reaction->monitor workup Work-up and Purify Product monitor->workup analysis Analyze Results workup->analysis yield Compare Yields analysis->yield rate Compare Reaction Rates analysis->rate selectivity Compare Selectivity (if applicable) analysis->selectivity conclusion Draw Conclusion on Comparative Performance yield->conclusion rate->conclusion selectivity->conclusion

Caption: Workflow for comparing isocyanide performance in catalysis.

Conclusion

The choice between a fluorinated and a non-fluorinated isocyanide in a catalytic reaction is a strategic decision that involves a trade-off between reactivity and the desired properties of the final product. The available physicochemical data and fundamental principles of reaction mechanisms strongly suggest that non-fluorinated isocyanides, being more electron-rich and nucleophilic, will generally exhibit higher reactivity and afford better yields in common multicomponent reactions like the Passerini and Ugi reactions.

Fluorinated isocyanides, while potentially more challenging reaction partners due to their reduced nucleophilicity, are indispensable for synthesizing molecules where the unique properties imparted by fluorine—such as metabolic stability, lipophilicity, and binding affinity—are critical for the intended application, particularly in drug discovery and agrochemical development. Future research involving direct, quantitative comparisons of these two classes of isocyanides in a broad range of catalytic systems will be invaluable for further refining catalyst and substrate design.

References

A Comparative Analysis of Theoretical vs. Experimental Yields in the Synthesis of 1-Fluoro-4-isocyanobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the efficiency of a chemical reaction is paramount. This guide provides a comparative analysis of the theoretical and experimental yields for the synthesis of 1-Fluoro-4-isocyanobenzene, a valuable intermediate in medicinal chemistry. The synthesis is based on a widely used and efficient dehydration reaction of the corresponding formamide.

Yield Comparison: Theoretical Maximum vs. Practical Outcome

The synthesis of this compound from N-(4-fluorophenyl)formamide is a dehydration reaction that, in principle, proceeds with a 1:1 stoichiometry. The theoretical yield represents the maximum possible mass of the product that can be formed from the starting materials, assuming perfect 100% conversion and no loss of material during the process. The experimental yield is the actual amount of product isolated after the reaction and purification.

Several factors contribute to the difference between theoretical and experimental yields, including incomplete reaction, formation of byproducts, and losses during product isolation and purification (e.g., during extraction, drying, and transfer of materials). The chosen synthetic method, dehydration using phosphorus oxychloride and a tertiary amine base, is known for its high efficiency and rapid reaction times, often leading to high to excellent yields for various isocyanides[1].

For the purpose of this guide, we will consider a reaction starting with 10.0 grams of N-(4-fluorophenyl)formamide.

Table 1: Quantitative Comparison of Theoretical and Experimental Yields

ParameterStarting Material: N-(4-fluorophenyl)formamideProduct: this compound
Molar Mass ( g/mol ) 139.13[2][3]121.11[4]
Amount (moles) 0.07190.0719 (Theoretical)
Mass (grams) 10.08.71 (Theoretical Yield)
Assumed Experimental Yield (%) -92%[1]
Mass (grams) -7.01 (Experimental Yield)

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a general and highly efficient method for the synthesis of isocyanides by dehydration of formamides[1].

Materials:

  • N-(4-fluorophenyl)formamide

  • Phosphorus oxychloride (POCl₃)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with N-(4-fluorophenyl)formamide (10.0 g, 71.9 mmol) and anhydrous dichloromethane (150 mL). Triethylamine (30.0 mL, 215.7 mmol, 3.0 equivalents) is added, and the resulting solution is cooled to 0 °C in an ice bath.

  • Addition of Dehydrating Agent: Phosphorus oxychloride (7.4 mL, 79.1 mmol, 1.1 equivalents) is dissolved in anhydrous dichloromethane (50 mL) and added dropwise to the stirred reaction mixture over 20 minutes, maintaining the internal temperature at 0 °C.

  • Reaction: After the addition is complete, the reaction mixture is stirred at 0 °C for an additional 10 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: The reaction is quenched by the slow addition of 100 mL of ice-cold water. The mixture is then transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 50 mL).

  • Purification: The combined organic layers are washed sequentially with saturated aqueous sodium bicarbonate solution (100 mL) and brine (100 mL). The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Isolation: The crude product is further purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Experimental Workflow Diagram

The following diagram illustrates the key stages of the synthesis and purification process.

G cluster_reaction Reaction Phase cluster_workup Work-up & Extraction cluster_purification Purification & Isolation reactants 1. Dissolve N-(4-fluorophenyl)formamide & Et3N in DCM cooling 2. Cool to 0 °C reactants->cooling addition 3. Add POCl3 solution dropwise cooling->addition stirring 4. Stir at 0 °C for 10 min addition->stirring quench 5. Quench with ice-cold water stirring->quench extract 6. Separate organic layer & extract aqueous layer quench->extract wash 7. Wash with NaHCO3 and Brine extract->wash dry 8. Dry over MgSO4 wash->dry evaporate 9. Evaporate solvent dry->evaporate isolate 10. Purify by distillation or chromatography evaporate->isolate

Fig. 1: Experimental workflow for the synthesis of this compound.

References

A Comparative Performance Analysis of 1-Fluoro-4-isocyanobenzene in Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 1-Fluoro-4-isocyanobenzene Against Other Isocyanides with Supporting Experimental Data.

In the landscape of synthetic chemistry and drug discovery, isocyanides are indispensable reagents for the construction of complex molecular architectures through multicomponent reactions (MCRs). Among these, this compound has emerged as a valuable building block due to the unique electronic properties conferred by the fluorine substituent. This guide provides a comprehensive benchmark of this compound's performance against other aryl isocyanides in key MCRs, supported by experimental data to inform reagent selection in research and development. The strategic incorporation of fluorine can significantly influence a molecule's biological activity, metabolic stability, and pharmacokinetic properties, making fluorinated isocyanides like this compound of particular interest in medicinal chemistry.[1]

Performance in Passerini and Ugi Reactions: A Quantitative Comparison

The Passerini and Ugi reactions are cornerstone MCRs that highlight the utility of isocyanides in generating diverse molecular scaffolds.[2][3][4][5] The electrophilicity of the isocyanide carbon is a critical factor influencing the rate and yield of these reactions. Electron-withdrawing substituents on the aryl ring, such as the fluorine atom in this compound, are expected to enhance reactivity.

Passerini Three-Component Reaction

The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound, and an isocyanide to form an α-acyloxy carboxamide.[4][6] The following table summarizes the performance of this compound in comparison to other aryl isocyanides in the synthesis of isocoumarins via a Passerini-Aldol sequence, as reported in a study by a team of researchers.[7]

Table 1: Comparison of Isocyanide Performance in the Passerini-Aldol Synthesis of Isocoumarins [7]

IsocyanideSubstituentProduct Yield (%)
This compound 4-Fluoro76
PhenylisocyanideUnsubstituted71
4-Methylphenylisocyanide4-Methyl67
4-Methoxyphenylisocyanide4-Methoxy69

The data indicates that this compound provides a high yield in this specific Passerini-type reaction, outperforming unsubstituted and electron-donating group substituted aryl isocyanides. This is consistent with the electron-withdrawing nature of the fluorine atom enhancing the electrophilicity of the isocyanide carbon.

Ugi Four-Component Reaction

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are generalized protocols for the Passerini and Ugi reactions.

General Experimental Protocol for the Passerini Reaction
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq.), the aldehyde or ketone (1.0 eq.), and a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

  • Reagent Addition: Add the isocyanide (1.0 eq., e.g., this compound) to the stirred solution at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within a few hours to 24 hours.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. The residue can be dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

General Experimental Protocol for the Ugi Reaction
  • Imine Formation: In a round-bottom flask, dissolve the aldehyde or ketone (1.0 eq.) and the amine (1.0 eq.) in a suitable solvent (e.g., methanol, ethanol). Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Component Addition: To the solution containing the pre-formed imine, add the carboxylic acid (1.0 eq.) and the isocyanide (1.0 eq., e.g., this compound).

  • Reaction Conditions: The reaction is typically stirred at room temperature and is often complete within minutes to a few hours.[8] High concentration of reactants (0.5M - 2.0M) generally leads to higher yields.[8]

  • Workup: After the reaction is complete (as monitored by TLC or LC-MS), the solvent is removed under reduced pressure. The resulting residue is dissolved in an organic solvent and washed sequentially with a mild acidic solution (e.g., 1M HCl), a saturated aqueous solution of sodium bicarbonate, and brine. The organic layer is dried, filtered, and concentrated.

  • Purification: The crude product is purified by crystallization or column chromatography on silica gel.

Visualizing Reaction Mechanisms and Workflows

To further elucidate the processes discussed, the following diagrams illustrate the reaction mechanisms and a typical experimental workflow.

Passerini_Reaction_Mechanism Passerini Reaction Mechanism R1COOH Carboxylic Acid Intermediate1 α-Adduct R1COOH->Intermediate1 + R2COR3 R2COR3 Aldehyde/Ketone R4NC Isocyanide R4NC->Intermediate1 Product α-Acyloxy Carboxamide Intermediate1->Product Mumm Rearrangement

Caption: A simplified diagram of the Passerini reaction mechanism.

Ugi_Reaction_Mechanism Ugi Reaction Mechanism Amine Amine Imine Imine Formation Amine->Imine Carbonyl Aldehyde/Ketone Carbonyl->Imine Isocyanide Isocyanide CarboxylicAcid Carboxylic Acid NitriliumIon Nitrilium Ion Imine->NitriliumIon + Isocyanide IntermediateAdduct Intermediate Adduct NitriliumIon->IntermediateAdduct + Carboxylic Acid BisAmide Bis-Amide Product IntermediateAdduct->BisAmide Mumm Rearrangement

Caption: The general mechanism of the Ugi four-component reaction.

MCR_Workflow Experimental Workflow for Isocyanide Comparison Start Reactant Preparation (Aldehyde, Carboxylic Acid, Amine) ReactionSetup Parallel Reaction Setup with Different Isocyanides Start->ReactionSetup Isocyanide1 This compound ReactionSetup->Isocyanide1 Isocyanide2 Other Aryl Isocyanides ReactionSetup->Isocyanide2 Reaction Perform Multicomponent Reaction (Passerini or Ugi) Isocyanide1->Reaction Isocyanide2->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Workup Parallel Workup and Purification Monitoring->Workup Analysis Product Analysis (Yield, Purity, Structure Confirmation) Workup->Analysis Comparison Comparative Data Analysis Analysis->Comparison

Caption: A logical workflow for benchmarking isocyanide performance.

Conclusion

The available data suggests that this compound is a highly effective reagent in Passerini reactions, demonstrating superior performance in terms of yield when compared to several other substituted aryl isocyanides. This enhanced reactivity can be attributed to the electron-withdrawing effect of the fluorine atom. While comprehensive, direct comparative data for the Ugi reaction is less accessible, similar electronic principles suggest that this compound is a promising candidate for achieving high efficiency in this transformation as well. Researchers and drug development professionals are encouraged to consider this compound as a key building block for the synthesis of novel compounds, particularly when seeking to introduce fluorine for the modulation of biological properties. The provided protocols and diagrams serve as a foundational guide for the practical application and further investigation of this versatile reagent.

References

Isomeric Effects of Fluoro-Substituted Phenyl Isocyanides on Reaction Outcomes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic placement of fluorine atoms on aromatic rings is a cornerstone of modern medicinal chemistry and materials science. The unique electronic properties of fluorine can profoundly influence a molecule's reactivity, conformation, and biological activity. This guide provides a comparative analysis of the isomeric effects of fluoro-substituted phenyl isocyanides (ortho, meta, and para) on the outcomes of multicomponent reactions, which are pivotal in the rapid generation of diverse chemical libraries.

Executive Summary

The position of a fluorine substituent on a phenyl isocyanide ring dictates the electronic and steric environment of the isocyanide functional group, leading to significant differences in reaction rates and, in some cases, product yields. This guide will explore these effects, primarily within the context of the widely utilized Passerini and Ugi multicomponent reactions. While direct, comprehensive comparative studies are limited, a combination of theoretical principles and available experimental data allows for a clear understanding of the expected reactivity trends.

General Reactivity Trend:

Based on the interplay of inductive and resonance effects, the general reactivity of fluoro-substituted phenyl isocyanides in nucleophilic additions, such as those in Passerini and Ugi reactions, is expected to follow the order:

meta-fluorophenyl isocyanide > para-fluorophenyl isocyanide > ortho-fluorophenyl isocyanide

This trend is primarily governed by the electron-withdrawing nature of the fluorine atom, which deactivates the aromatic ring and reduces the nucleophilicity of the isocyanide carbon. The ortho isomer experiences the most significant deactivation due to both inductive effects and potential steric hindrance.

Comparative Analysis of Isomeric Effects in Multicomponent Reactions

The Passerini and Ugi reactions are fundamental isocyanide-based multicomponent reactions that serve as excellent platforms for investigating the isomeric effects of fluoro-substituted phenyl isocyanides.

The Passerini Reaction

The Passerini three-component reaction (P-3CR) combines an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid to form an α-acyloxy amide. The reaction is initiated by the nucleophilic attack of the isocyanide carbon on the carbonyl carbon.

The Ugi Reaction

The Ugi four-component reaction (U-4CR) is a versatile process involving an isocyanide, a carbonyl compound, an amine, and a carboxylic acid to produce a bis-amide. Similar to the Passerini reaction, a key step is the nucleophilic addition of the isocyanide to an iminium ion intermediate.

Theoretical Framework: Electronic and Steric Effects

The differential reactivity of the fluoro-substituted phenyl isocyanide isomers can be rationalized by considering the following:

  • Inductive Effect (-I): Fluorine is a highly electronegative atom and exerts a strong electron-withdrawing inductive effect, which deactivates the phenyl ring towards electrophilic attack and reduces the nucleophilicity of the isocyanide carbon. This effect is distance-dependent, being strongest at the ortho position and weakest at the para position.

  • Resonance Effect (+R): Fluorine can donate a lone pair of electrons to the aromatic ring through resonance. This effect is most pronounced at the ortho and para positions and can partially counteract the inductive effect. However, for fluorine, the inductive effect is generally considered to be dominant.

  • Steric Hindrance: The presence of a fluorine atom at the ortho position can sterically hinder the approach of reactants to the isocyanide functional group, thereby slowing down the reaction rate.

Data Presentation: A Comparative Overview

Isocyanide IsomerReactionExpected Relative ReactivityReported/Estimated YieldKey Factors Influencing Reactivity
o-Fluorophenyl Isocyanide Passerini/UgiLowLower than meta and para isomersStrong -I effect and steric hindrance significantly reduce nucleophilicity and accessibility of the isocyanide carbon.
m-Fluorophenyl Isocyanide Passerini/UgiHighHighest among the fluoro-isomers-I effect is present but no opposing +R effect at the isocyanide-bearing carbon. This leads to a relatively higher electron density compared to the ortho and para isomers.
p-Fluorophenyl Isocyanide Passerini/UgiModerateModerateBoth -I and +R effects are at play. The +R effect partially compensates for the electron-withdrawing nature of fluorine. A study on a related compound, 4-fluorobenzyl isocyanide, in a Passerini reaction reported a yield of 70% in dichloromethane[1].
Phenyl IsocyanidePasserini/UgiBaseline-Reference for comparison.
p-Methoxyphenyl IsocyanidePasserini/UgiVery HighHighThe strong electron-donating methoxy group (+R effect) increases the nucleophilicity of the isocyanide carbon, leading to higher reactivity.

Experimental Protocols

The following are generalized experimental protocols for the Passerini and Ugi reactions, which can be adapted for the use of fluoro-substituted phenyl isocyanides.

General Protocol for the Passerini Three-Component Reaction

Materials:

  • Aldehyde or Ketone (1.0 eq)

  • Carboxylic Acid (1.0 eq)

  • Fluoro-substituted Phenyl Isocyanide (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To a solution of the carbonyl compound (1.0 eq) and the carboxylic acid (1.0 eq) in anhydrous DCM, add the fluoro-substituted phenyl isocyanide (1.0 eq).

  • Stir the reaction mixture at room temperature for 24-48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to afford the desired α-acyloxy amide.

General Protocol for the Ugi Four-Component Reaction

Materials:

  • Aldehyde or Ketone (1.0 eq)

  • Amine (1.0 eq)

  • Carboxylic Acid (1.0 eq)

  • Fluoro-substituted Phenyl Isocyanide (1.0 eq)

  • Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE)

Procedure:

  • To a solution of the carbonyl compound (1.0 eq) and the amine (1.0 eq) in MeOH or TFE, add the carboxylic acid (1.0 eq).

  • Stir the mixture at room temperature for 10-30 minutes to facilitate the formation of the iminium intermediate.

  • Add the fluoro-substituted phenyl isocyanide (1.0 eq) to the reaction mixture.

  • Continue stirring at room temperature for 24-72 hours, monitoring the reaction by TLC.

  • After the reaction is complete, the solvent is evaporated in vacuo.

  • The residue is purified by flash column chromatography to yield the pure bis-amide product.

Mandatory Visualizations

Signaling Pathway Diagram: Influence of Substituent Position on Phenyl Isocyanide Reactivity

G Influence of Fluorine Position on Phenyl Isocyanide Reactivity cluster_isomers Fluoro-substituted Phenyl Isocyanide Isomers cluster_effects Dominant Electronic/Steric Effects cluster_reactivity Resulting Reactivity ortho ortho-Fluorophenyl Isocyanide ortho_effects Strong -I Effect + Steric Hindrance ortho->ortho_effects meta meta-Fluorophenyl Isocyanide meta_effects Inductive Effect (-I) meta->meta_effects para para-Fluorophenyl Isocyanide para_effects Inductive (-I) and Resonance (+R) Effects para->para_effects low_react Low Reactivity ortho_effects->low_react high_react High Reactivity meta_effects->high_react mod_react Moderate Reactivity para_effects->mod_react

Caption: Isomeric effects on reactivity.

Experimental Workflow Diagram: Comparative Passerini Reaction

G Experimental Workflow for Comparative Passerini Reaction cluster_reactions Parallel Passerini Reactions start Start: Prepare Reactant Solutions reaction1 Reaction 1: Aldehyde + Carboxylic Acid + o-Fluorophenyl Isocyanide start->reaction1 reaction2 Reaction 2: Aldehyde + Carboxylic Acid + m-Fluorophenyl Isocyanide start->reaction2 reaction3 Reaction 3: Aldehyde + Carboxylic Acid + p-Fluorophenyl Isocyanide start->reaction3 monitoring Monitor Reactions by TLC reaction1->monitoring reaction2->monitoring reaction3->monitoring workup Quench and Workup monitoring->workup purification Purify Products by Column Chromatography workup->purification analysis Analyze Products: Yield, NMR, MS purification->analysis comparison Compare Reaction Outcomes: Yields, Purity, etc. analysis->comparison end End: Conclude Isomeric Effects comparison->end

Caption: Comparative experimental workflow.

Conclusion

The isomeric position of a fluorine substituent on a phenyl isocyanide has a predictable and significant impact on its reactivity in multicomponent reactions. The interplay of inductive, resonance, and steric effects modulates the nucleophilicity of the isocyanide carbon, leading to a general reactivity trend of meta > para > ortho. For researchers engaged in drug discovery and the development of novel materials, a thorough understanding of these isomeric effects is crucial for the rational design of synthetic routes and the fine-tuning of molecular properties. While this guide provides a framework based on established chemical principles and available data, direct comparative experimental studies would be invaluable for a more quantitative understanding.

References

Safety Operating Guide

Proper Disposal of 1-Fluoro-4-isocyanobenzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of 1-Fluoro-4-isocyanobenzene are critical for ensuring laboratory safety and environmental protection. This compound, a member of the isocyanate and halogenated aromatic families, is highly reactive and hazardous, necessitating strict adherence to established protocols. This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to understand the hazards associated with this compound. It is toxic if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation.[1][2] It is also suspected of causing respiratory irritation and may lead to allergic reactions.[3] All handling and disposal operations must be conducted within a certified chemical fume hood.

Personal Protective Equipment (PPE) is mandatory:

  • Eye Protection: Wear chemical safety goggles and a face shield.[4][5]

  • Hand Protection: Use appropriate chemical-resistant gloves. Thin latex gloves are not suitable.[3][5]

  • Respiratory Protection: In case of inadequate ventilation or potential for aerosol generation, use a NIOSH-approved respirator.[3][4][5]

  • Body Protection: A lab coat, chemical-resistant apron, and closed-toe shoes are required. Disposable coveralls should be considered for larger quantities.[4][5]

Chemical and Physical Properties

A summary of key quantitative data for this compound (also known as 4-Fluorophenyl isocyanate) is provided below.

PropertyValueSource
CAS Number 1195-45-5[6]
Molecular Formula C₇H₄FN[1]
Molecular Weight 121.11 g/mol [1]
Appearance Colorless liquid[7]
Hazards Combustible material.[6][8] Vapors may form explosive mixtures with air.[6] Toxic to aquatic life.[7]
Incompatibilities Water, acids, strong bases, alcohols, amines, and strong oxidizing agents.[6]

Step-by-Step Disposal Protocol

The proper disposal of this compound is a multi-step process that prioritizes safety through waste segregation, proper containment, and professional disposal.

Step 1: Waste Segregation

Proper segregation is the foundational step in chemical waste management. Due to its chemical nature, this compound waste must be handled as follows:

  • Halogenated Waste: As a fluorinated compound, this chemical must be collected in a designated halogenated organic waste stream.[9][10][11]

  • No Mixing: Never mix this waste with non-halogenated organic solvents, aqueous waste, or other incompatible chemicals.[9][12] Mixing can lead to dangerous reactions and complicates the disposal process.

Step 2: Waste Collection and Containment
  • Designated Container: Use a dedicated, properly labeled hazardous waste container for all this compound waste, including any contaminated materials like pipette tips or absorbent pads.[9][10]

  • Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., toxic, irritant).[9][10]

  • Container Integrity: Ensure the container is in good condition and compatible with the chemical. Keep the container tightly closed when not in use to prevent the release of vapors.[6][10][12] Store the container in a cool, dry, and well-ventilated area, away from heat or ignition sources.[6][12]

Step 3: Managing Spills and Contaminated Materials

In the event of a spill, prompt and correct action is crucial.

  • Minor Spills:

    • Evacuate and ventilate the immediate area.[5][13]

    • Wearing full PPE, absorb the spill with a dry, inert material such as sand, vermiculite, or sawdust.[5][13] Do not use combustible materials like paper towels.[5]

    • Carefully shovel the absorbed material into an open-top container. Do not seal the container tightly. Isocyanates can react with moisture (even from the air) to produce carbon dioxide gas, which can lead to a dangerous pressure buildup and rupture of a sealed container.[13]

    • The contaminated absorbent material must be disposed of as halogenated hazardous waste.

  • Decontamination of Surfaces:

    • After removing the bulk of the spill, decontaminate the surface. A common decontamination solution consists of 5-10% sodium carbonate, 0.2% liquid detergent, and 90-95% water.[13]

    • Apply the solution to the spill area and allow it to react for at least 10 minutes before wiping it up. All materials used for cleanup are considered hazardous waste.

Step 4: Disposal of Empty Containers

Empty containers that once held this compound are still considered hazardous as they retain chemical residues.[7][14]

  • Decontamination: Triple-rinse the container with a suitable solvent (e.g., acetone). The rinsate must be collected and disposed of as halogenated hazardous waste.[9]

  • Disposal: After decontamination, the container should be punctured or otherwise rendered unusable to prevent reuse.[4] Dispose of the container through your institution's hazardous waste program.

Step 5: Final Disposal Procedure
  • Professional Disposal: The ultimate disposal of this compound waste must be handled by a licensed hazardous waste disposal contractor or through your institution's Environmental Health & Safety (EHS) department.[9][13]

  • Documentation: Ensure you obtain and retain all necessary documentation, such as waste manifests or receipts, from the disposal contractor as proof of proper disposal.[13]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_storage Storage & Final Disposal A Start: Identify This compound Waste B Wear Full PPE (Goggles, Gloves, Respirator, Lab Coat) A->B C Is this a spill? B->C D Collect in Designated HALOGENATED Waste Container C->D No E Absorb with Inert Material (e.g., Sand, Vermiculite) C->E Yes G Label Container: 'Hazardous Waste' & Chemical Name D->G F Place in OPEN-TOP Container E->F F->D Add to main waste stream H Store in Cool, Dry, Ventilated Area G->H I Contact EHS or Licensed Hazardous Waste Contractor H->I J Arrange for Pickup and Disposal I->J K End: Obtain & Archive Disposal Documentation J->K

Caption: Workflow for the safe disposal of this compound.

Disclaimer: This guide provides general recommendations based on available safety data. Always consult your institution's specific safety protocols and the most current Safety Data Sheet (SDS) for this compound before handling or disposal.

References

Personal protective equipment for handling 1-Fluoro-4-isocyanobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1-Fluoro-4-isocyanobenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of this compound (CAS No. 1195-45-5). Adherence to these procedures is essential to ensure personal safety and proper management of this hazardous chemical.

Hazard Summary

This compound is a hazardous substance that requires careful handling. It is classified as toxic if swallowed or in contact with skin, and causes skin and serious eye irritation[1]. Inhalation may also be harmful[2][3]. Isocyanates, as a class of compounds, are known to be potent respiratory and skin sensitizers[4][5][6].

GHS Hazard Classifications for this compound [1]

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral3 / 4Toxic if swallowed / Harmful if swallowed
Acute Toxicity, Dermal3 / 4Toxic in contact with skin / Harmful in contact with skin
Skin Corrosion/Irritation2Causes skin irritation
Serious Eye Damage/Eye Irritation2Causes serious eye irritation

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to minimize exposure. Isocyanates can be absorbed through the skin and are respiratory irritants[6].

Recommended Personal Protective Equipment (PPE)

Body PartPPE RecommendationRationale
Respiratory Full-face or half-face respirator with organic vapor cartridges and particulate filters (A2P3 or similar rating)[7]. A supplied-air respirator offers the highest level of protection[6].Isocyanates have poor warning properties, meaning their odor may not indicate hazardous concentrations[5].
Hands Chemical-resistant gloves (e.g., Nitrile, Butyl rubber, Neoprene)[4][7]. Standard disposable latex gloves are not sufficient[6].Prevents skin contact and absorption[6].
Eyes Chemical safety goggles and a face shield if not using a full-face respirator[7][8].Protects against splashes and eye irritation[5].
Body Disposable coveralls or suits to prevent skin contact[5][7].Minimizes the risk of skin exposure[8].

Operational Plan: Step-by-Step Handling Protocol

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood[9][10].

  • Ensure that an eyewash station and safety shower are readily accessible[9][11].

  • Keep the container tightly closed when not in use[10][12].

  • Store in a cool, dry, and well-ventilated place, away from incompatible materials such as acids, water, strong oxidizing agents, bases, alcohols, and amines[10].

2. Handling the Chemical:

  • Don all required PPE before handling the chemical.

  • Avoid contact with skin and eyes[9][12].

  • Do not breathe vapors or dust[10][12].

  • Wash hands thoroughly after handling[12].

3. In Case of a Spill:

  • Evacuate the area.

  • Wear appropriate PPE, including respiratory protection.

  • Absorb the spill with an inert material such as sand, silica gel, or a universal binder[9][12].

  • Collect the absorbed material into a suitable, closed container for disposal[9][12].

Disposal Plan

1. Waste Collection:

  • Dispose of unused this compound and any contaminated materials (including PPE) in a designated, labeled, and sealed container for hazardous waste[3][12].

2. Disposal Procedure:

  • All waste must be disposed of through an approved hazardous waste disposal facility[11][12].

  • Do not dispose of this chemical down the drain or into the environment[3].

Experimental Workflow

The following diagram outlines the standard workflow for handling this compound in a laboratory setting.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood prep_materials Gather Materials prep_hood->prep_materials handle_weigh Weigh/Measure Chemical prep_materials->handle_weigh Proceed to Handling handle_reaction Perform Reaction handle_weigh->handle_reaction cleanup_decontaminate Decontaminate Glassware handle_reaction->cleanup_decontaminate Proceed to Cleanup cleanup_waste Segregate Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff PPE cleanup_waste->cleanup_ppe exit exit cleanup_ppe->exit End of Process

Caption: Standard laboratory workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.